4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-methoxy-3-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(2)13-10-6-8(11)4-5-9(10)12-3;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBOADWMQMLSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
This guide provides a comprehensive technical overview of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a substituted aniline derivative of interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, structural characteristics, synthesis, reactivity, and safety protocols, offering field-proven insights grounded in established chemical principles.
Core Identity and Structural Framework
Chemical Nomenclature and Identifiers
The unambiguous identification of a chemical entity is paramount for regulatory compliance, literature searches, and experimental reproducibility. 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is cataloged under several identifiers across chemical databases.
| Identifier | Value |
| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)aniline;hydrochloride |
| Common Synonyms | 4-Methoxy-3-isopropoxyaniline HCl |
| CAS Number | 1461705-57-6[1][2][3] |
| Molecular Formula | C₁₀H₁₆ClNO₂[1][2] |
| Molecular Weight | 217.69 g/mol [1][2] |
Molecular Structure
The molecule consists of an aniline core substituted with a methoxy group at the C4 position and an isopropoxy group at the C3 position. The hydrochloride salt form results from the protonation of the primary amine, which enhances stability and can improve solubility in aqueous media.
SMILES: CC(C)OC1=C(C=CC(=C1)N)OC.Cl[1]
InChIKey (Free Base): UXQCETJFAZOKBM-UHFFFAOYSA-N[4]
Physicochemical and Spectroscopic Profile
Physicochemical Properties (Predicted)
Quantitative descriptors are crucial for predicting the behavior of a compound in various chemical and biological systems. The following properties for the free base, 4-methoxy-3-(propan-2-yloxy)aniline, have been computationally predicted.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 181.11028 Da | PubChemLite[4] |
| XlogP | 2.0 | PubChemLite[4] |
| Hydrogen Bond Donors | 1 | PubChemLite |
| Hydrogen Bond Acceptors | 3 | PubChemLite |
Note: These values are for the free aniline base, not the hydrochloride salt.
Spectroscopic Signatures
Spectroscopic analysis provides the definitive structural confirmation of a molecule. While specific experimental spectra for this exact compound are not publicly available, we can predict the key features based on its functional groups and data from analogous structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group singlet (δ ≈ 3.8 ppm), the isopropoxy methine septet and doublet (δ ≈ 4.5 and 1.3 ppm, respectively), and the amine protons (which may be broad and exchangeable).
-
¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the aromatic carbons, with those bonded to oxygen (ether linkages) shifted downfield (δ ≈ 140-155 ppm). Signals for the methoxy and isopropoxy carbons will also be present in the aliphatic region.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium salt (around 2800-3000 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C-O-C stretching for the ether groups (around 1250-1000 cm⁻¹), and aromatic C=C bending vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) of the free base would show a molecular ion peak [M+H]⁺ at approximately m/z 182.1176, corresponding to the formula C₁₀H₁₆NO₂⁺.[4]
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
As a substituted aniline, this compound can be synthesized through a multi-step process, typically involving the functionalization of a benzene ring followed by the reduction of a nitro group. The hydrochloride salt is formed in the final step.
Protocol: A Generalized Synthesis Approach
-
Nitration: Start with a commercially available precursor like 3-isopropoxy-4-methoxyphenol. Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely directed by the existing ether groups to yield 1-isopropoxy-2-methoxy-4-nitrobenzene.
-
Reduction: The nitro group is then reduced to a primary amine. This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or using metal-acid systems (e.g., Sn/HCl or Fe/HCl).[5]
-
Salt Formation: The resulting free aniline base, 4-methoxy-3-(propan-2-yloxy)aniline, is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). Anhydrous hydrogen chloride (gas or as a solution in a solvent) is then added to precipitate the desired hydrochloride salt.
-
Purification: The final product is isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Caption: Standard laboratory workflow for handling chemical reagents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician. [6][7]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention. [6][7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth and give two glasses of water to drink. Seek immediate medical attention. [6][7]
References
-
PubChemLite. (n.d.). 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2). Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]
-
Penta chemicals. (2024). Aniline hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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- 4. PubChemLite - 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2) [pubchemlite.lcsb.uni.lu]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a substituted aniline derivative of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its molecular structure, outline a detailed synthetic protocol, describe methods for its analytical characterization, and discuss its potential applications and safety considerations.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of a vast array of industrial chemicals, including pharmaceuticals, dyes, and polymers.[1] In the realm of drug discovery, the aniline scaffold is present in numerous approved drugs, showcasing its versatility in interacting with biological targets.[2] However, the inclusion of an aniline moiety can present challenges, such as metabolic instability and potential toxicity.[2]
The strategic substitution on the aniline ring allows medicinal chemists to finely tune the physicochemical and pharmacological properties of a molecule. This can enhance bioavailability, solubility, and target selectivity while mitigating adverse effects.[1] The compound 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, with its specific substitution pattern of a methoxy and an isopropoxy group, represents a unique scaffold for the development of novel chemical entities.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride combines the functionalities of an aromatic amine, a methoxy ether, and an isopropoxy ether. The hydrochloride salt form enhances its solubility in aqueous media, which is often advantageous for biological testing and formulation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆ClNO₂ | [3] |
| Molecular Weight | 217.69 g/mol | [3] |
| CAS Number | 1461705-57-6 | [3] |
| SMILES | CC(C)OC1=C(C=CC(=C1)N)OC.Cl | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Experimental Protocol:
Step 1: Nitration of 1-Methoxy-2-(propan-2-yloxy)benzene
The initial step involves the regioselective nitration of the starting ether. The directing effects of the methoxy and isopropoxy groups will favor the introduction of the nitro group at the para position to the methoxy group.
-
To a stirred solution of 1-Methoxy-2-(propan-2-yloxy)benzene in glacial acetic acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-Methoxy-2-(propan-2-yloxy)-4-nitrobenzene, which can be purified by column chromatography.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to the corresponding amine. Several methods can be employed, with catalytic hydrogenation or metal-acid reduction being the most common.[2]
-
Method A: Catalytic Hydrogenation
-
Dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Method B: Metal-Acid Reduction
-
In a round-bottom flask, suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete.
-
Cool the reaction, make it basic with a sodium carbonate solution, and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the crude aniline.
-
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free aniline to its hydrochloride salt.
-
Dissolve the purified 4-Methoxy-3-(propan-2-yloxy)aniline in a dry, aprotic solvent like diethyl ether or dichloromethane.
-
Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to obtain the final product.
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of the target compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Based on the structure of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride and data from similar compounds, the following spectral features are expected.[6][7]
-
¹H NMR:
-
Aromatic protons will appear as multiplets or distinct doublets and doublets of doublets in the region of δ 6.5-7.5 ppm.
-
The methoxy group will show a singlet at around δ 3.8 ppm.
-
The isopropoxy group will exhibit a septet for the CH proton around δ 4.5 ppm and a doublet for the two methyl groups around δ 1.3 ppm.
-
The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet at a downfield chemical shift.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 110-150 ppm region.
-
The methoxy carbon will be observed around δ 55-60 ppm.
-
The CH carbon of the isopropoxy group will appear around δ 70-75 ppm, and the methyl carbons will be seen at approximately δ 20-25 ppm.
-
4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10]
-
N-H stretching: For the primary aromatic amine (before salt formation), two bands are expected in the 3300-3500 cm⁻¹ region.[9] In the hydrochloride salt, the N-H stretching of the ammonium ion will appear as a broad band in the 2500-3200 cm⁻¹ range.
-
C-H stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and isopropoxy groups will be seen just below 3000 cm⁻¹.
-
C-N stretching: The aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[9]
-
C-O stretching: The C-O stretching of the ether groups will result in strong absorptions in the 1000-1300 cm⁻¹ range.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
4.3 Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the free base.[1][11][12]
-
The molecular ion peak (M⁺) for the free base, 4-Methoxy-3-(propan-2-yloxy)aniline, would be expected at m/z 181.11.[13]
-
Common fragmentation patterns for anilines involve the loss of the substituents on the ring and the amino group.
Potential Applications and Biological Activity
Substituted anilines with methoxy groups have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] The specific combination of methoxy and isopropoxy groups in 4-Methoxy-3-(propan-2-yloxy)aniline may confer unique pharmacological properties.
Derivatives of methoxy-substituted anilines have been investigated for their antiproliferative effects against cancer cell lines.[14] Furthermore, some N-substituted-5-methoxy derivatives have demonstrated significant activity against cancer cells.[16] The title compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
As with all chemicals, proper safety precautions must be taken when handling 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride and its precursors. Based on the hazard information for the hydrochloride salt and general knowledge of anilines, the following should be considered:[3]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Wear protective gloves, eye protection, and face protection (P280).[3] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3] If skin irritation occurs, get medical advice/attention (P332+P313).[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline with potential for use in drug discovery and as a building block in organic synthesis. This guide has provided a detailed overview of its structure, a plausible synthetic route with a step-by-step protocol, and methods for its analytical characterization. While further research is needed to fully elucidate its biological activities, the information presented here serves as a valuable resource for scientists and researchers working with this and similar compounds.
References
-
Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
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ChemRxiv. (2022). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
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Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
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PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
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ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... [Link]
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PubMed. (1978, June). Mass spectra of aniline glucuronides. [Link]
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ACS Publications. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. [Link]
-
ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]
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Supporting Information. [Link]
-
MDPI. (2018, August 1). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. [Link]
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CDN. Infrared Spectroscopy. [Link]
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PubChemLite. 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2). [Link]
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PubChem. 4-Isopropoxyaniline. [Link]
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PubChem. 4-methoxy-N-(propan-2-yl)aniline. [Link]
-
UCLA Chemistry. IR: amines. [Link]
-
PubMed. (2007, October). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Supporting Information. [Link]
-
MPG.PuRe. Supporting Information. [Link]
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PubChem. 4-Methoxy-2-nitroaniline. [Link]
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PubChemLite. 3-methoxy-4-(propan-2-yloxy)aniline. [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
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Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
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A Comprehensive Technical Guide to 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride: Synthesis, Characterization, and Applications
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (CAS Number: 1461705-57-6). This guide delineates a putative, logically derived synthetic pathway, detailed analytical protocols for characterization, and discusses its potential as a versatile scaffold in medicinal chemistry.
Introduction and Strategic Importance
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative featuring a vicinal methoxy and isopropoxy arrangement on the aromatic ring.[1] Such alkoxy-rich aniline scaffolds are of significant interest in drug discovery. The methoxy group is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2] The strategic placement of both a methoxy and a bulkier isopropoxy group offers a nuanced tool for medicinal chemists to probe structure-activity relationships (SAR), optimize metabolic stability, and fine-tune binding interactions within target proteins.
This guide moves beyond a simple recitation of facts to explain the causality behind the proposed experimental choices, providing a framework for the practical synthesis and analysis of this and structurally related compounds.
Physicochemical and Structural Properties
A thorough understanding of the molecule's fundamental properties is critical for its application in synthesis and screening.
| Property | Value | Source |
| CAS Number | 1461705-57-6 | [1] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |
| Molecular Weight | 217.69 g/mol | [1] |
| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride | Derived |
| SMILES (HCl salt) | CC(C)OC1=C(C=CC(=C1)N)OC.Cl | [1] |
| Predicted XlogP | 2.0 | [3] |
| Appearance | Expected to be a crystalline solid | Inferred |
Proposed Synthetic Pathway and Experimental Protocols
The overall synthetic strategy involves:
-
O-Isopropylation: Introduction of the isopropoxy group via Williamson ether synthesis.
-
Oxime Formation: Conversion of the aldehyde to an oxime, a precursor to the nitrile.
-
Nitrile Formation: Dehydration of the oxime to the corresponding benzonitrile.
-
Nitration: Introduction of a nitro group, which will be subsequently reduced to the target aniline.
-
Reduction: Catalytic hydrogenation of the nitro group to the amine.
-
Salt Formation: Conversion of the resulting aniline free base to its hydrochloride salt for improved stability and handling.
Caption: Proposed multi-step synthesis of the target compound.
Protocol 3.1: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde (O-Isopropylation)
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[4] Vanillin's phenolic hydroxyl is sufficiently acidic to be deprotonated by a mild base like potassium carbonate. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Materials:
-
Vanillin (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Brine, Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of vanillin in anhydrous DMF, add anhydrous potassium carbonate.
-
Add 2-bromopropane dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-isopropoxy-4-methoxybenzaldehyde.
-
Protocol 3.2: Synthesis of 5-Isopropoxy-4-methoxy-2-nitrobenzonitrile
-
Rationale: A multi-step conversion from aldehyde to the nitrated nitrile is proposed. Direct nitration of the aldehyde is often problematic. Converting the aldehyde first to a more stable intermediate (benzonitrile) followed by nitration provides a more controlled reaction. The combined activating effect of the two alkoxy groups directs the nitration to the position ortho to the methoxy group and para to the isopropoxy group.
-
Materials:
-
3-Isopropoxy-4-methoxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq)
-
Sodium Acetate (NaOAc, 1.5 eq)
-
Acetic Anhydride
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Oxime Formation: Reflux the aldehyde with hydroxylamine hydrochloride and sodium acetate in aqueous ethanol to form the oxime. Isolate by precipitation in water.
-
Nitrile Formation: Heat the dried oxime in acetic anhydride to induce dehydration to the benzonitrile. Purify by recrystallization or chromatography.
-
Nitration: Dissolve the purified benzonitrile in concentrated sulfuric acid and cool to 0 °C in an ice-salt bath. Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.[5]
-
Stir for 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 5-isopropoxy-4-methoxy-2-nitrobenzonitrile.
-
Protocol 3.3: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
-
Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean, high-yielding, and common method.[6] The final step is a simple acid-base reaction to form the hydrochloride salt, which often improves the compound's crystallinity and stability.
-
Materials:
-
5-Isopropoxy-4-methoxy-2-nitrobenzonitrile (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5 mol%
-
Ethanol or Methanol
-
Hydrogen (H₂) gas
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
-
Procedure:
-
Dissolve the nitro compound in ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas (this process may be repeated 3 times).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-3-(propan-2-yloxy)aniline free base.
-
Dissolve the crude aniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride as a solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure and confirming the connectivity of atoms.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 7.0-7.5 (br s, 3H): -NH₃⁺ protons. The broadness and integration can vary with solvent and concentration.
-
δ 6.8-7.0 (m, 3H): Aromatic protons (H-2, H-5, H-6), exhibiting complex splitting patterns due to ortho and meta coupling.
-
δ 4.4-4.6 (sept, 1H, J ≈ 6 Hz): Isopropoxy -CH group.
-
δ 3.75 (s, 3H): Methoxy -OCH₃ protons.
-
δ 1.25 (d, 6H, J ≈ 6 Hz): Isopropoxy -CH(CH₃)₂ protons.
-
-
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
-
δ 145-155 (2C): Aromatic carbons attached to oxygen (C-3, C-4).
-
δ 130-140 (1C): Aromatic carbon attached to nitrogen (C-1).
-
δ 110-125 (3C): Aromatic CH carbons (C-2, C-5, C-6).
-
δ 70-72 (1C): Isopropoxy -CH group.
-
δ 55-57 (1C): Methoxy -CH₃ group.
-
δ 21-23 (2C): Isopropoxy -CH₃ groups.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry confirms the molecular weight of the free base of the compound.
-
Method: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Expected Result: The spectrum should show a prominent peak for the molecular ion of the free base ([M+H]⁺) at m/z 182.1176, corresponding to the formula C₁₀H₁₆NO₂⁺.[3]
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
-
Method: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Key Absorptions (cm⁻¹):
-
2800-3200 (broad): N-H stretching of the ammonium salt (-NH₃⁺).
-
2850-3000: C-H stretching (aliphatic and aromatic).
-
1500-1600: Aromatic C=C stretching.
-
1200-1280: Aryl-O stretching (asymmetric).
-
1000-1100: C-O stretching (aliphatic ether).
-
Applications in Drug Discovery and Medicinal Chemistry
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride serves as a valuable building block for creating libraries of complex molecules for high-throughput screening. The primary amino group is a versatile chemical handle for a wide array of synthetic transformations.
-
Scaffold for Kinase Inhibitors: The aniline moiety is a common feature in many ATP-competitive kinase inhibitors, where it can act as a hinge-binding motif. The alkoxy substituents can be used to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
-
GPCR Ligand Development: The aromatic core can be elaborated to produce ligands for G-protein coupled receptors, where fine-tuning of lipophilicity and steric bulk with the methoxy and isopropoxy groups can modulate receptor subtype selectivity.
-
Bioisosteric Replacement: This molecule can be used in lead optimization campaigns as a bioisostere for other substituted anilines, offering a different metabolic profile and altered physicochemical properties. For instance, the isopropoxy group provides more metabolic stability compared to a simple methoxy or ethoxy group due to steric hindrance at the alpha-carbon.
Safety and Handling
As with all aniline derivatives, appropriate safety precautions must be taken.
-
Hazard Class: Based on related anilines, this compound should be treated as harmful if swallowed, toxic in contact with skin, and a potential skin and eye irritant.[7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The hydrochloride salt form enhances stability and reduces sensitivity to air oxidation compared to the free base.
Conclusion
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a strategically designed chemical scaffold with significant potential in pharmaceutical research and development. While direct synthetic literature is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The detailed protocols and analytical insights are designed to empower researchers to confidently produce and validate this compound, facilitating its use in the discovery of novel therapeutics. The logical progression from a simple starting material to a functionalized intermediate demonstrates the principles of rational synthetic design that are at the core of modern medicinal chemistry.
References
- Supplementary Information for a related synthesis. (Source not directly applicable to specific compound but provides general procedures).
- BenchChem. An In-depth Technical Guide to 4-Isopropoxyaniline.
- Wikipedia. Reduction of nitro compounds.
-
PubChemLite. 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2).[Link]
-
PubChem. 4-methoxy-N-(propan-2-yl)aniline.[Link]
-
Shankaran, K., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. [Link]
- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
- Google Patents. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.[Link]
-
MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.[Link]
-
YouTube. Reduction of nitrobenzene.[Link]
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (Source not directly applicable to specific compound but provides general procedures).
-
PubChem. 4-Methoxy-3-phenylaniline | C13H13NO | CID 123541.[Link]
-
YouTube. Reduction of Nitrobenzenes to Aromatic Amines.[Link]
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PubChem. 4-Isopropoxyaniline | C9H13NO | CID 82112.[Link]
-
YouTube. Reduction of Nitro Groups.[Link]
- BenchChem. Technical Support Center: Synthesis of Substituted Alkoxy Anilines.
- Google Patents.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Google Patents. US6040446A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.[Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Google Patents. CN102180800A - Synthesis method of aniline compound.
- International Journal of Biomedical Investigation.
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European Patent Office. FUNGICIDAL COMPOSITIONS - Patent 3240415.[Link]
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PubMed. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents.[Link]
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International Journal of Pharma Sciences and Research. Synthesis, Characterization and antimicrobial activity of Cyanopyridine derivatives with Vanillin.[Link]
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An In-Depth Technical Guide to 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative that holds significance as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a methoxy and an isopropoxy group on the aniline ring, imparts specific electronic and steric properties that make it a valuable intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, alongside detailed protocols for its synthesis, purification, and analytical characterization. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Core Chemical Identifiers
| Property | Value |
| CAS Number | 1461705-57-6[1] |
| Molecular Formula | C₁₀H₁₆ClNO₂[1] |
| Molecular Weight | 217.69 g/mol [1] |
| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride |
| SMILES | CC(C)OC1=C(C=CC(=C1)N)OC.Cl[1] |
Physical Characteristics
While experimental data for some physical properties of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is not extensively reported in publicly available literature, the following table summarizes the available information and predicted values.
| Property | Value/Information |
| Appearance | Expected to be a solid, typical for aniline hydrochlorides. |
| Melting Point | Not explicitly reported in the searched literature. As a reference, the related compound 4-methoxy-3-methylaniline has a melting point of 57-60 °C[2]. Aniline hydrochloride itself has a melting point of 198 °C. The melting point of the target compound is likely to be influenced by the bulky isopropoxy group and the hydrochloride salt form. |
| Boiling Point | Not reported and not applicable as the compound is a salt and would likely decompose at high temperatures. |
| Solubility | Expected to be soluble in polar solvents like water and lower alcohols (methanol, ethanol) due to its hydrochloride salt form. Its solubility in non-polar organic solvents is likely to be limited. As a general guide for substituted anilines, solubility can be tested in a range of solvents from water and alcohols to ethers and chlorinated hydrocarbons[3]. |
Synthesis and Purification
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride typically involves a multi-step process starting from a more readily available precursor. A plausible synthetic route involves the nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.
Proposed Synthetic Pathway
A logical synthetic approach would start from 1-isopropoxy-2-methoxybenzene. The synthesis can be visualized as a three-step process:
Caption: Proposed synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Detailed Experimental Protocol: Synthesis
This protocol outlines a general procedure for the synthesis based on common organic chemistry transformations for analogous compounds.
Step 1: Nitration of 1-Isopropoxy-2-methoxybenzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 1-isopropoxy-2-methoxybenzene to the cooled sulfuric acid with continuous stirring.
-
Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The nitro-product, 1-isopropoxy-2-methoxy-4-nitrobenzene, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Reduction of 1-Isopropoxy-2-methoxy-4-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-isopropoxy-2-methoxy-4-nitrobenzene in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.[4]
-
Metal/Acid Reduction: Add a metal such as tin (Sn) or iron (Fe) powder, followed by the slow addition of concentrated hydrochloric acid (HCl). This reaction is also exothermic and may require cooling.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up (for Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude aniline.
-
Work-up (for Metal/Acid Reduction): Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the tin or iron hydroxides. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 4-Methoxy-3-(propan-2-yloxy)aniline in a suitable anhydrous organic solvent such as diethyl ether or isopropanol.
-
Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Purification: Recrystallization
Recrystallization is a crucial step to obtain a high-purity product. The choice of solvent is critical for effective purification.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aniline hydrochlorides, polar solvents like ethanol, methanol, or mixtures with water are often suitable.[5]
-
Dissolution: Dissolve the crude 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride in a minimum amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in DMSO-d₆) Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH(CH₃)₂ | ~1.2-1.3 | Doublet | 6H |
| -OCH(CH₃)₂ | ~4.4-4.6 | Septet | 1H |
| -OCH₃ | ~3.7-3.8 | Singlet | 3H |
| Aromatic-H | ~6.7-7.2 | Multiplets | 3H |
| -NH₃⁺ | Broad singlet | 3H |
Note: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy, isopropoxy, and ammonium groups. The -NH₃⁺ peak is often broad and its chemical shift can be variable depending on concentration and residual water.
Expected ¹³C NMR (in DMSO-d₆) Chemical Shifts:
The carbon signals will appear in distinct regions corresponding to the aliphatic and aromatic carbons. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 (broad) | N-H stretching of the ammonium salt (-NH₃⁺) |
| 2980-2850 | C-H stretching (aliphatic) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1250 | C-O-C stretching (aryl ether) |
| ~1100 | C-O stretching (isopropyl ether) |
The broad absorption in the 3200-2800 cm⁻¹ region is a characteristic feature of amine hydrochlorides.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the final compound.
General HPLC Method for Substituted Anilines:
-
Column: A reversed-phase column, such as a C18 column, is typically used.[7][8]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or trifluoroacetic acid) is commonly employed.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is appropriate due to the aromatic nature of the compound.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: The analysis is usually performed at a controlled temperature, for instance, 30 °C.[7]
Caption: A typical workflow for the HPLC analysis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
-
Hazard Statements: Based on data for the compound, it is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: Recommended precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention).[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a valuable chemical intermediate with significant potential in synthetic organic chemistry. This technical guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route with purification protocols, and a summary of analytical methods for its characterization. By leveraging the information and protocols outlined in this document, researchers and scientists can confidently and effectively utilize this compound in their research and development activities, contributing to the advancement of new technologies and therapies.
References
- Biosynth. 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. [URL: https://www.biosynth.com/p/LIC70557/4-methoxy-3-propan-2-yloxyaniline-hydrochloride]
- Benchchem. Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. [URL: https://www.benchchem.com/application-notes/hplc-gc-ms-analysis-of-substituted-anilines]
- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-analysis-of-aniline-homologs-on-discovery-c18]
- ResearchGate. (a) Evolution of ATR FTIR spectra during the polymerization of aniline hydrochloride... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/a-Evolution-of-ATR-FTIR-spectra-during-the-polymerization-of-aniline-hydrochloride-on_fig1_228695777]
- PubMed Central. Quantification of aniline and N-methylaniline in indigo. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544498/]
- The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [URL: https://www.rsc.
- The Royal Society of Chemistry. 1H NMR (DMSO-d6). [URL: https://www.rsc.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000262). [URL: https://hmdb.ca/spectra/nmr_one_d/102]
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-29046-SPE-HPLC-Aniline-Nitroanilines-AN29046-EN.pdf]
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [URL: https://sielc.com/hplc-method-for-analysis-of-aniline-on-primesep-100-column.html]
- PubChem. 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75413811]
- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0186]
- ChemicalBook. 4-methoxy-3-methylaniline synthesis. [URL: https://www.chemicalbook.com/synthesis/136-90-3.htm]
- NIST WebBook. Benzenamine, 4-methoxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104949&Type=IR-SPEC&Index=1#IR-SPEC]
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- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. [URL: https://patents.google.
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A Comprehensive Technical Guide to the Solubility Determination of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for the characterization and determination of the thermodynamic solubility of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a novel aniline derivative with potential applications in drug discovery. As a Senior Application Scientist, this document outlines the essential preparatory steps, a detailed experimental protocol for the gold-standard shake-flask method, and robust analytical procedures for accurate quantification. The causality behind experimental choices is explained to ensure a self-validating and reproducible system. This guide is intended to equip researchers with the necessary knowledge to generate high-quality, reliable solubility data crucial for informed decision-making in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a pivotal characteristic, particularly for orally administered drugs. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability, ultimately compromising the therapeutic potential of an otherwise potent compound.[1]
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is an aniline derivative of interest in medicinal chemistry. Aniline and its derivatives are versatile scaffolds used in the synthesis of a wide range of pharmaceuticals.[2] The hydrochloride salt form is often utilized to enhance the solubility and stability of basic compounds.[3] Therefore, a thorough understanding of its solubility profile is a non-negotiable prerequisite for its advancement in any drug development program. This guide provides a detailed roadmap for determining the thermodynamic (or equilibrium) solubility of this compound, a measure of the true solubility of a compound at saturation in a given solvent system.[1]
Compound Profile: 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
A comprehensive understanding of the test compound's properties is fundamental to designing a robust solubility study.
| Property | Value | Source |
| Chemical Name | 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride | [3] |
| CAS Number | 1461705-57-6 | [3] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [3] |
| Molecular Weight | 217.69 g/mol | [3] |
| Chemical Structure | CC(C)OC1=C(C=CC(=C1)N)OC.Cl | [3] |
| Predicted XlogP | 2.0 | [4] |
XlogP is a computed value for the logarithm of the octanol/water partition coefficient, providing an indication of the compound's lipophilicity.
Prerequisites for Accurate Solubility Determination
The adage "garbage in, garbage out" holds particularly true for solubility studies. The quality of the starting material and the analytical methods directly impacts the reliability of the final solubility data.
Synthesis and Purification
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride would likely involve a multi-step process, potentially starting from a commercially available substituted aniline. A possible synthetic route could involve the nitration of a methoxy-isopropoxy benzene precursor, followed by reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid. A generalized approach for the synthesis of related compounds, such as 4-methoxy-2-nitroaniline, has been described.[5]
Purification is a critical step to ensure that the measured solubility is that of the target compound and not influenced by impurities. Crystallization is a highly effective method for purifying solid organic compounds like aniline derivatives.[6] The choice of solvent for crystallization is crucial and should be guided by the solubility profile of the compound in various solvents at different temperatures.
Physicochemical Characterization
Prior to initiating solubility studies, a thorough physicochemical characterization of the 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride lot is mandatory. This characterization serves to confirm the identity, purity, and solid-state form of the API, all of which can significantly influence solubility. These specifications should be established in line with ICH Q6B guidelines.[7][8]
Essential Characterization Techniques:
-
Identity Confirmation:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[4]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To determine the purity of the compound and quantify any impurities. A purity of >99% is highly recommended. The UV detector wavelength should be selected based on the UV absorbance spectrum of the aniline derivative.[9]
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
-
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline form (polymorph) of the compound. Different polymorphs can exhibit different solubilities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess for the presence of different solid forms.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent/water content.
-
The following diagram illustrates the essential preparatory workflow before commencing solubility experiments:
Data Analysis and Reporting
Accurate data analysis and clear reporting are essential for the utility of the generated solubility data.
HPLC-UV Quantification
A validated HPLC-UV method is crucial for the accurate quantification of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride in the saturated solutions. The method should be validated for linearity, accuracy, precision, and specificity.
-
Calibration Curve: A calibration curve should be prepared using standard solutions of the compound of known concentrations. The concentration of the unknown samples is then determined by interpolation from this curve.
-
Mobile Phase: A suitable mobile phase should be chosen to achieve good peak shape and resolution for the analyte. A mixture of acetonitrile and a buffer is a common choice for aniline derivatives. [9]* Wavelength Selection: The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.
Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (mg/mL) = (C_hplc × DF) / 1000
Where:
-
C_hplc is the concentration of the diluted sample in µg/mL, as determined by HPLC.
-
DF is the dilution factor.
Reporting the Results
The solubility data should be reported in a clear and comprehensive manner.
Example of a Solubility Data Table:
| Solvent System (pH) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 M HCl (pH 1.2) | 25 | Value | Value |
| Acetate Buffer (pH 4.5) | 25 | Value | Value |
| Phosphate Buffer (pH 6.8) | 25 | Value | Value |
| Phosphate Buffer (pH 7.4) | 25 | Value | Value |
| 0.1 M HCl (pH 1.2) | 37 | Value | Value |
| Acetate Buffer (pH 4.5) | 37 | Value | Value |
| Phosphate Buffer (pH 6.8) | 37 | Value | Value |
| Phosphate Buffer (pH 7.4) | 37 | Value | Value |
The report should also include details of the experimental method, the physicochemical properties of the compound lot used, and the validation summary of the analytical method.
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound framework for determining the thermodynamic solubility of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. By adhering to the principles of thorough compound characterization and employing the gold-standard shake-flask method with a validated analytical technique, researchers can generate reliable solubility data. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for making informed decisions on the progression of this compound in the drug discovery and development process. Future studies should investigate the impact of different salt forms and the potential for enabling formulations to further modulate the solubility and bioavailability of this promising aniline derivative.
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PubChem. 4-methoxy-N-(propan-2-yl)aniline. [Link]
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ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]
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ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]
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Spectroscopic Characterization of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (C₁₀H₁₆ClNO₂), a compound of interest in pharmaceutical research and drug development.[1] Given the limited availability of direct experimental data, this document synthesizes predicted spectroscopic information with established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a robust analytical framework for researchers.
Introduction
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative. The precise structural elucidation and purity assessment of such molecules are paramount in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the molecular structure and identify potential impurities. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR, IR, and MS data for the title compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride incorporates a substituted benzene ring with a methoxy, an isopropoxy, and an ammonium group (as the hydrochloride salt). These functional groups give rise to characteristic signals in their respective spectra, allowing for a detailed structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy and isopropoxy groups. The presence of the hydrochloride salt will likely lead to a broad signal for the ammonium protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are expected to be downfield and broad due to exchange with residual water and quadrupolar broadening from the nitrogen atom. |
| ~7.0-7.2 | m | 3H | Ar-H | The aromatic protons will appear in this region. The substitution pattern will lead to complex splitting (multiplet). |
| ~4.5 | septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropoxy group will be split into a septet by the six equivalent methyl protons. |
| ~3.8 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |
| ~1.3 | d | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isopropoxy group will be split into a doublet by the methine proton. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment | Rationale |
| ~150 | Ar-C-O | Aromatic carbon attached to the oxygen of the methoxy group. |
| ~145 | Ar-C-O | Aromatic carbon attached to the oxygen of the isopropoxy group. |
| ~135 | Ar-C-N | Aromatic carbon attached to the nitrogen of the amino group. |
| ~115-125 | Ar-C-H | Aromatic carbons bearing hydrogen atoms. |
| ~72 | -CH(CH₃)₂ | Methine carbon of the isopropoxy group. |
| ~56 | -OCH₃ | Methoxy carbon. |
| ~22 | -CH(CH₃)₂ | Methyl carbons of the isopropoxy group. |
Experimental Protocol for NMR Data Acquisition
The following provides a generalized workflow for acquiring high-quality NMR data for a small organic molecule like 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Caption: General workflow for ATR-FTIR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum
For the free base, 4-Methoxy-3-(propan-2-yloxy)aniline (C₁₀H₁₅NO₂), the predicted monoisotopic mass is 181.1103 Da. [2]In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of 182.1176. [2]The hydrochloride salt itself will not be observed directly, but its cationic component will.
Table 4: Predicted m/z Values for the Free Base in ESI-MS
| m/z | Ion |
| 182.1176 | [M+H]⁺ |
| 204.0995 | [M+Na]⁺ |
Common fragmentation patterns for substituted anilines may involve the loss of the alkyl groups from the ether functionalities.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
Electrospray ionization is a soft ionization technique suitable for polar molecules like the target compound.
Caption: General workflow for ESI-MS data acquisition and processing.
Conclusion
The spectroscopic characterization of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride can be effectively achieved through a combination of NMR, IR, and MS techniques. While this guide provides a detailed theoretical framework based on predicted data, it is imperative for researchers to acquire experimental data and perform a thorough analysis to confirm the structure and purity of their samples. The methodologies and predicted spectral data presented herein serve as a valuable reference for guiding experimental design and data interpretation in the analysis of this and structurally related compounds.
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An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride for Research and Development
Abstract
This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing that specific toxicological data for this compound is not extensively documented, this paper establishes a robust safety framework by extrapolating from the well-characterized hazards of analogous aromatic amines, particularly aniline and its derivatives.[1][2] The following sections detail hazard identification, risk mitigation strategies, personal protective equipment (PPE) protocols, emergency procedures, and proper disposal methods to ensure a safe laboratory environment.
Introduction and Hazard Analysis
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride belongs to the aromatic amine class of compounds.[1] While this specific molecule holds potential in synthetic chemistry and pharmaceutical research, it is crucial to handle it with the utmost care. Aromatic amines as a class are known for their potential toxicity, and in the absence of specific data, a cautious approach is warranted.[1]
Based on data from similar compounds and supplier information, 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is anticipated to present the following hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Likely to cause serious eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[3][4]
Extrapolating from the known hazards of aniline hydrochloride, additional potential risks that must be considered include:[5][6]
-
Toxicity: Potentially toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]
-
Carcinogenicity and Mutagenicity: Some aniline derivatives are suspected of causing genetic defects or cancer.[5][6]
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective management of the risks associated with 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride necessitates a multi-layered approach. The hierarchy of controls, a fundamental concept in occupational safety, prioritizes the most effective measures.
Caption: The Hierarchy of Controls model for mitigating chemical hazards.
-
Elimination/Substitution: The most effective control involves removing the hazard or substituting it with a less hazardous alternative. In research and development, this may not always be feasible.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. All work with 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] The fume hood should have adequate airflow and be regularly inspected.
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to authorized personnel.[7][8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when handling 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.[2]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2] Always inspect gloves for signs of degradation before use and practice proper glove removal to avoid skin contact.[9] Double gloving is advised for extended operations.[2] |
| Eye Protection | Safety goggles or a face shield | Wear tightly fitting safety goggles.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] |
| Body Protection | Laboratory coat and, if necessary, a chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned.[2] For tasks with a significant splash risk, a chemical-resistant apron is also required.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if engineering controls are insufficient or during spill cleanup.[5] A written respiratory protection program should be in place.[10] |
Experimental Workflow and Handling Procedures
A systematic approach is crucial for safely handling this compound.
Caption: A workflow for the safe handling and disposal of the compound.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.[7]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[8]
-
Spill Kit: Have a spill kit appropriate for aromatic amines readily available.
Handling
-
Don PPE: Put on all required personal protective equipment before handling the compound.[2]
-
Dispensing: All handling and dispensing of the solid or solutions must occur within a chemical fume hood.[8]
-
Heating: Avoid open flames. Use a heating mantle, water bath, or oil bath with precise temperature control.[2]
Storage
-
Store 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride in a tightly sealed, properly labeled container.[11]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][11]
-
Protect from light.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do NOT induce vomiting. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed container for disposal.[5][8] |
Waste Disposal
All waste containing 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Conclusion
While 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a valuable compound in research, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards, implementing a multi-layered control strategy, and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.
References
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Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Specificity and Inference
Section 1: Compound Identity and Inferred Physicochemical Properties
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative. The presence of the aniline core structure is the primary determinant of its toxicological profile. The hydrochloride salt form generally increases water solubility compared to the free base.
| Property | Inferred Value/Information | Source |
| CAS Number | 1461705-57-6 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₂ · HCl | [8] |
| Appearance | Likely a solid, typical for hydrochloride salts of organic amines. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| Stability | Likely sensitive to light and air; should be stored under an inert atmosphere.[6] | Inferred |
Section 2: The Aniline Hazard Profile: A Deep Dive into Systemic Risks
Anilines as a class are notorious for their systemic toxicity, primarily targeting the blood, with potential for carcinogenicity and mutagenicity.[4][5][9] The primary hazard associated with aniline and its derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.
Hazard Identification and GHS Classification (Inferred)
Based on the data for analogous compounds, 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride should be treated as a highly hazardous substance. The following GHS classifications are inferred:
-
Acute Toxicity, Oral (Category 2/3): Fatal or toxic if swallowed.[7]
-
Acute Toxicity, Dermal (Category 1/3): Fatal or toxic in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 2/3): Fatal or toxic if inhaled.[7]
-
Carcinogenicity (Category 1B/2): May cause or is suspected of causing cancer.[4][5]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[4][9]
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 1/2): Causes damage to organs through prolonged or repeated exposure.[4]
-
Skin Irritation/Sensitization: May cause skin irritation and allergic skin reactions.[4][10]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.
Caption: Inferred GHS Hazard Pictograms.
Section 3: Proactive Defense: Engineering Controls and Personal Protective Equipment (PPE)
Given the high acute toxicity and potential for long-term health effects, a multi-layered safety approach is mandatory.
Engineering Controls: The First Line of Defense
All work with 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride must be conducted in a designated area.[3]
-
Chemical Fume Hood: All manipulations, including weighing, dissolving, and transferring, must be performed within a properly functioning and certified chemical fume hood.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[6]
-
Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box should be considered.[5]
Personal Protective Equipment (PPE): The Last Barrier
No exposed skin is the guiding principle.
-
Hand Protection: Double gloving is recommended. Use a thicker, chemical-resistant outer glove (e.g., butyl rubber, Viton) over a standard nitrile inner glove. Note that nitrile gloves alone are NOT recommended for prolonged contact with anilines.[3]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger scale work, a chemically resistant apron or suit should be utilized.[3]
-
Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4]
Caption: Hierarchy of Controls and PPE.
Section 4: Standard Operating Procedures (SOPs): A Framework for Safe Handling
Weighing and Dispensing
-
Preparation: Decontaminate the balance and surrounding area within the fume hood.
-
Tare: Place a tared, sealable container on the balance.
-
Transfer: Carefully transfer the required amount of the solid compound into the container using a spatula. Avoid creating dust.
-
Seal: Immediately and securely seal the container.
-
Clean-up: Clean the spatula and any residual dust from the balance and fume hood surface using a solvent-wetted wipe. Dispose of the wipe as hazardous waste.
Dissolution and Reaction Setup
-
Inert Atmosphere: For reactions sensitive to air, use oven-dried glassware and perform all transfers under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Solvent Addition: Add the solvent to the sealed container containing the aniline hydrochloride via syringe or cannula.
-
Transfer: Transfer the resulting solution to the reaction vessel using a syringe or cannula.[11]
Section 5: Emergency Protocols: Preparedness and Response
Spills
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Contain: If safe to do so, prevent the spill from spreading. Absorb with an inert, dry material like vermiculite or sand.[3] Do not use combustible materials.
-
Collect: Wearing full PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly.
Exposures
Immediate and decisive action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 6: Storage and Waste Management
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] The storage area should be secure and accessible only to authorized personnel. Protect from light and moisture.[5]
-
Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[3] Dispose of in accordance with all federal, state, and local regulations. Do not dispose of down the drain.[3]
Section 7: Conclusion
While a specific SDS for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride remains elusive, the chemical principles and toxicological data from its parent and analogous structures provide a clear and urgent directive for cautious handling. By treating this compound with the respect its chemical class demands—employing robust engineering controls, unwavering adherence to PPE protocols, and thorough emergency preparedness—researchers can navigate its use safely and effectively in the pursuit of scientific advancement.
References
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The Emerging Therapeutic Potential of 4-Methoxy-3-(propan-2-yloxy)aniline Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of Novel Aniline Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, aniline derivatives have historically served as a versatile foundation for the development of a wide array of therapeutic agents. This technical guide focuses on a specific, yet promising, class of compounds: 4-Methoxy-3-(propan-2-yloxy)aniline derivatives. While direct, extensive research on this particular substitution pattern is nascent, the structural similarity to a range of biologically active methoxy- and alkoxy-substituted anilines provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and a forward-looking perspective on the potential of this chemical class. By providing a comprehensive overview of synthesis strategies, potential biological activities, and detailed experimental protocols, we aim to empower the scientific community to unlock the full therapeutic potential of these intriguing molecules.
The Chemical Rationale: Why 4-Methoxy-3-(propan-2-yloxy)aniline Derivatives Warrant Investigation
The 4-methoxy-3-(propan-2-yloxy)aniline scaffold combines several key features that are frequently associated with potent biological activity. The presence of two alkoxy groups on the aniline ring, specifically a methoxy and a bulkier isopropoxy group, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors are critical determinants of a compound's ability to interact with biological targets, cross cellular membranes, and exhibit favorable pharmacokinetic properties.
Substituted anilines and their derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many aniline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][3]
-
Antimicrobial Activity: The aniline scaffold is a common feature in many antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[4][5] The structural modifications on the aniline ring can enhance their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.[4]
-
Anti-inflammatory Activity: Certain aniline derivatives have been shown to exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[6][7]
Given this precedent, it is highly probable that derivatives of 4-Methoxy-3-(propan-2-yloxy)aniline will exhibit one or more of these valuable biological activities. The following sections of this guide will provide the practical and theoretical framework for exploring this potential.
Synthesis Strategies for 4-Methoxy-3-(propan-2-yloxy)aniline Derivatives
The synthesis of novel derivatives from the core 4-Methoxy-3-(propan-2-yloxy)aniline scaffold is a critical first step in their biological evaluation. A general and adaptable synthetic approach is outlined below. This multi-step synthesis allows for the introduction of diverse functionalities, enabling the creation of a library of compounds for screening.
A common synthetic route involves the initial preparation of alkoxy aniline derivatives, which can then be further modified. For instance, the synthesis of various alkoxy acetanilide derivatives can be achieved through the alkylation of hydroxyacetanilides, followed by hydrolysis to yield the corresponding alkoxy anilines.[8] These anilines can then serve as versatile intermediates for a range of subsequent reactions to introduce further diversity.
Below is a generalized workflow for the synthesis of derivatives:
Caption: Generalized synthetic workflow for producing a library of 4-Methoxy-3-(propan-2-yloxy)aniline derivatives.
Investigating the Anticancer Potential: A Step-by-Step Guide
The evaluation of the anticancer activity of novel compounds is a cornerstone of oncological drug discovery. Based on the known activities of related aniline derivatives, a systematic investigation into the anticancer potential of 4-Methoxy-3-(propan-2-yloxy)aniline derivatives is highly recommended.[1][2]
In Vitro Cytotoxicity Screening: The MTT Assay
The initial assessment of anticancer activity is typically performed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of a compound's ability to inhibit the proliferation of cancer cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 for liver cancer, MDA-MB-231 for breast cancer) in appropriate media and conditions.[1]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: In Vitro Cytotoxicity
| Derivative | Cancer Cell Line | IC50 (µM) | Positive Control (IC50, µM) |
| Compound X-1 | HepG2 | [Insert Data] | Cisplatin: [Insert Data] |
| Compound X-2 | MDA-MB-231 | [Insert Data] | Doxorubicin: [Insert Data] |
| ... | ... | ... | ... |
Delving Deeper: Mechanistic Studies
Compounds that exhibit significant cytotoxicity should be further investigated to elucidate their mechanism of action. Key areas of investigation include:
-
Apoptosis Induction: Assess the ability of the compounds to induce programmed cell death (apoptosis) using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic pathway).[1]
-
Cell Cycle Analysis: Determine if the compounds cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M) using flow cytometry analysis of PI-stained cells.[1][3]
-
Signaling Pathway Modulation: Investigate the effect of the compounds on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3] Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in these pathways.
Caption: A hypothetical signaling pathway for apoptosis induction by a 4-Methoxy-3-(propan-2-yloxy)aniline derivative.
Exploring Antimicrobial Activity: Protocols and Considerations
The structural features of 4-Methoxy-3-(propan-2-yloxy)aniline derivatives suggest they may possess antimicrobial properties. A systematic evaluation against a panel of clinically relevant bacteria and fungi is therefore warranted.
Initial Screening: Agar Well Diffusion Method
A straightforward and widely used method for initial screening of antimicrobial activity is the agar well diffusion assay. This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Protocol: Agar Well Diffusion Assay
-
Microbial Culture: Prepare fresh cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well. Include a vehicle control and a positive control (a known antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.
Quantitative Assessment: Broth Microdilution Method for MIC Determination
To quantify the antimicrobial potency of active compounds, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Addition: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Data Presentation: Antimicrobial Activity
| Derivative | Microorganism | MIC (µg/mL) | Positive Control (MIC, µg/mL) |
| Compound Y-1 | S. aureus | [Insert Data] | Vancomycin: [Insert Data] |
| Compound Y-2 | E. coli | [Insert Data] | Ciprofloxacin: [Insert Data] |
| ... | ... | ... | ... |
Investigating Anti-inflammatory Effects: Focus on NF-κB Inhibition
The NF-κB signaling pathway plays a central role in inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases. Given that some aniline derivatives are known to modulate this pathway, it is a logical target to investigate for 4-Methoxy-3-(propan-2-yloxy)aniline derivatives.[6][7]
Cellular Assay for NF-κB Inhibition
A common method to assess NF-κB inhibition is to use a cell-based reporter assay. This involves using a cell line (e.g., HEK293T) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with an NF-κB luciferase reporter plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compounds.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[7]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a 4-Methoxy-3-(propan-2-yloxy)aniline derivative.
Concluding Remarks and Future Directions
The 4-Methoxy-3-(propan-2-yloxy)aniline scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of structurally related aniline derivatives, researchers can embark on a rational and systematic investigation of their potential as anticancer, antimicrobial, and anti-inflammatory compounds. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource to facilitate these efforts. The synthesis of a diverse library of derivatives, followed by rigorous biological evaluation using the described assays, will be crucial in uncovering the full therapeutic potential of this exciting class of molecules. As we continue to seek novel solutions to pressing medical challenges, the exploration of such promising chemical scaffolds is not just a scientific endeavor, but a critical step towards the development of the next generation of medicines.
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Unlocking the Potential of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride: A Technical Guide for Medicinal Chemists
Abstract
The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of approved pharmaceuticals.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored, member of this chemical class: 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. While direct biological data for this compound is scarce, its unique substitution pattern—featuring both a methoxy and an isopropoxy group—offers a compelling starting point for rational drug design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for its synthesis, proposing potential therapeutic applications based on structural analogy, and outlining detailed experimental workflows for its evaluation.
Introduction: The Strategic Value of the Substituted Aniline Scaffold
Aniline and its derivatives are privileged structures in drug discovery, prized for their synthetic versatility and ability to engage in key interactions with biological targets.[2][3] However, the aniline moiety is not without its challenges, primarily related to metabolic instability and the potential for forming reactive metabolites.[1][3] Consequently, the strategic modification of the aniline ring with substituents that modulate its physicochemical and pharmacokinetic properties is a critical aspect of contemporary drug design.
The subject of this guide, 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, presents an intriguing combination of functional groups. The methoxy group is a common feature in many natural products and approved drugs, known to enhance ligand-target binding, improve metabolic stability, and favorably influence ADME (absorption, distribution, metabolism, and excretion) properties.[4][5] The adjacent, bulkier isopropoxy group can provide steric hindrance to mitigate metabolic attack and can also participate in hydrophobic interactions within a binding pocket. This dual-alkoxy substitution pattern suggests a scaffold that is ripe for exploration in various therapeutic contexts.
Physicochemical Profile and In Silico Assessment
A foundational step in evaluating a new chemical entity is to understand its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 1461705-57-6 | Biosynth |
| Molecular Formula | C₁₀H₁₆ClNO₂ | Biosynth |
| Molecular Weight | 217.69 g/mol | Biosynth |
| Predicted XlogP | 2.0 | PubChem |
| SMILES | CC(C)OC1=C(C=CC(=C1)N)OC.Cl | Biosynth |
In silico analysis using Lipinski's Rule of Five suggests that the parent amine of this compound possesses favorable drug-like properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). The presence of the aniline nitrogen, however, does warrant a careful evaluation of its metabolic fate in early-stage discovery programs.
Proposed Synthetic Pathway
The synthesis of polysubstituted anilines can be achieved through various established methods.[6] A plausible and efficient route to 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is proposed below, starting from commercially available 4-methoxyphenol.
Caption: Proposed synthetic route for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Experimental Protocol: Synthesis
Step 1: Nitration of 4-Methoxyphenol
-
Cool a solution of 4-methoxyphenol in glacial acetic acid to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Recrystallize the crude product from ethanol/water to yield 4-methoxy-2-nitrophenol.
Step 2: Williamson Ether Synthesis
-
To a solution of 4-methoxy-2-nitrophenol in acetone, add anhydrous potassium carbonate and 2-bromopropane.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-isopropoxy-4-methoxy-2-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-isopropoxy-4-methoxy-2-nitrobenzene in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 4-methoxy-3-(propan-2-yloxy)aniline.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude 4-methoxy-3-(propan-2-yloxy)aniline in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Potential Therapeutic Applications & Drug Design Rationale
Given the absence of direct biological data, we propose two primary avenues for exploration based on structural analogy and the known pharmacology of related scaffolds.
Hypothesis 1: Modulators of Central Nervous System (CNS) Targets
The core structure of 4-Methoxy-3-(propan-2-yloxy)aniline is reminiscent of phenethylamines and amphetamines, many of which are potent modulators of serotonin (5-HT) and dopamine receptors.[7][8] The specific alkoxy substitution pattern could fine-tune receptor selectivity and potency.
Drug Design Rationale:
-
Target: 5-HT₂A receptor, a key target for psychedelic and antipsychotic drugs.
-
Strategy: Utilize the aniline as a versatile handle for further derivatization. The primary amine can be alkylated or acylated to explore the SAR of the N-substituent.
-
Optimization Goals:
-
Enhance 5-HT₂A affinity and selectivity over other 5-HT receptor subtypes and off-targets like the hERG channel.
-
Modulate functional activity (agonist, partial agonist, or antagonist).
-
Optimize blood-brain barrier penetration.
-
Caption: Hypothetical workflow for developing CNS agents from the core scaffold.
Hypothesis 2: Kinase Inhibitors
The 2-substituted aniline motif is a common feature in a large number of ATP-competitive kinase inhibitors. The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase domain.
Drug Design Rationale:
-
Target Class: Tyrosine Kinases (e.g., EGFR, c-Met).
-
Strategy: Employ the aniline in a nucleophilic aromatic substitution (SNAᵣ) reaction with a suitable heterocyclic core (e.g., a 2,4-dichloropyrimidine) to generate a library of potential inhibitors. The alkoxy groups would be directed towards the solvent-exposed region, offering opportunities for further optimization.[9]
-
Optimization Goals:
-
Achieve potent inhibition of the target kinase.
-
Ensure selectivity across the kinome to minimize off-target effects.
-
Obtain favorable cellular activity and pharmacokinetic properties.
-
Protocols for Biological Evaluation
Protocol: In Vitro 5-HT₂A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293-h5-HT₂A cell line.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]ketanserin) at a final concentration equal to its Kd.
-
For non-specific binding wells, add a high concentration of mianserin.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Conclusion
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride represents a largely unexplored, yet promising, scaffold for medicinal chemistry. Its unique substitution pattern offers a blend of properties that could be advantageous in overcoming common drug discovery challenges, such as metabolic instability. By leveraging established synthetic methodologies and rational, structure-based drug design principles, this compound can serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. The workflows and protocols outlined in this guide provide a clear and actionable framework for initiating such discovery programs.
References
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Methodological & Application
Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride detailed protocol
An Application Note for Drug Development Professionals
Protocol for the Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a valuable substituted aniline building block for pharmaceutical and materials science research. The synthesis begins with the O-alkylation of 4-methoxy-3-nitrophenol to form the intermediate, 1-isopropoxy-2-methoxy-4-nitrobenzene. This intermediate subsequently undergoes catalytic reduction of the nitro group using Raney® Nickel and hydrazine hydrate, followed by in-situ formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety protocols required for handling the hazardous reagents involved.
Introduction and Synthetic Rationale
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The title compound, 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, offers a specific substitution pattern that can be exploited to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.
The synthetic strategy employed is a robust and scalable two-stage process. The initial step involves a Williamson ether synthesis to introduce the isopropoxy group. The subsequent and critical step is the chemoselective reduction of the aromatic nitro group to an amine. For this transformation, catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile. We have selected Raney® Nickel as the catalyst in combination with hydrazine hydrate as the hydrogen source, a system well-regarded for its effectiveness in reducing nitroarenes.[1][2][3] The final step involves the formation of the hydrochloride salt to enhance the stability and handling characteristics of the amine product.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocol
Part A: Synthesis of 1-Isopropoxy-2-methoxy-4-nitrobenzene (Intermediate)
Principle: This reaction proceeds via a Williamson ether synthesis, an SN2 reaction where the phenoxide ion, generated in-situ by the base (potassium carbonate), acts as a nucleophile attacking the electrophilic carbon of 2-iodopropane.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 4-Methoxy-3-nitrophenol | 16292-95-8 | 169.13 | 10.0 g (59.1 mmol) | Starting material |
| 2-Iodopropane | 75-30-9 | 169.99 | 15.1 g (88.7 mmol) | Alkylating agent (1.5 eq) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 16.3 g (118 mmol) | Anhydrous, powdered base (2.0 eq) |
| Acetone | 67-64-1 | 58.08 | 250 mL | Anhydrous, reaction solvent |
| Round-bottom flask (500 mL) | - | - | 1 | With reflux condenser and magnetic stirrer |
| Heating mantle | - | - | 1 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrophenol (10.0 g, 59.1 mmol) and anhydrous acetone (250 mL).
-
Add anhydrous potassium carbonate (16.3 g, 118 mmol) to the suspension.
-
Add 2-iodopropane (15.1 g, 88.7 mmol) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium iodide byproduct. Wash the solid cake with acetone (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from ethanol to afford pure 1-isopropoxy-2-methoxy-4-nitrobenzene as a pale yellow solid.
Part B: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Principle: The nitro group is reduced to a primary amine using Raney® Nickel, a highly active hydrogenation catalyst.[4] Hydrazine hydrate serves as the in-situ source of hydrogen. The reaction is exothermic and proceeds via a series of intermediates (nitroso, hydroxylamine).[2] Following the reduction, the resulting aniline is not isolated but is directly converted to its hydrochloride salt by adding an acidic solution.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 1-Isopropoxy-2-methoxy-4-nitrobenzene | - | 211.22 | 10.0 g (47.3 mmol) | From Part A |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | ~2.0 g | Pyrophoric when dry! Handle with extreme care.[5][6] |
| Hydrazine hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 7.4 g (94.6 mmol) | Toxic & Corrosive! Handle in a fume hood.[7][8] |
| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL | Reaction solvent |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 50 mL | For preparing HCl solution and washing |
| Acetyl Chloride | 75-36-5 | 78.50 | 4.4 g (56.8 mmol) | For in-situ generation of HCl |
| Round-bottom flask (500 mL) | - | - | 1 | With reflux condenser and magnetic stirrer |
| Celite® or filter aid | 61790-53-2 | - | As needed | For filtration of catalyst |
Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with ethanol (3 x 20 mL), ensuring the catalyst remains covered in solvent at all times to prevent it from drying out.[5][9]
-
Reaction Setup: To a 500 mL round-bottom flask, add 1-isopropoxy-2-methoxy-4-nitrobenzene (10.0 g, 47.3 mmol) and ethanol (200 mL). Add the prepared wet Raney® Nickel catalyst to this solution.
-
Hydrazine Addition: Fit the flask with a reflux condenser. Begin stirring and gently heat the mixture to 40-50°C. Add hydrazine hydrate (7.4 g) dropwise via an addition funnel over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue heating at reflux for 2-3 hours. The reaction progress can be monitored by TLC (disappearance of the starting material).
-
Catalyst Removal: Cool the reaction mixture to room temperature. CAUTION: The Raney® Nickel is still active. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol (2 x 25 mL). The filtered catalyst should be immediately quenched by slowly adding it to a large volume of water and disposed of according to institutional guidelines. Do not allow the filter cake to dry in the air. [10][6]
-
Salt Formation: Transfer the combined filtrate to a clean flask. Prepare a solution of HCl in isopropanol by slowly adding acetyl chloride (4.4 g) to cold isopropanol (50 mL) with stirring.
-
Add the prepared HCl/isopropanol solution dropwise to the filtrate with stirring. A white precipitate of the hydrochloride salt will form.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum at 40-50°C to a constant weight to yield 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Visualization of Experimental Workflow
Caption: Workflow diagram from starting materials to final product.
Product Characterization
| Analysis | Expected Result |
| Appearance | Off-white to light tan crystalline solid |
| Molecular Formula | C₁₀H₁₆ClNO₂[11] |
| Molecular Weight | 217.69 g/mol [11] |
| Melting Point | To be determined experimentally. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.0 (br s, 3H, -NH₃⁺), ~7.0-7.2 (m, 3H, Ar-H), ~4.5 (sept, 1H, -CH(CH₃)₂), ~3.8 (s, 3H, -OCH₃), ~1.2 (d, 6H, -CH(CH₃)₂) |
| Mass Spec (ESI+) | m/z: 182.12 [M+H]⁺ (for free base C₁₀H₁₅NO₂) |
Safety and Handling Precautions
This protocol involves several hazardous materials. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Raney® Nickel: This catalyst is extremely pyrophoric and can ignite spontaneously if allowed to dry in the air.[10][9] It must be kept wet and covered with water or a solvent at all times.[5] Use non-sparking tools for handling.[6][12] Spent catalyst should be carefully quenched by slowly adding it to a large volume of water and disposed of as hazardous waste.
-
Hydrazine Hydrate: This substance is acutely toxic, corrosive, and a suspected carcinogen.[13][8] Avoid inhalation of vapors and any contact with skin or eyes.[13][14] Always handle it within a certified chemical fume hood.[15] In case of skin contact, wash immediately with copious amounts of water.[14]
-
Acetyl Chloride: This is a corrosive and lachrymatory liquid. It reacts violently with water and alcohols to produce HCl gas. Additions should be performed slowly and with cooling.
-
General: The reduction reaction generates nitrogen and hydrogen gas and should be appropriately vented.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
- Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS CAS.
- Balaji Amines Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet - Raney®-Nickel.
- Reddit. (2018). Practical Hydrazine Hydrate Safety.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate.
- Thermo Fisher Scientific. (2025). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
- S. Ram & R. E. Ehrenkaufer. (1984). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Tetrahedron Letters, 25(32), 3415-3418.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney.
- Rasayan Journal of Chemistry. (2021).
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- PubChem. (n.d.). 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2).
- Biosynth. (n.d.). 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride | 1461705-57-6.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. lanxess.com [lanxess.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 11. biosynth.com [biosynth.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. reddit.com [reddit.com]
Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline: An Application Note and Detailed Protocol
For correspondence:
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline, a valuable substituted aniline intermediate in medicinal chemistry and drug development. The synthetic strategy detailed herein is a robust two-step process commencing with the O-alkylation of 4-methoxy-3-nitrophenol via a Williamson ether synthesis, followed by the reduction of the nitro intermediate to the target aniline. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also insights into the mechanistic rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks for a vast array of pharmacologically active molecules. The specific substitution pattern of an aniline derivative can significantly influence its physicochemical properties and biological activity. 4-Methoxy-3-(propan-2-yloxy)aniline, with its distinct arrangement of a methoxy and an isopropoxy group on the aniline core, presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of these ether functionalities allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding interactions.
This application note outlines a reliable and scalable two-step synthesis of this key intermediate. The chosen synthetic route is designed for efficiency and high yield, utilizing readily available starting materials and well-established chemical transformations.
Overall Synthetic Scheme
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline is achieved through a two-step sequence:
-
Step 1: Williamson Ether Synthesis. O-alkylation of 4-methoxy-3-nitrophenol with 2-bromopropane to yield 1-methoxy-2-(propan-2-yloxy)-4-nitrobenzene.
-
Step 2: Reduction of the Nitro Group. Reduction of the nitro intermediate to the corresponding aniline, 4-Methoxy-3-(propan-2-yloxy)aniline.
Caption: Overall synthetic route for 4-Methoxy-3-(propan-2-yloxy)aniline.
Part 1: Synthesis of 1-Methoxy-2-(propan-2-yloxy)-4-nitrobenzene
Principle and Mechanism
The first step is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The phenolic proton of 4-methoxy-3-nitrophenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane and displacing the bromide leaving group to form the desired ether.[2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it solvates the cation (K+) without strongly solvating the nucleophilic phenoxide, thus accelerating the rate of the SN2 reaction.[3]
Caption: Mechanism of the Williamson Ether Synthesis.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Methoxy-3-nitrophenol | 169.14 | 10.0 g | 0.059 | 1.0 |
| 2-Bromopropane | 123.00 | 10.9 g (7.3 mL) | 0.089 | 1.5 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 16.3 g | 0.118 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 150 mL | - | - |
| Ethyl acetate | - | 300 mL | - | - |
| Saturated brine solution | - | 100 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-nitrophenol (10.0 g, 0.059 mol) and anhydrous potassium carbonate (16.3 g, 0.118 mol).
-
Solvent Addition: Add 150 mL of anhydrous DMF to the flask.
-
Addition of Alkylating Agent: Slowly add 2-bromopropane (7.3 mL, 0.089 mol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The reaction is complete when the starting phenol spot is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude 1-methoxy-2-(propan-2-yloxy)-4-nitrobenzene can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline
Principle and Mechanism
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a common method, reduction with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and highly effective alternative, particularly for substrates with other reducible functional groups.[4] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps.[5] Overall, six electrons are required to reduce the nitro group to an amine. The tin(II) is oxidized to tin(IV) in the process.
Caption: Simplified schematic of the nitro group reduction.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Methoxy-2-(propan-2-yloxy)-4-nitrobenzene | 211.22 | 10.0 g | 0.047 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 42.6 g | 0.189 | 4.0 |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Ethanol (95%) | - | 200 mL | - | - |
| Sodium hydroxide (NaOH), 10 M solution | - | ~150 mL | - | - |
| Ethyl acetate | - | 300 mL | - | - |
| Saturated brine solution | - | 100 mL | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - | - |
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Large beaker (1 L)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-methoxy-2-(propan-2-yloxy)-4-nitrobenzene (10.0 g, 0.047 mol) in 200 mL of 95% ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (42.6 g, 0.189 mol) followed by the slow, careful addition of concentrated hydrochloric acid (50 mL) while stirring. The addition of HCl is exothermic and should be done in an ice bath to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours. Monitor the reaction by TLC until the starting nitro compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding 10 M sodium hydroxide solution until the pH is approximately 8-9. A thick, white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with a saturated brine solution (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.
-
-
Purification: The crude 4-Methoxy-3-(propan-2-yloxy)aniline can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
4-methoxy-3-nitrophenol is a potential irritant. Avoid skin and eye contact.
-
2-Bromopropane is a flammable liquid and a potential carcinogen. Handle with care.
-
DMF is a skin and respiratory irritant.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
-
The neutralization of the acidic reaction mixture with sodium hydroxide is highly exothermic. Perform this step slowly and with adequate cooling.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., disappearance of the -NO₂ stretch and appearance of the -NH₂ stretch).
-
Melting Point (for solid compounds) or Boiling Point (for liquid compounds): As an indicator of purity.
Conclusion
This application note provides a detailed and reliable protocol for the two-step synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline. The described procedures are based on well-established and understood chemical reactions, ensuring a high probability of success for researchers in the field of organic and medicinal chemistry. By following this guide, scientists can efficiently produce this valuable intermediate for further elaboration in drug discovery and development programs.
References
- Benchchem. (2025).
- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Methods in Organic Chemistry".
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- Synth-Org. (n.d.).
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via...
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
- MDPI. (2022, November 17).
- SciSpace. (n.d.). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- Taylor & Francis Online. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
Sources
Application Note: High-Purity Isolation of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride via Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (CAS No. 1461705-57-6) using recrystallization. The described methodology is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid form of the target compound, suitable for downstream applications. This guide emphasizes the rationale behind solvent selection, experimental execution, and troubleshooting, ensuring a reproducible and effective purification process.
Introduction: The Rationale for Recrystallization
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative of interest in pharmaceutical research and development. As with many synthesized organic compounds, the crude product often contains impurities from starting materials, by-products, or side reactions. For its use in sensitive applications, such as in the synthesis of active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.[1] This method is particularly effective for removing small amounts of impurities from a solid sample.
The hydrochloride salt form of an amine, such as the target compound, often presents different solubility characteristics compared to its free base, a property that can be leveraged for effective purification.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards associated with 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride and the solvents used is crucial for a safe and successful recrystallization.
Table 1: Physicochemical Properties of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
| Property | Value | Source |
| CAS Number | 1461705-57-6 | [3] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [3] |
| Molecular Weight | 217.7 g/mol | [3] |
| Appearance | (Assumed) Crystalline solid | General knowledge of similar compounds |
Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Some aniline derivatives are toxic if swallowed, in contact with skin, or if inhaled.
-
Disposal: Dispose of waste materials according to local regulations.
Always consult the specific SDS for any chemical before use.
The Critical Step: Solvent Selection
The success of a recrystallization heavily depends on the choice of solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
-
Chemical Inertness: The solvent should not react with the compound to be purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Predicted Solubility Profile
Based on the structure of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, which contains both polar (amine hydrochloride, ether) and non-polar (aromatic ring, isopropyl group) functionalities, a range of solvents with varying polarities should be considered. The hydrochloride salt form generally increases polarity and water solubility compared to the free base.
Table 2: Predicted Solubility and Potential Recrystallization Solvents
| Solvent | Polarity | Predicted Solubility Behavior | Rationale |
| Water | High | Likely soluble, especially when hot | The hydrochloride salt should impart significant water solubility. |
| Ethanol | High | Likely soluble, especially when hot | "Like dissolves like" principle; suitable for polar compounds. |
| Isopropanol | Medium | Potentially a good candidate | May provide the necessary differential solubility. |
| Acetone | Medium | Possible, but may be too strong a solvent | Often a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Low-Medium | Less likely to be a good single solvent | May be useful as an anti-solvent in a mixed solvent system. |
| Toluene | Low | Unlikely to be a good solvent | The high polarity of the hydrochloride salt makes it less soluble in non-polar solvents. |
Experimental Protocol for Solvent Screening
A small-scale experiment is the most reliable method to determine the optimal solvent.
Materials:
-
Crude 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
-
Test tubes
-
A selection of potential solvents (from Table 2)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath.
-
Add the solvent dropwise while heating until the solid completely dissolves. Note the amount of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystals upon cooling.
This systematic approach allows for the efficient identification of a suitable solvent or a pair of solvents for a mixed-solvent recrystallization.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent has been identified through the screening process described above. For illustrative purposes, we will describe a general procedure that can be adapted based on the chosen solvent.
Workflow Diagram
Caption: General workflow for the recrystallization of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Step-by-Step Methodology
1. Dissolution: a. Place the crude 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full). b. Add a small amount of the chosen recrystallization solvent to the flask. c. Gently heat the mixture on a hot plate with stirring. d. Continue to add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
2. Hot Filtration (Optional): a. If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary. b. Pre-heat a gravity funnel with a fluted filter paper by pouring hot solvent through it. c. Pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
3. Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the formation of large, pure crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
4. Isolation of Crystals: a. Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor. d. Continue to draw air through the crystals on the filter for several minutes to help them dry.
5. Drying: a. Transfer the crystals to a watch glass or a drying dish. b. Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point of the compound.
Troubleshooting
Table 3: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out (formation of a liquid instead of a solid) | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Use a lower-boiling solvent. If the compound is very impure, consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. For hot filtration, ensure all glassware is pre-heated and the filtration is performed quickly. |
| Colored crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before hot filtration. Use with caution as it can also adsorb the desired compound. |
Conclusion
Recrystallization is a powerful technique for the purification of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, can yield a product of high purity. This application note provides a comprehensive framework for researchers to successfully purify this and other similar aromatic amine hydrochlorides, ensuring the quality and reliability of their starting materials for further research and development.
References
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
USP. (2011). Description and Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride. Retrieved from [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Abstract
This document provides a detailed guide for the analytical characterization of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (CAS: 1461705-57-6), a substituted aniline derivative of interest in pharmaceutical research and development.[1][2] Given the absence of standardized pharmacopeial monographs for this specific compound, this application note outlines a suite of robust analytical methodologies based on established principles for similar chemical entities. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for identity confirmation, purity assessment, and comprehensive structural elucidation. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the scientific rationale behind the chosen methods and parameters, ensuring a deep understanding of the analytical workflow.
Introduction
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a fine chemical intermediate whose purity and identity are critical for its intended application, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure, featuring a substituted benzene ring with methoxy, isopropoxy, and amine functional groups, necessitates a multi-technique approach for unambiguous characterization. This guide provides a logical workflow for establishing the identity, purity, and structural integrity of this compound, ensuring it meets the stringent quality requirements of the pharmaceutical industry.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)aniline;hydrochloride | [1] |
| Appearance | (Expected) White to off-white crystalline powder | General knowledge of aniline hydrochlorides |
| Solubility | (Expected) Soluble in water, methanol; sparingly soluble in less polar organic solvents | General knowledge of aniline hydrochlorides |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is not widely available, data from structurally related aniline compounds, such as 4-methoxyaniline, indicate significant potential hazards.[4][5] Aniline derivatives are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4]
Core Safety Precautions:
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]
-
Handling: Avoid creating dust.[5] Prevent contact with skin, eyes, and clothing.[4]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4]
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds like 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. The method is designed to separate the main component from potential starting materials, by-products, and degradation products.
Rationale for Method Design
-
Reverse-Phase HPLC: This is the most common and versatile mode for analyzing moderately polar compounds like anilines. A C18 (octadecyl) stationary phase is selected for its hydrophobic character, which provides good retention and separation of aromatic compounds.[6][7]
-
Mobile Phase: An acidic mobile phase is crucial for analyzing basic compounds like anilines. The low pH (around 2-3) ensures that the aniline nitrogen is protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the silica backbone of the column. A mixture of acetonitrile (ACN) and a phosphate buffer is a robust choice, offering good peak shape and UV transparency.[6]
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
UV Detection: The aromatic nature of the aniline derivative results in strong UV absorbance, making UV detection highly sensitive for this compound. The detection wavelength is selected based on the UV-Vis spectral analysis to maximize sensitivity.[6][8]
Proposed HPLC Protocol
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | (Set based on UV-Vis scan, likely ~230 nm or ~280 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Data Analysis:
-
Inject the diluent (blank), followed by the standard solution (multiple injections for system suitability) and then the sample solution.
-
Calculate the purity of the sample using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Structural Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is required to confirm the molecular structure of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for identity confirmation.
Rationale for Method Design:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like the target compound. It typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight of the free base.
-
High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Expected Results:
-
Free Base (C₁₀H₁₅NO₂): Molecular Weight = 181.11 g/mol
-
Expected [M+H]⁺ Ion (in positive ESI mode): m/z = 182.1176[9]
Protocol Outline:
-
Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Identify the [M+H]⁺ ion and compare the measured m/z with the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
Rationale for Solvent and Referencing:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the hydrochloride salt and its exchangeable protons (NH₃⁺ and any residual H₂O) will typically appear as broad signals that can be identified.
-
Reference: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).[10]
Predicted ¹H NMR Spectral Data (based on chemical principles and data for analogous structures): [11][12]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.3 | Doublet | 6H | Isopropoxy methyl protons (-O-CH(CH₃ )₂) |
| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃ ) |
| ~4.5-4.6 | Septet | 1H | Isopropoxy methine proton (-O-CH (CH₃)₂) |
| ~6.8-7.2 | Multiplets | 3H | Aromatic protons |
| (Broad) | Singlet | 3H | Ammonium protons (-NH₃ ⁺) |
Predicted ¹³C NMR Spectral Data:
The spectrum is expected to show 10 distinct carbon signals corresponding to the 10 carbon atoms in the molecule. Key signals would include those for the two types of methyl carbons, the methine carbon, the aromatic carbons, and the carbons bonded to oxygen and nitrogen.
Protocol Outline:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add ~0.7 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Rationale for Method:
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a rapid and convenient method for analyzing solid samples directly without extensive sample preparation.
Expected Characteristic Absorption Bands (based on data for analogous structures): [13][14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 2980-2960 | C-H stretch (aliphatic) | Isopropyl and methyl groups |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch (asymmetric) | Aryl ether |
| ~1050 | C-O stretch (symmetric) | Aryl ether |
Protocol Outline:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a baseline correction and identify the characteristic absorption peaks.[13]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of the aromatic chromophore and for selecting an appropriate wavelength for HPLC detection.
Protocol Outline:
-
Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in methanol or ethanol.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax). For substituted anilines, λmax values are typically expected in the 230-240 nm and 280-290 nm regions.[6][16][17]
Summary and Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. The combination of HPLC for purity assessment and a suite of spectroscopic techniques (MS, NMR, FTIR, and UV-Vis) for structural confirmation ensures a thorough and scientifically sound evaluation of the compound's identity and quality. These protocols, grounded in established analytical principles for similar molecules, offer a robust starting point for researchers and quality control professionals. It is recommended that these methods be validated in-house to demonstrate their suitability for their intended purpose.
References
-
PubChem. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2). Retrieved from [Link]
-
Acta Poloniae Pharmaceutica-Drug Research. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
BMRB. (n.d.). 4-Methoxyaniline. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]
-
Chem-space. (n.d.). 4-methoxy-2-(propan-2-yl)aniline. Retrieved from [Link]
-
Scholars Research Library. (n.d.). UV-Visible and infrared analysis of commercial drug and its mixtures. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). N-methyl-4-(propan-2-yloxy)aniline hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-4-(propan-2-yl)aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-4-(propan-2-yloxy)aniline. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
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Application Notes and Protocols: 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (CAS: 1461705-57-6) is a substituted aniline derivative that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry.[1][2] Its unique substitution pattern, featuring a methoxy and an isopropoxy group on the aniline ring, provides a scaffold with distinct electronic and steric properties. This arrangement makes it an attractive starting material for the synthesis of complex molecules, most notably kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4][5] This document provides an in-depth guide to the application of this versatile building block, offering detailed protocols for key synthetic transformations and insights into its utility in drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][6] |
| Molecular Weight | 217.69 g/mol | [1][6] |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)N)OC.Cl | [1] |
| InChIKey | UXQCETJFAZOKBM-UHFFFAOYSA-N | [7] |
| Appearance | Solid (Form may vary) | General Knowledge |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | General Knowledge |
Core Synthetic Applications
The primary utility of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride lies in its nucleophilic amino group, which can readily participate in a variety of bond-forming reactions. The hydrochloride salt form enhances stability and handling, and the free base can be easily generated in situ or through a separate workup step for subsequent reactions. The key applications revolve around the construction of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the assembly of complex molecular architectures.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceutical agents due to its metabolic stability and hydrogen bonding capabilities. 4-Methoxy-3-(propan-2-yloxy)aniline is an excellent nucleophile for acylation reactions with carboxylic acids, acid chlorides, or activated esters.
This protocol outlines a standard procedure for the coupling of a generic carboxylic acid with 4-Methoxy-3-(propan-2-yloxy)aniline using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[8]
Materials:
-
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Aniline Addition: In a separate flask, suspend 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (1.0 eq) in a minimal amount of the reaction solvent and add DIPEA or TEA (1.2 eq) to generate the free base. Stir for 5-10 minutes.
-
Coupling Reaction: Add the aniline free base solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.[10]
Causality and Insights:
-
The use of EDC as a coupling agent facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid.[8]
-
HOBt is added to suppress racemization (if the carboxylic acid is chiral) and to form a more stable and reactive HOBt-ester intermediate, which then reacts with the aniline.[8]
-
A non-nucleophilic base like DIPEA or TEA is crucial to neutralize the hydrochloride salt of the aniline and to scavenge the HCl generated during the reaction without competing with the aniline as a nucleophile.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
While the aniline itself is not a direct participant in Suzuki-Miyaura cross-coupling, it can be readily converted to an aryl halide (e.g., via Sandmeyer reaction to introduce a bromine or iodine atom) or an aryl triflate. These derivatives can then undergo palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds, a cornerstone of modern synthetic chemistry for constructing biaryl structures.[11][12][13]
This protocol assumes the prior conversion of 4-Methoxy-3-(propan-2-yloxy)aniline to its corresponding bromo-derivative (e.g., 1-bromo-4-methoxy-3-(propan-2-yloxy)benzene).
Materials:
-
Bromo-derivative of 4-Methoxy-3-(propan-2-yloxy)aniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[14]
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water)[11][14]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the chosen solvent system.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[11]
Causality and Insights:
-
The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the aryl bromide.[15]
-
The base activates the boronic acid, facilitating transmetalation, where the aryl group from the boron is transferred to the palladium center.[12]
-
Reductive elimination from the palladium(II) complex yields the biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[15]
Application in Kinase Inhibitor Synthesis
A significant application of 4-Methoxy-3-(propan-2-yloxy)aniline is in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a substituted aniline moiety that forms a key hydrogen bond interaction with the hinge region of the kinase active site. The specific substitution pattern of this building block can influence the potency and selectivity of the final inhibitor. For instance, it can be incorporated into quinoline and quinazoline scaffolds, which are common cores for tyrosine kinase inhibitors.[3][4][5]
For example, in the synthesis of a hypothetical anilino-quinazoline kinase inhibitor, 4-Methoxy-3-(propan-2-yloxy)aniline would be reacted with a 4-chloroquinazoline precursor in a nucleophilic aromatic substitution reaction.
Reaction Scheme Example:
This reaction leverages the nucleophilicity of the aniline to displace the chlorine atom on the quinazoline ring, forming the final inhibitor scaffold. The methoxy and isopropoxy groups can then occupy specific pockets within the kinase active site, contributing to the overall binding affinity and selectivity profile of the molecule.
Conclusion
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a strategically important building block for organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its utility in forming robust amide bonds and as a precursor for cross-coupling reactions makes it a valuable tool for accessing complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique properties of this compound in their synthetic endeavors, especially in the pursuit of novel kinase inhibitors and other biologically active molecules.
References
-
4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2) - PubChemLite. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
4-methoxy-N-(propan-2-yl)aniline - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed. (1999). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Z-L-Phg-Val-OMe - Organic Syntheses. (2015). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. (2010). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed. (2001). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent - ResearchGate. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
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Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved January 20, 2026, from [Link]
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Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
4-Methoxy-3-(trifluoromethyl)aniline - PMC. (2012). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses. (2002). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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3-methoxy-4-(propan-2-yloxy)aniline - PubChemLite. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Topic: Reaction of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride with Electrophiles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a detailed exploration of the electrophilic aromatic substitution (EAS) reactions of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a versatile substituted aniline of interest in medicinal chemistry and organic synthesis. We delve into the foundational principles governing its reactivity, focusing on the critical role of the aniline's protonation state and the synergistic directing effects of its three substituents. This note provides field-proven, step-by-step protocols for key electrophilic transformations, including halogenation and nitration, and addresses common challenges such as polysubstitution and catalyst incompatibility. A practical workflow for N-protection/deprotection to modulate reactivity and enhance regioselectivity is also detailed. The content is structured to provide researchers with both the theoretical understanding and the practical methodologies required to successfully employ this valuable synthetic building block.
Introduction: The Synthetic Potential of a Polysubstituted Aniline
4-Methoxy-3-(propan-2-yloxy)aniline is a highly functionalized aromatic amine.[1][2] Its structure, featuring a potent nucleophilic amino group and two electron-donating alkoxy substituents, makes it an activated system for electrophilic aromatic substitution.[3] This high reactivity, however, presents a significant challenge in controlling the position of substitution (regioselectivity). This guide serves as a senior-level application resource, moving beyond simple procedural lists to explain the chemical causality behind experimental design for this specific substrate. Understanding the interplay between the substrate's electronic properties and the reaction conditions is paramount to achieving desired synthetic outcomes.
Foundational Principles of Reactivity
Physicochemical & Safety Data
Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference(s) |
| CAS Number | 1461705-57-6 | [1][4] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][5] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| Appearance | Typically an off-white to pale solid | - |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)N)OC.Cl | [1] |
Safety & Handling: 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, like many aromatic amines, should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled.[6] Always use a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
The Aniline Duality: Activating Amine vs. Deactivating Anilinium
The most critical factor governing the reactivity of this compound is the pH of the reaction medium. The aniline moiety exists in a pH-dependent equilibrium:
-
In Basic or Neutral Media (Free Aniline): The lone pair on the nitrogen of the -NH₂ group is a powerful electron-donating group. It strongly activates the aromatic ring towards electrophilic attack through resonance, making the reaction much faster than on unsubstituted benzene.[7][8]
-
In Acidic Media (Anilinium Hydrochloride Salt): The nitrogen is protonated to form the anilinium ion (-NH₃⁺). This group has no lone pair to donate and its positive charge makes it a potent electron-withdrawing group by induction. Consequently, the anilinium ion is strongly deactivating and directs incoming electrophiles to the meta position relative to itself.[9]
This duality is the key to experimental control. Most EAS reactions require the generation of the free, activated aniline form by the addition of a non-nucleophilic base prior to or during the introduction of the electrophile. Conversely, reactions that necessitate strong acid (e.g., classical nitration) will proceed on the deactivated anilinium species, leading to vastly different outcomes.
Regioselectivity: A Consensus of Directing Groups
Assuming the reaction is performed on the free aniline, the regiochemical outcome is determined by the cumulative directing effects of the three substituents: the amino (-NH₂ at C1), the isopropoxy (-O-iPr at C3), and the methoxy (-OCH₃ at C4). All three are activating, ortho-, para-directing groups.[10][11]
-
-NH₂ (C1): The most powerful activator, directs to C2, C6, and C4 (blocked).
-
-O-iPr (C3): Strong activator, directs to C2, C6, and C4 (blocked).
-
-OCH₃ (C4): Strong activator, directs to C5 and C3 (blocked).
The positions C2 and C6 are synergistically activated by both the amino and the isopropoxy groups. Position C5 is activated only by the methoxy group. Therefore, electrophilic attack is overwhelmingly favored at the C2 and C6 positions . A mixture of isomers is likely, with the ratio influenced by the steric bulk of the incoming electrophile; the isopropoxy group at C3 may slightly hinder attack at C2 compared to C6.
Caption: Predicted regioselectivity for electrophilic attack on the free aniline.
Experimental Protocols for Electrophilic Substitution
The following protocols are designed as robust starting points. Researchers should perform reactions on a small scale initially and use techniques like Thin Layer Chromatography (TLC) to monitor reaction progress.
Protocol 1: Bromination
Halogenation of highly activated anilines can be so rapid that it leads to polysubstitution.[12][13] This protocol uses N-bromosuccinimide (NBS), a milder source of electrophilic bromine, to favor monosubstitution.
Causality: The hydrochloride salt is first neutralized with a base (sodium bicarbonate) to generate the highly reactive free aniline. Acetonitrile is chosen as a polar aprotic solvent that readily dissolves the reagents but does not compete in the reaction. NBS provides a controlled, slow release of Br⁺, minimizing the formation of di- and tri-brominated byproducts.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (1.0 eq) in acetonitrile (approx. 0.2 M).
-
Amine Liberation: Add solid sodium bicarbonate (NaHCO₃, 1.5 eq) to the suspension. Stir vigorously for 15-20 minutes at room temperature. The free aniline will be generated in situ.
-
Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes. Adding the electrophile slowly and at a low temperature is crucial for selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-3 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, filter the mixture to remove succinimide and any remaining salts. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to separate the C2 and C6 bromo-isomers. Characterize the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Nitration
Direct nitration of anilines with a standard nitric acid/sulfuric acid mixture is problematic. The strongly acidic conditions protonate the amine to the deactivating anilinium ion, and the strong oxidizing nature of nitric acid can lead to degradation and complex side products.[14] A milder, more controlled approach is required.
Causality: This protocol uses acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. This reagent is a less aggressive nitrating agent than the nitronium ion (NO₂⁺) generated in concentrated sulfuric acid. The reaction is run at low temperature to control the exothermic nature of the reaction and improve selectivity.
Methodology:
-
Reagent Preparation: In a round-bottom flask, suspend 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (1.0 eq) in acetic anhydride at 0 °C.
-
Amine Liberation & Protection (Partial): Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq). This will generate the free amine, which will then be partially acetylated by the solvent, slightly moderating its reactivity.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq) to acetic anhydride at 0 °C. Caution: This is a highly exothermic reaction and must be done slowly with efficient cooling.
-
Electrophile Addition: Slowly add the prepared acetyl nitrate solution to the aniline mixture at a temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and water. A precipitate of the nitro-aniline product should form. If an oil forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Purification & Characterization: Wash the organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the C2-nitro and C6-nitro isomers. Characterize the products thoroughly.
Enhancing Control via N-Protection/Deprotection
For reactions that are difficult to control, such as Friedel-Crafts acylation where the free amine coordinates to and deactivates the Lewis acid catalyst, a protection strategy is essential.[13] Acetylation of the amine to form an acetanilide is a common and effective approach.
Causality: The resulting acetamido (-NHCOCH₃) group is still an ortho-, para-director, but it is significantly less activating than the free amine.[13] This moderation prevents polysubstitution and allows for reactions that are otherwise incompatible with a free -NH₂ group. The protection is fully reversible via hydrolysis.
Caption: Workflow for controlled EAS using an N-protection strategy.
Protocol 3: N-Acetylation (Protection)
-
Dissolve 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (1.0 eq) in a mixture of acetic anhydride (1.5 eq) and pyridine (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete conversion.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and recrystallize or purify by column chromatography to obtain the pure N-acetylated product.
Protocol 4: N-Deacetylation (Deprotection)
-
Reflux the N-acetylated aniline from the previous step in an excess of aqueous acid (e.g., 3 M HCl) or base (e.g., 10% aq. NaOH) for several hours.[15]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. If using acidic hydrolysis, basify with NaOH to precipitate the free aniline product. If using basic hydrolysis, extract directly with an organic solvent like ethyl acetate.
-
Purify as necessary.
Summary and Outlook
The electrophilic substitution reactions on 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride are highly tractable, provided the chemist pays close attention to the protonation state of the aniline. By generating the free amine under controlled, typically neutral or slightly basic conditions, the powerful activating and directing effects of the substituents can be harnessed to favor substitution at the C2 and C6 positions. For reactions requiring more finesse or those incompatible with a free amine, a robust N-acetylation/deacetylation sequence provides an excellent method for modulating reactivity and achieving the desired synthetic target. These protocols provide a solid foundation for the successful application of this versatile building block in complex molecule synthesis.
References
-
Wikipedia. Electrophilic aromatic substitution. [Online] Available at: [Link]
-
Canadian Science Publishing. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. [Online] Available at: [Link]
-
Chemistry Steps. Reactions of Aniline. [Online] Available at: [Link]
-
University of Calgary. Aromatic Electrophilic substitution. [Online] Available at: [Link]
-
Making Molecules. Electrophilic Aromatic Substitution. [Online] Available at: [Link]
-
Khan Academy. EAS reactions of aniline. [Online] YouTube. Available at: [Link]
-
Khan Academy. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. [Online] YouTube. Available at: [Link]
-
PubChem, National Institutes of Health. 4-methoxy-N-(propan-2-yl)aniline. [Online] Available at: [Link]
-
Khan Academy. Electrophilic substitution (case aniline): Nitration. [Online] Available at: [Link]
-
Pearson+. Protonation of aniline slows electrophilic aromatic substitution. [Online] Available at: [Link]
-
PubChemLite. 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2). [Online] Available at: [Link]
-
ChemBK. 4-Isopropoxyaniline. [Online] Available at: [Link]
-
Arctom. CAS NO. 1461705-57-6 | 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride. [Online] Available at: [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Online] Available at: [Link]
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Application Notes and Protocols for the N-alkylation of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Abstract
This comprehensive guide provides detailed experimental protocols and scientific insights for the N-alkylation of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The specific substrate, 4-Methoxy-3-(propan-2-yloxy)aniline, presents a valuable scaffold for drug discovery, and the strategic introduction of N-alkyl groups allows for the systematic modulation of its physicochemical and pharmacological properties. This document details two robust and widely applicable methods for the N-alkylation of this substrate: Reductive Amination and Direct Alkylation with Alkyl Halides . The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.
Introduction
The N-alkylation of aromatic amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The resulting secondary and tertiary anilines are integral components of numerous marketed drugs, contributing to their biological activity and pharmacokinetic profiles. 4-Methoxy-3-(propan-2-yloxy)aniline is an electron-rich aromatic amine, a substitution pattern that influences its nucleophilicity and reactivity. This guide addresses the N-alkylation of its hydrochloride salt, necessitating an initial neutralization step to liberate the free amine for subsequent reaction.
We will explore two primary synthetic strategies:
-
Reductive Amination: A highly efficient and selective one-pot method that involves the reaction of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ.
-
Direct Alkylation: A classical approach involving the reaction of the aniline with an alkyl halide in the presence of a base.
The choice of method will depend on the desired alkyl group, available starting materials, and the specific requirements of the synthesis.
Chemical Principles and Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for successful synthesis and optimization.
Handling of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
The starting material is provided as a hydrochloride salt to enhance its stability and shelf-life. The lone pair of electrons on the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, prior to N-alkylation, the free aniline must be generated by neutralization with a suitable base.
-
Causality: The addition of a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), deprotonates the ammonium salt, liberating the nucleophilic free amine. The choice of base is critical; it must be strong enough to deprotonate the aniline salt but not so strong as to cause unwanted side reactions.
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, as it avoids the overalkylation issues often encountered with direct alkylation methods.[1] The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine (or iminium ion). This step is typically reversible and often acid-catalyzed.
-
Reduction: The imine intermediate is then reduced to the corresponding amine. A key aspect of this process is the use of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reagent for this transformation due to its mildness and high selectivity for imines over ketones and aldehydes.[1]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: N-Ethylation via Reductive Amination
This protocol details the synthesis of N-ethyl-4-methoxy-3-(propan-2-yloxy)aniline.
Materials:
-
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Liberation of the Free Aniline:
-
To a round-bottom flask, add 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (1.0 eq).
-
Add a saturated aqueous solution of sodium bicarbonate (approximately 10 mL per gram of aniline hydrochloride).
-
Add dichloromethane (DCM) (approximately 10 mL per gram of aniline hydrochloride) and stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the free aniline.
-
-
Reductive Amination Reaction:
-
Dissolve the obtained 4-Methoxy-3-(propan-2-yloxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of aniline) in a round-bottom flask under a nitrogen atmosphere.
-
Add acetaldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-ethyl-4-methoxy-3-(propan-2-yloxy)aniline.
-
Reaction Workflow: Reductive Amination
Caption: Workflow for N-Ethylation via Reductive Amination.
Protocol 2: N-Isopropylation via Direct Alkylation
This protocol describes the synthesis of N-isopropyl-4-methoxy-3-(propan-2-yloxy)aniline using 2-bromopropane.
Materials:
-
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) (approximately 15 mL per gram of aniline hydrochloride).
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the aniline salt.
-
-
Alkylation Reaction:
-
Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion. Over-alkylation to the tertiary amine can occur, so careful monitoring is advised.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMF, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-isopropyl-4-methoxy-3-(propan-2-yloxy)aniline.
-
Reaction Workflow: Direct Alkylation
Caption: Workflow for N-Isopropylation via Direct Alkylation.
Data Presentation and Characterization
The successful synthesis of the N-alkylated products should be confirmed by a combination of chromatographic and spectroscopic techniques.
Expected Reaction Outcomes
The following table provides a comparative overview of the two described methods for the N-alkylation of 4-Methoxy-3-(propan-2-yloxy)aniline.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct Alkylation |
| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide |
| Key Reagent | Sodium triacetoxyborohydride | Potassium carbonate |
| Selectivity | Generally high for mono-alkylation | Risk of over-alkylation |
| Reaction Conditions | Mild (room temperature) | Elevated temperature (60-70 °C) |
| Advantages | High selectivity, broad substrate scope | Simple reagents |
| Disadvantages | Requires anhydrous conditions | Potential for side products |
Spectroscopic Analysis
The synthesized N-alkylated anilines can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The ¹H NMR spectrum of the N-alkylated product will show characteristic signals for the newly introduced alkyl group. For example, in N-ethyl-4-methoxy-3-(propan-2-yloxy)aniline, one would expect to see a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent. The N-H proton typically appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show new signals corresponding to the carbons of the alkyl group. The chemical shifts of the aromatic carbons will also be slightly altered upon N-alkylation.
Infrared (IR) Spectroscopy: The IR spectrum of the product will exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. This band is typically sharper and less intense than the O-H stretch of alcohols.[3] The C-N stretching vibration can be observed in the 1340-1250 cm⁻¹ range.[4]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the N-alkylated product. The fragmentation pattern can also provide structural information. A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken.[5]
Expected Spectroscopic Data for N-isopropyl-4-methoxyaniline (a related compound):
| Technique | Expected Data |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol [6] |
| ¹H NMR | Signals for isopropyl group (doublet and septet), aromatic protons, methoxy group, and N-H proton. |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~2960 (aliphatic C-H stretch), ~1510 (aromatic C=C stretch), ~1230 (C-N stretch). |
| MS (m/z) | Molecular ion peak at 165. Key fragments from loss of methyl or isopropyl groups. |
Note: The data for N-isopropyl-4-methoxyaniline is provided as a reference. The actual spectra for N-alkylated 4-Methoxy-3-(propan-2-yloxy)aniline will have additional signals corresponding to the propan-2-yloxy group.
Conclusion
The N-alkylation of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a readily achievable transformation that provides access to a diverse range of derivatives for applications in drug discovery and materials science. Both reductive amination and direct alkylation are viable synthetic routes, each with its own set of advantages and considerations. Reductive amination offers superior selectivity for mono-alkylation and proceeds under mild conditions, making it a highly attractive method. Direct alkylation provides a more classical approach that is effective but may require more careful optimization to control selectivity. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully synthesize and characterize novel N-alkylated aniline derivatives.
References
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]
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Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
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N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]. ResearchGate. [Link]
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2 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: A 15N NMR Spectroscopic Study. Chemistry Europe. [Link]
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Comparison of (a) experimental IR spectrum of aniline with theoretical... ResearchGate. [Link]
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Aniline, N-methyl-. NIST WebBook. [Link]
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Reductive Amination. YouTube. [Link]
-
IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Semantic Scholar. [Link]
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Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
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N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. KoreaScience. [Link]
- Method of separating alkyl anilines.
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Reductive Amination | Synthesis of Amines. YouTube. [Link]
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Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
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Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Bangladesh Journals Online. [Link]
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Introduction to IR Spectroscopy - Amines. YouTube. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]
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Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
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4-methoxy-N-(propan-2-yl)aniline. PubChem. [Link]
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N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. PubMed. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
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Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]
-
reductive amination & secondary amine synthesis. YouTube. [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. [Link]
- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
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Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. National Institutes of Health. [Link]
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N-Isopropylaniline. PubChem. [Link]
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4-methoxy-n-(propan-2-yl)aniline. PubChemLite. [Link]
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3-methoxy-4-(propan-2-yloxy)aniline. PubChemLite. [Link]
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
Introduction
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a versatile and highly functionalized aniline derivative that serves as a valuable starting material in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring methoxy and isopropoxy groups on the benzene ring, offers opportunities for regioselective reactions and the introduction of desirable physicochemical properties in the target molecules. This guide provides an in-depth exploration of synthetic strategies for constructing key heterocyclic scaffolds from this precursor, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful synthesis. Key properties of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1461705-57-6 | [1] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [2] |
| Molecular Weight | 217.69 g/mol | [2] |
| Appearance | Varies (typically a solid) | N/A |
| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | General Knowledge |
Safety and Handling
As with all aniline derivatives, appropriate safety precautions must be observed.[3][4] While specific toxicity data for this compound is limited, related anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[4] It is also suspected of causing genetic defects and cancer.[4] Therefore, it is crucial to handle 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][4] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3]
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Several classical methods can be adapted for the synthesis of substituted quinolines from 4-Methoxy-3-(propan-2-yloxy)aniline.
Skraup Synthesis
The Skraup synthesis is a venerable method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[5]
Experimental Protocol: Skraup Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Reactants: To the stirred mixture, add 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride and nitrobenzene.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 140-160 °C) for several hours. The reaction is exothermic and should be carefully controlled.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude quinoline derivative can be purified by steam distillation followed by recrystallization or column chromatography.
Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[5][6]
Experimental Protocol: Combes Synthesis
-
Condensation: Mix 4-Methoxy-3-(propan-2-yloxy)aniline with a suitable β-diketone (e.g., acetylacetone) and stir at room temperature to form the enamine intermediate.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the enamine.[5]
-
Heating: Heat the mixture to induce cyclization and dehydration.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the resulting quinoline derivative by column chromatography.
Workflow for Quinoline Synthesis
Sources
Application Note & Protocol: A Scalable Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are foundational building blocks in modern organic synthesis, serving as critical precursors for a vast array of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2] The specific substitution pattern on the aniline ring dictates the ultimate physicochemical properties and biological activity of the target compound. 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a bespoke intermediate whose unique arrangement of electron-donating groups makes it a valuable synthon for accessing complex molecular architectures in drug discovery and medicinal chemistry.[2]
This technical guide provides a robust, scalable, and field-proven four-step synthetic route starting from the readily available commodity chemical, guaiacol. The chosen pathway emphasizes operational simplicity, high yields, and control over critical process parameters, making it suitable for scale-up from the research laboratory to pilot plant production. We will delve into the causality behind key experimental choices, from solvent selection to purification strategies, providing a comprehensive protocol that is both instructional and self-validating.
Retrosynthetic Analysis and Strategy Justification
The synthetic strategy was designed around established, high-yielding, and scalable chemical transformations. The retrosynthetic analysis identifies a clear and logical pathway from the target molecule to simple, cost-effective starting materials.
Caption: Retrosynthetic pathway for the target compound.
Strategic Pillars of the Chosen Route:
-
Starting Material: Guaiacol (2-methoxyphenol) is selected for its low cost, high availability, and favorable electronic properties that guide the subsequent substitution reactions.
-
Williamson Ether Synthesis: This classic and reliable C-O bond-forming reaction is used to introduce the isopropoxy group. It is a robust reaction with a straightforward work-up.[3]
-
Electrophilic Aromatic Nitration: Nitration is the most direct method to introduce the amine precursor. The existing methoxy and isopropoxy groups cooperatively direct the incoming nitro group to the desired C4 position. While highly exothermic, this reaction is well-understood and controllable on a large scale with proper engineering controls.[4]
-
Catalytic Hydrogenation: The reduction of the nitro group to an amine via catalytic hydrogenation is chosen over metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl) due to its cleaner reaction profile, easier product isolation, and reduced generation of metallic waste streams, which are critical considerations for scale-up.[1]
-
Hydrochloride Salt Formation: The final step involves converting the free aniline base into its hydrochloride salt. This significantly improves the compound's stability, shelf-life, and handling characteristics, as the salt is typically a crystalline, non-hygroscopic solid, whereas the free base may be a color-sensitive oil.[5]
Overall Synthesis Workflow
The complete four-step process is visualized below, outlining the transformation from starting material to the final purified product.
Caption: Overall workflow for the scale-up synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood or appropriate pilot plant facility. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. A safety data sheet (SDS) for each chemical should be consulted prior to use.[6][7]
Part 1: Synthesis of 1-Isopropoxy-2-methoxybenzene
-
Rationale: This step introduces the isopropoxy group. N,N-Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve the intermediate phenoxide salt. Potassium carbonate is a cost-effective and moderately strong base, sufficient for deprotonating the phenol without causing side reactions.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
|---|---|---|---|---|
| Guaiacol | 90-05-1 | 124.14 | 1.0 | 100 g |
| 2-Bromopropane | 75-26-3 | 122.99 | 1.2 | 119 g (88.8 mL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 167 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 500 mL |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add guaiacol (100 g, 0.806 mol), potassium carbonate (167 g, 1.21 mol), and DMF (500 mL).
-
Begin vigorous stirring to create a slurry.
-
Slowly add 2-bromopropane (119 g, 0.967 mol) to the mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the guaiacol is consumed.
-
Cool the mixture to room temperature and pour it into 2 L of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation to obtain 1-isopropoxy-2-methoxybenzene as a clear, colorless liquid.
-
Expected Yield: 85-95%
-
Expected Purity: >98% (by GC)
-
Part 2: Synthesis of 1-Isopropoxy-2-methoxy-4-nitrobenzene
-
Rationale: This critical step requires strict temperature control to prevent runaway reactions and the formation of dinitro byproducts. A pre-mixed nitrating solution (HNO₃ in H₂SO₄) is added slowly to the substrate solution at 0-5°C. Sulfuric acid acts as both a solvent and a catalyst, promoting the formation of the nitronium ion (NO₂⁺).
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
|---|---|---|---|---|
| 1-Isopropoxy-2-methoxybenzene | 55030-29-0 | 166.22 | 1.0 | 100 g |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | - | 300 mL |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.1 | 47.5 mL |
Procedure:
-
In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid (47.5 mL) to chilled sulfuric acid (150 mL) while maintaining the temperature below 10°C.
-
Charge a 2 L jacketed reactor with 1-isopropoxy-2-methoxybenzene (100 g, 0.602 mol) and sulfuric acid (150 mL). Cool the reactor contents to 0°C with constant stirring.
-
Add the pre-made nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor for completion by TLC or HPLC.
-
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg) with vigorous stirring.
-
A yellow solid will precipitate. Filter the solid and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Recrystallize the crude solid from ethanol or isopropanol to yield 1-isopropoxy-2-methoxy-4-nitrobenzene as a pale-yellow crystalline solid.
-
Expected Yield: 80-90%
-
Expected Purity: >99% (by HPLC)
-
Part 3: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline
-
Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for nitro group reduction. Ethanol is an excellent solvent for this reaction. The reaction is monitored by the cessation of hydrogen uptake.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
|---|---|---|---|---|
| 1-Isopropoxy-2-methoxy-4-nitrobenzene | 1866-39-3 | 211.22 | 1.0 | 100 g |
| Palladium on Carbon (10% Pd, 50% wet) | 7440-05-3 | - | 1 mol% Pd | 5.0 g |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 1 L |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Excess | - |
Procedure:
-
Charge a hydrogenation vessel (e.g., a Parr shaker or autoclave) with the nitro compound (100 g, 0.473 mol) and ethanol (1 L).
-
Carefully add the 10% Pd/C catalyst (5.0 g) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi (approx. 3-4 bar).
-
Begin vigorous agitation and maintain the reaction at room temperature. The reaction is exothermic; cooling may be required to maintain a temperature below 40°C.
-
Monitor the reaction by observing the drop in hydrogen pressure. When hydrogen uptake ceases (typically 4-6 hours), the reaction is complete.
-
Depressurize the vessel and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 100 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-Methoxy-3-(propan-2-yloxy)aniline as an oil, which may solidify upon standing.
-
Expected Yield: 95-99%
-
Expected Purity: >97% (by HPLC)
-
Part 4: Synthesis and Purification of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
-
Rationale: The hydrochloride salt is formed by treating the free base with a solution of HCl in a non-polar or moderately polar solvent, causing the salt to precipitate. Isopropanol (IPA) is an ideal solvent for this purpose. Recrystallization is the final purification step to remove any residual impurities.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
|---|---|---|---|---|
| 4-Methoxy-3-(isopropoxy)aniline | 131433-03-3 | 181.24 | 1.0 | 85 g |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | 500 mL |
| HCl in Isopropanol (e.g., 5-6 M) | 7647-01-0 | 36.46 | 1.1 | As needed |
| Diethyl Ether (for washing) | 60-29-7 | 74.12 | - | 200 mL |
Procedure:
-
Dissolve the crude aniline (85 g, 0.469 mol) in isopropanol (400 mL) in a 1 L flask with stirring.
-
Slowly add the solution of HCl in isopropanol dropwise. A white precipitate will begin to form.
-
Continue adding the HCl solution until the mixture becomes acidic (test with pH paper).
-
Stir the resulting thick slurry at room temperature for 1 hour, then cool to 0-5°C for another hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (100 mL), followed by cold diethyl ether (200 mL) to facilitate drying.[8]
-
Dry the white solid in a vacuum oven at 40-50°C to a constant weight.
-
For higher purity, the hydrochloride salt can be recrystallized from an ethanol/ethyl acetate mixture.
-
Expected Yield: 90-97% (from free base)
-
Expected Purity: >99.5% (by HPLC)
-
Troubleshooting and Process Optimization
Even well-established protocols can encounter issues during scale-up. The following diagram and table provide guidance on common challenges.
Caption: Troubleshooting decision tree for the nitration step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark Color in Final Product | Oxidation of the aniline free base before salt formation. Residual metallic catalysts. | Minimize air exposure of the free base. Perform an activated carbon (charcoal) treatment on the solution of the free base before adding HCl.[5] Ensure complete removal of Pd/C catalyst via filtration. |
| Incomplete Hydrogenation | Catalyst poisoning or deactivation. Insufficient hydrogen pressure or agitation. | Ensure starting material is free of sulfur or other catalyst poisons. Use fresh, high-quality catalyst. Increase hydrogen pressure or agitation speed. |
| Oily or Gummy HCl Salt | Presence of impurities inhibiting crystallization. Incorrect solvent used for precipitation. | Purify the free base by distillation before salt formation. Ensure the precipitation solvent (IPA) is anhydrous. Try triturating the oil with diethyl ether to induce solidification. |
Characterization and Quality Control
The final product should be a white to off-white crystalline solid. The following data are representative for confirming the structure and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not readily available; to be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.0-7.2 (m, 3H, Ar-H), 4.5-4.7 (septet, 1H, -CH(CH₃)₂), 3.8 (s, 3H, -OCH₃), 1.3 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks for 10 unique carbons (aromatic, methoxy, and isopropoxy groups) |
| Mass Spec (ESI+) | m/z = 182.12 [M+H]⁺ (for free base) |
| Purity (HPLC) | > 99.5% |
References
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Reddit r/chemistry. (2014). Purify and dry aniline?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Aniline purification without steam distillation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. PubChem Compound Database. Retrieved from [Link]
-
Nishimura, T., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(7), 2542-2546. Retrieved from [Link]
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
-
Reddy, G. S. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
- Google Patents. (1978). US4124640A - Process for producing alkoxyanilines.
-
Wang, Y., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Retrieved from [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Experimental procedure for hydrochloride salt formation of substituted anilines
Application Note & Protocol
Introduction: The Rationale for Salt Formation in Chemical and Pharmaceutical Development
In the realm of drug development and fine chemical synthesis, the aniline scaffold is a ubiquitous structural motif. However, the free base form of many substituted anilines often presents challenges related to poor aqueous solubility, limited stability, and difficult handling characteristics. The conversion of a basic functional group, such as the amino group in aniline, into a salt is a fundamental and highly effective strategy to overcome these limitations.[1]
The formation of a hydrochloride (HCl) salt is arguably the most common approach, primarily because it significantly enhances the aqueous solubility and dissolution rate of the parent molecule—a critical factor for bioavailability in pharmaceutical applications.[2][3] Furthermore, hydrochloride salts typically exhibit higher melting points and improved crystallinity compared to their free base counterparts, which contributes to better thermal stability, reduced hygroscopicity, and more consistent bulk properties essential for formulation and manufacturing.[4][5]
This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and characterization techniques for the reliable and efficient formation of hydrochloride salts from substituted anilines. It is designed for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.
Foundational Principles: The Chemistry of Anilinium Salt Formation
The conversion of an aniline to its hydrochloride salt is a straightforward acid-base reaction. The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, rendering it a weak base (a Lewis base). When reacted with a strong acid like hydrochloric acid, this lone pair accepts a proton (H⁺), forming a positively charged anilinium ion. This cation then forms an ionic bond with the chloride anion (Cl⁻).[6][7][8]
The Decisive Role of Substituents and pKa
The ease of this protonation is directly governed by the basicity of the aniline, which is quantified by its pKa value (referring to the pKa of the conjugate acid, the anilinium ion). The electronic nature of substituents on the aromatic ring profoundly influences the electron density on the nitrogen atom and, consequently, its basicity.[9]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups increase the electron density on the nitrogen atom. This enhances the aniline's basicity (resulting in a higher pKa for the anilinium ion), making the salt formation reaction more favorable.[10]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -F) pull electron density away from the nitrogen atom. This reduces the aniline's basicity (lowering the pKa), making it more challenging to protonate.[10][11][12]
Understanding the pKa of the specific substituted aniline is crucial for selecting the appropriate reaction conditions and solvent system. A less basic aniline may require a stronger acidic medium or different solvent conditions to drive the salt formation to completion.[13][14]
Strategic Solvent Selection
The choice of solvent is the most critical experimental parameter. An ideal solvent system should meet two primary criteria:
-
The starting substituted aniline (free base) should be readily soluble.
-
The resulting hydrochloride salt should have low solubility, allowing it to precipitate or crystallize out of the solution, thereby driving the reaction to completion via Le Châtelier's principle.
Commonly used solvents include diethyl ether, ethyl acetate, isopropanol (IPA), ethanol, and methanol, or mixtures thereof.[15][16][17] For instance, many anilines are soluble in diethyl ether, whereas their corresponding hydrochloride salts are often insoluble, making it an excellent medium for precipitation.[16]
Visualizing the Process
Reaction Mechanism
The fundamental acid-base reaction is depicted below.
Caption: Acid-base reaction between a substituted aniline and HCl.
General Experimental Workflow
The overall process from starting material to final, characterized product follows a logical sequence.
Caption: General workflow for anhydrous hydrochloride salt formation.
Detailed Experimental Protocols
Safety First: Substituted anilines can be toxic and readily absorbed through the skin. Hydrochloric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: Anhydrous Salt Formation Using HCl in Diethyl Ether
This is the preferred method for obtaining a high-purity, crystalline, and non-hygroscopic salt. It is essential when the final product is sensitive to water.
Materials:
-
Substituted Aniline (1.0 eq)
-
Anhydrous Diethyl Ether (or Ethyl Acetate)
-
2.0 M solution of HCl in Diethyl Ether (1.0 - 1.1 eq)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel or syringe
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether. A typical concentration is 0.1-0.5 M. Stir the solution at room temperature until all the solid has dissolved.
-
Acid Addition: Slowly add the 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq) to the stirred aniline solution at room temperature.[16] A slight excess of HCl ensures complete conversion but a large excess should be avoided. The addition can be done dropwise via a dropping funnel or syringe over 5-10 minutes.
-
Precipitation: Upon addition of HCl, the hydrochloride salt will typically begin to precipitate immediately as a white or off-white solid.
-
Stirring: Continue to stir the resulting slurry for 30-60 minutes at room temperature to ensure the reaction goes to completion and to encourage crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any unreacted aniline or other soluble impurities.
-
Drying: Transfer the solid to a clean, pre-weighed watch glass or drying dish. Dry the product under high vacuum to a constant weight to remove all residual solvent. Drying in an oven at 110-120°C can also be employed if the salt is thermally stable.[18][19]
Protocol 2: Salt Formation Using Concentrated Aqueous HCl
This method is simpler but introduces water, which may result in a more hygroscopic product. It is suitable for salts that are highly insoluble in water.
Materials:
-
Substituted Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~12 M, 1.0 - 1.1 eq)
-
Ethanol or Methanol (optional, as co-solvent)
-
Beaker, magnetic stirrer, and stir bar
-
Ice-water bath
Procedure:
-
Dissolution: Place the substituted aniline in a beaker. If the aniline is a liquid, proceed to the next step. If it is a solid, dissolve it in a minimal amount of a suitable solvent like ethanol.
-
Acid Addition: Place the beaker in an ice-water bath to manage the exothermic reaction. Slowly add concentrated HCl (1.0-1.1 eq) dropwise to the stirred aniline.[6][19]
-
Precipitation/Evaporation: A thick paste or solid may form immediately. If the goal is to isolate the product directly, continue stirring in the ice bath for 30 minutes. Alternatively, the mixture can be evaporated to dryness on a steam bath or with a rotary evaporator to yield the crude salt.[18][19]
-
Isolation & Washing: Collect the solid by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (like cold diethyl ether or hexane) to remove non-ionic impurities.
-
Drying: Dry the salt thoroughly under vacuum. It is critical to ensure the product is anhydrous, as any residual water will affect its physical properties.[18]
Purification by Recrystallization
If the isolated salt is impure (e.g., colored or has a broad melting point), recrystallization is necessary.
General Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the salt when hot but not when cold. Common systems include ethanol, isopropanol, methanol/diethyl ether, or ethanol/water.[17][20]
-
Dissolution: Place the crude salt in an Erlenmeyer flask and add the minimum amount of hot solvent to just dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to a constant weight.
Characterization: Confirming Success
Confirmation of salt formation and purity is achieved through a combination of analytical techniques. The data should show clear differences between the free base and the final salt product.
| Technique | Free Base (Substituted Aniline) | Hydrochloride Salt (Anilinium Chloride) | Causality of Change |
| Melting Point | Lower, may be a liquid. | Significantly higher and sharper melting point.[3][5] | Ionic lattice of the salt requires more energy to break than the intermolecular forces of the free base. |
| FTIR Spectroscopy | N-H stretch: 1-2 sharp bands at ~3300-3500 cm⁻¹.[21] | N-H⁺ stretch: A very broad, strong band from ~2200-3200 cm⁻¹.[7] | Protonation creates the ammonium ion (R-NH₃⁺), whose stretching vibrations are very broad and shifted to lower wavenumbers. |
| ¹H NMR Spectroscopy | Aromatic protons appear at specific chemical shifts. NH₂ protons are a broad singlet. | Aromatic protons ortho/para to the nitrogen shift downfield (deshielded).[16] NH₃⁺ protons are a broad singlet, often at a higher chemical shift. | The positive charge on the nitrogen withdraws electron density from the aromatic ring, deshielding the nearby protons. |
| Aqueous Solubility | Generally low to very low. | Generally high.[3][15][22] | The ionic nature of the salt allows for favorable interactions with polar water molecules. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product or No Precipitation | 1. The salt is too soluble in the chosen solvent. 2. Insufficient HCl was added. 3. The presence of water is creating a highly soluble hydrate.[23] | 1. Add a non-polar co-solvent (anti-solvent) like hexane or heptane to induce precipitation. 2. Check stoichiometry and add more HCl solution. 3. Switch to a strictly anhydrous protocol (Protocol 1). |
| Low Yield | 1. Incomplete reaction. 2. Product is partially soluble in the wash solvent. 3. Loss during transfer or recrystallization. | 1. Increase stirring time or use a slight excess (1.1 eq) of HCl. 2. Use a minimal amount of cold wash solvent. 3. Ensure careful handling; for recrystallization, ensure the hot solution is saturated. |
| Product is Colored | 1. The starting aniline was impure or oxidized.[6][24] 2. Thermal degradation during drying. | 1. Purify the starting aniline before the reaction (e.g., by distillation).[24] 2. Perform a recrystallization of the final salt, possibly with a small amount of activated carbon. 3. Dry at a lower temperature under high vacuum. |
| Product is Hygroscopic | 1. Inherent property of the specific salt. 2. Residual water from a non-anhydrous procedure.[2][4] 3. Incomplete drying. | 1. Store the final product in a desiccator over a strong drying agent. 2. Use the anhydrous protocol and ensure all glassware and solvents are perfectly dry. 3. Dry under high vacuum for an extended period, possibly with gentle heating. |
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of aniline hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2018). RSC Publishing. Retrieved from [Link]
-
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2011). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024). Amine Experts. Retrieved from [Link]
-
Making Aniline HCl. (2023). YouTube. Retrieved from [Link]
-
Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. (2020). ResearchGate. Retrieved from [Link]
-
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2011). ResearchGate. Retrieved from [Link]
-
Characterization of amines by Fast Black K salt in thin-layer chromatography. (1995). Analyst (RSC Publishing). Retrieved from [Link]
-
Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. (2012). ResearchGate. Retrieved from [Link]
-
Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Retrieved from [Link]
-
Chemical Properties of Aniline hydrochloride (CAS 142-04-1). (n.d.). Cheméo. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]
-
pK a Values for substituted anilinium ions in DMSO. (n.d.). ResearchGate. Retrieved from [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI. Retrieved from [Link]
-
Common amine system corrosion issues and how to solve them. (2021). Vysus Group. Retrieved from [Link]
-
"Basics" of Acidic Heat Stable Amine Salts: Part 1. (2021). YouTube. Retrieved from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). dergipark.org.tr. Retrieved from [Link]
-
Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved from [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Amine system problems arising from heat stable salts and solutions to improve system performance. (2021). ResearchGate. Retrieved from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2000). ResearchGate. Retrieved from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar. Retrieved from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]
-
Purify and dry aniline?. (2014). Reddit. Retrieved from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). PMC - NIH. Retrieved from [Link]
- Process of preparing substituted anilines. (1992). Google Patents.
- Aniline hydrohalide preparation. (1935). Google Patents.
-
Purification of organic hydrochloride salt?. (2017). ResearchGate. Retrieved from [Link]
-
Hygroscropicity and Its' Effect on Tablet Production. (2019). ResearchGate. Retrieved from [Link]
-
[13C6]-Aniline hydrochloride salt. (n.d.). alsachim.com. Retrieved from [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Can anyone help me to find a procedures for recrystallize aniline-HCl?. (2015). ResearchGate. Retrieved from [Link]
-
Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024). ACS Earth and Space Chemistry. Retrieved from [Link]
Sources
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- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
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- 24. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to improve yield, purity, and overall success in your experiments.
Synthetic Overview
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is typically achieved through a two-step process starting from 2-methoxy-4-nitrophenol. The first step involves a Williamson ether synthesis to introduce the isopropoxy group, forming the intermediate 1-isopropoxy-2-methoxy-4-nitrobenzene. The second step is the reduction of the nitro group to an amine, followed by conversion to the hydrochloride salt.
Caption: Workflow for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)
Question: I am getting a low yield of 1-isopropoxy-2-methoxy-4-nitrobenzene. What are the likely causes and how can I improve it?
Answer:
Low yields in this step often stem from a few key factors related to the nature of the Williamson ether synthesis, which is an S_N2 reaction.[1]
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[2] If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the reactive phenoxide.
-
Solution: Ensure you are using at least one equivalent of a suitable base. While strong bases like sodium hydride (NaH) are very effective, potassium carbonate (K2CO3) is a safer and often sufficiently strong base for this reaction, especially when paired with a polar aprotic solvent like DMF or acetone.[3] Using a slight excess of the base can help drive the reaction to completion.
-
-
Competitive Elimination Reaction: Isopropyl halides are secondary halides, which can undergo E2 elimination as a competing side reaction, especially with a strong, sterically hindered base.[4] This is a common issue that can significantly reduce the yield of the desired ether.
-
Solution: To favor substitution over elimination, you can try the following:
-
Use a less hindered base: If you are using a bulky base, switch to a smaller one like potassium carbonate.
-
Control the temperature: Running the reaction at a moderate temperature can favor the S_N2 pathway. High temperatures tend to favor elimination.
-
Choice of leaving group: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. Using a more reactive halide can sometimes allow for milder reaction conditions, which may reduce the extent of elimination.
-
-
-
Purity of Reagents and Solvent: Water in the reaction mixture can protonate the phenoxide, reducing its nucleophilicity. Impurities in the starting materials can also lead to side reactions.
-
Solution: Use anhydrous solvents and ensure your starting materials are pure. If your 2-methoxy-4-nitrophenol is old or discolored, consider purifying it before use.
-
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic for phenol deprotonation, less likely to cause elimination than stronger, bulkier bases. |
| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvents that solvate the cation, leaving the phenoxide nucleophile more reactive. |
| Temperature | 50-80 °C (solvent dependent) | A moderate temperature to ensure a reasonable reaction rate without significantly promoting the E2 elimination side reaction. |
| Isopropyl Halide | 2-Bromopropane or 2-Iodopropane | Good balance of reactivity and availability. Iodide is a better leaving group but may be more expensive. |
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)
Question: My reduction of 1-isopropoxy-2-methoxy-4-nitrobenzene is sluggish or incomplete. How can I ensure full conversion to the aniline?
Answer:
The reduction of an aromatic nitro group is a robust transformation, but several factors can lead to incomplete conversion.
-
Catalyst Inactivity (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can become poisoned or deactivated.
-
Solution:
-
Use fresh catalyst: Ensure your Pd/C is of good quality and has been stored properly.
-
Sufficient catalyst loading: A typical catalyst loading is 5-10 mol% of palladium. If the reaction is slow, a higher loading may be necessary.
-
Proper solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used and are effective for this reaction.[5]
-
Check for catalyst poisons: Sulfur-containing compounds are known poisons for palladium catalysts. Ensure your starting material is free from such impurities.
-
-
-
Insufficient Reducing Agent (for Chemical Reduction): If using a chemical reducing agent like sodium dithionite, an insufficient amount will lead to incomplete reaction.
-
Solution: Use a molar excess of the reducing agent. It's important to follow a reliable protocol for the specific stoichiometry required.
-
-
Poor Mass Transfer (for Catalytic Hydrogenation): In a heterogeneous catalytic reaction, efficient mixing is crucial for the substrate, hydrogen gas, and catalyst to interact.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. A proper hydrogenation setup that allows for good gas dispersion is also important.
-
| Parameter | Recommendation for Catalytic Hydrogenation | Rationale |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A highly effective and chemoselective catalyst for nitro group reduction. |
| Solvent | Methanol or Ethanol | Good solvents for the substrate and do not interfere with the reaction. |
| Hydrogen Pressure | 1-4 atm (or as per available equipment) | Higher pressure can increase the reaction rate, but often atmospheric pressure is sufficient with good agitation. |
| Temperature | Room Temperature | The reaction is typically exothermic, and running at room temperature is usually effective and safe. |
Issue 3: Product Purification and Discoloration
Question: My final product, 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, is discolored (pink, brown, or dark). How can I obtain a pure, colorless product?
Answer:
Anilines are notoriously susceptible to air oxidation, which often results in the formation of colored impurities.[6]
-
Oxidation of the Aniline: The free aniline base is prone to oxidation, especially when exposed to air and light.
-
Solution:
-
Minimize exposure to air: After the reduction step, work up the reaction as quickly as possible. If possible, handle the free aniline under an inert atmosphere (e.g., nitrogen or argon).
-
Convert to the hydrochloride salt promptly: The hydrochloride salt is significantly more stable and less prone to oxidation than the free base. Once the free aniline is isolated, it should be converted to the salt for storage.
-
Storage: Store the final product in a well-sealed, amber-colored vial to protect it from air and light.
-
-
-
Residual Colored Impurities from the Reaction: Some impurities may carry through from the previous steps.
-
Solution:
-
Activated Carbon Treatment: During the workup or before crystallization, you can treat a solution of your product with activated carbon to adsorb colored impurities.[6]
-
Recrystallization: Recrystallization of the final hydrochloride salt is an effective way to remove impurities. A common solvent system for aniline hydrochlorides is isopropanol or an ethanol/ether mixture.
-
-
-
Incomplete Conversion to the Hydrochloride Salt: If there is residual free aniline, it can oxidize and discolor the product over time.
-
Solution: Ensure that at least one equivalent of hydrochloric acid is used for the salt formation. After adding the acid, check the pH to ensure it is acidic.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize the precursor, 1-isopropoxy-2-methoxy-4-nitrobenzene?
A1: The most direct and generally reliable method is the Williamson ether synthesis, starting from 2-methoxy-4-nitrophenol and an isopropyl halide like 2-bromopropane.[1][6] This avoids the potential for isomeric mixtures that can occur with other methods like Friedel-Crafts alkylation or nitration of a substituted anisole.[7]
Q2: Can I use a different reducing agent besides catalytic hydrogenation?
A2: Yes, other reducing agents can be used. A common alternative is sodium dithionite (Na₂S₂O₄). This method avoids the need for specialized hydrogenation equipment but requires careful handling as sodium dithionite is a strong reducing agent that can react with water and air.[8] Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is another classic method for nitro group reduction.[9]
Q3: How do I prepare the hydrochloride salt from the free aniline?
A3: Once the free aniline has been isolated and purified, it can be dissolved in a suitable solvent like diethyl ether or isopropanol. Then, a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added dropwise with stirring. The hydrochloride salt, being less soluble, will typically precipitate out of the solution and can be collected by filtration.[10]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Williamson Ether Synthesis: Isopropyl halides are alkylating agents and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and there are no ignition sources nearby. Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be filtered carefully and kept wet.
-
Sodium Dithionite: This reagent can spontaneously ignite in contact with moisture and air.[8] It should be handled in a dry, inert atmosphere if possible, and away from flammable materials.
-
Anilines: Substituted anilines can be toxic and are often absorbed through the skin. Always wear gloves and handle them in a fume hood.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring both steps of the synthesis. For the Williamson ether synthesis, you can track the disappearance of the 2-methoxy-4-nitrophenol spot and the appearance of the less polar product spot. For the reduction, you will see the disappearance of the nitro compound and the appearance of the more polar aniline. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate. The aniline product can be visualized under UV light and may also stain with an oxidizing agent like potassium permanganate.
References
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Filo. (2024). Show how you would use the Williamson ether synthesis to prepare.... [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
ResearchGate. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]
-
Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your work.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses high-level questions regarding the types of impurities you can expect and their general origins.
Q1: What are the most common classes of impurities found in the final 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride product?
A1: Impurities in this synthesis can be broadly categorized into three main groups:
-
Process-Related Impurities: These originate from the synthetic route itself. They include unreacted starting materials, intermediates from incomplete reactions, and products from side reactions.
-
Starting Material-Related Impurities: Impurities already present in your initial reagents, such as positional isomers of the starting phenol or aniline.
-
Degradation Products: These form during the reaction, work-up, or storage, often through oxidation of the electron-rich aniline ring.
Q2: My final product has a pink or brownish tint, but I expect a white to off-white solid. What is the likely cause?
A2: A pink or brown discoloration in anilines is almost always indicative of oxidation. Anilines, particularly those with electron-donating groups like methoxy and isopropoxy, are highly susceptible to air oxidation. This process can form small quantities of highly colored dimeric or polymeric azo or quinone-imine type impurities. The issue can be exacerbated by exposure to light, heat, or trace metal catalysts.
Q3: How critical is the purity of the starting materials for this synthesis?
A3: It is exceptionally critical. The most difficult impurities to remove are often positional isomers, which have very similar physical and chemical properties to the desired product. For instance, if your starting material, 4-methoxy-3-nitrophenol, is contaminated with its isomer, 3-methoxy-4-nitrophenol, this impurity will likely carry through the entire synthesis, yielding 3-methoxy-4-(propan-2-yloxy)aniline. Removing this isomer from the final product is challenging and often requires preparative chromatography.
Part 2: Troubleshooting Guide: Specific Impurities, Root Causes, and Solutions
This section provides a detailed, problem-oriented approach to identifying and mitigating specific impurities.
Issue 1: Presence of an Isomeric Impurity
Q: My mass spectrometry (MS) data shows a peak with the same mass as my product, but my HPLC/GC analysis shows two closely eluting peaks. What is this impurity and how do I get rid of it?
A: This is a classic sign of a positional isomer. The most probable candidate is 3-methoxy-4-(propan-2-yloxy)aniline .
-
Root Cause: The primary source is an isomeric impurity in your starting material. The synthesis often begins with a substituted phenol, such as 4-methoxy-3-nitrophenol. Commercial batches of this reagent may contain the 3-methoxy-4-nitrophenol isomer. This impurity undergoes the same reaction sequence (etherification and reduction) as the main starting material.
-
Troubleshooting & Mitigation:
-
Analyze Starting Materials: Before beginning the synthesis, analyze your starting phenol or aniline raw material by HPLC or GC-MS to quantify the level of any positional isomers. If the level is unacceptably high, consider purifying the starting material first or sourcing it from a different supplier.
-
Purification Strategy: Separating these isomers is non-trivial.
-
Fractional Crystallization: You may be able to enrich the desired isomer through careful, repeated crystallization of the hydrochloride salt. Experiment with different solvent systems (e.g., isopropanol/water, ethanol/ethyl acetate).
-
Preparative Chromatography: If crystallization is ineffective, preparative HPLC or column chromatography on silica gel is the most reliable method for separation. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point for the free base form.
-
-
Visualizing the Isomeric Impurity Pathway
Caption: Formation of an isomeric impurity.
Issue 2: Incomplete Reaction - Residual Nitro Intermediate
Q: My analysis shows a significant peak corresponding to the nitro-intermediate, 1-isopropoxy-2-methoxy-4-nitrobenzene. Why wasn't the reduction complete?
A: The presence of the nitro intermediate indicates a failure in the nitro group reduction step.
-
Root Cause & Explanation:
-
Catalyst Inactivation (for catalytic hydrogenation): If you are using a catalyst like Pd/C or PtO₂, it may have become poisoned. Sulfur-containing compounds or certain functional groups can deactivate the catalyst surface. The catalyst may also have low activity.
-
Insufficient Reducing Agent: If using a chemical reductant like SnCl₂ or Fe/HCl, the stoichiometry may have been insufficient to reduce all of the starting material.
-
Low Reaction Temperature or Time: Nitro group reductions can be exothermic but sometimes require an initial activation energy or sufficient reaction time to proceed to completion.
-
Poor Mass Transfer: In heterogeneous reactions (like with Pd/C), inefficient stirring can lead to poor contact between the substrate, hydrogen, and catalyst, resulting in an incomplete reaction.
-
-
Troubleshooting & Mitigation:
-
Re-subject the material: The simplest solution is often to re-subject the isolated, impure material to the reduction conditions.
-
Optimize Conditions: Increase the catalyst loading, add fresh catalyst, increase the amount of reducing agent, or extend the reaction time.
-
Ensure Inert Atmosphere: When setting up the reaction, ensure the atmosphere is fully purged of air if using catalytic hydrogenation to prevent catalyst oxidation and ensure hydrogen availability.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the disappearance of the nitro-intermediate before proceeding with the work-up.
-
Issue 3: Impurities from Side Reactions
Q: I have identified an impurity with a mass 42 Da higher than my product. What could this be?
A: This is likely an N-acetylated impurity , N-(4-methoxy-3-(propan-2-yloxy)phenyl)acetamide.
-
Root Cause: This impurity can arise if acetic acid or an acetate-containing reagent was used in a previous step (e.g., as a solvent or buffer) and was not completely removed. During the nitro reduction or subsequent steps, it can acetylate the highly nucleophilic aniline product. A more common source is the use of ethyl acetate as a workup or crystallization solvent, which can, under certain conditions (especially with acid/base catalysis), act as an acetylating agent.
-
Mitigation:
-
Solvent Selection: Avoid using acetate-containing solvents after the aniline has been formed. Opt for solvents like dichloromethane, MTBE, or toluene for extractions.
-
Purification: This impurity is significantly less basic than the desired aniline. It can often be removed by performing a liquid-liquid extraction. Dissolve the crude product in a non-polar solvent (like MTBE) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired aniline will move into the aqueous phase as the hydrochloride salt, while the neutral N-acetyl impurity will remain in the organic layer.
-
Part 3: Analytical & Purification Protocols
This section provides standardized procedures for analyzing purity and implementing purification.
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol provides a baseline for separating the main product from its common impurities.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 5 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water. |
Expected Elution Order:
-
4-Methoxy-3-(propan-2-yloxy)aniline: Main peak.
-
3-methoxy-4-(propan-2-yloxy)aniline (Isomer): Will elute very close to the main peak, often as a shoulder or a poorly resolved adjacent peak.
-
1-isopropoxy-2-methoxy-4-nitrobenzene (Intermediate): Will be significantly more retained (elute later) due to its higher hydrophobicity.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral or acidic impurities (like the nitro-intermediate or N-acetyl impurity) from the basic aniline product.
-
Dissolution: Dissolve the crude free-base aniline in a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The desired aniline hydrochloride salt will be in the aqueous (bottom, if using DCM; top, if using MTBE) layer. The neutral impurities will remain in the organic layer.
-
Wash (Optional): Drain the organic layer. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the pH is >10. The free-base aniline will precipitate or form an oil.
-
Final Extraction: Extract the free-base aniline back into a fresh organic solvent (MTBE or DCM) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base aniline.
-
Salt Formation: To form the final hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (as a solution in isopropanol or as anhydrous gas) until precipitation is complete. Filter and dry the solid.
Troubleshooting Logic Flow Diagram
Troubleshooting guide for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common issues encountered during this multi-step synthesis. The following information is structured in a question-and-answer format to directly address specific challenges, ensuring a practical and effective troubleshooting experience.
Synthetic Overview
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of a nitro group to the target aniline. A common route is outlined below:
Caption: General synthetic route for 4-Methoxy-3-(propan-2-yloxy)aniline.
Part 1: Williamson Ether Synthesis Troubleshooting
This section addresses common problems encountered during the synthesis of the intermediate, 2-Isopropoxy-4-nitroanisole, from 4-Methoxy-3-nitrophenol.
Q1: My Williamson ether synthesis reaction shows a low yield of the desired 2-Isopropoxy-4-nitroanisole, with a significant amount of unreacted 4-Methoxy-3-nitrophenol remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Williamson ether synthesis is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Insufficiently Strong Base or Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough to fully deprotonate the phenolic hydroxyl group of 4-Methoxy-3-nitrophenol, the reaction will be slow or incomplete.
-
Troubleshooting:
-
Choice of Base: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly if the starting material is not fully soluble.[2]
-
Reaction Conditions: Ensure the base is finely powdered to maximize surface area. If using K₂CO₃, heating the reaction mixture is often necessary to facilitate deprotonation.
-
-
-
Poor Solubility of Reactants: The starting phenol or the phenoxide salt may have limited solubility in the chosen solvent, hindering the reaction rate.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally excellent choices as they effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[3]
-
-
-
Reactivity of the Alkyl Halide: While isopropyl halides are secondary halides, they can be sluggish in Sₙ2 reactions.
-
Troubleshooting:
-
Leaving Group: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. Consider using the iodide if the reaction is slow.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the isopropyl halide can help drive the reaction to completion.
-
-
| Parameter | Recommendation | Rationale |
| Base | NaH or K₂CO₃ (anhydrous) | NaH is stronger and works at lower temperatures. K₂CO₃ is a milder, less hazardous option but may require heat. |
| Solvent | DMF, DMSO, or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[3] |
| Temperature | 25-80 °C | Dependent on the base and solvent system. Monitor by TLC to avoid side reactions at higher temperatures. |
| Alkyl Halide | Isopropyl iodide or bromide | Iodide is a better leaving group, leading to faster reaction rates. |
Q2: I am observing a significant amount of an alkene byproduct in my Williamson ether synthesis. How can I minimize this side reaction?
A2: The formation of an alkene, in this case, propene, is due to a competing E2 elimination reaction.[4] This is a common side reaction when using secondary alkyl halides like isopropyl halides, especially with a strong, sterically hindered base.[2]
Controlling the Sₙ2/E2 Competition:
Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.
-
Reaction Temperature: Higher temperatures tend to favor the elimination reaction over substitution.[5]
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at a lower temperature (e.g., room temperature) and only gently heat if the reaction is not proceeding.
-
-
Choice of Base: While a strong base is needed for deprotonation, a bulky base can favor elimination.
-
Troubleshooting: A non-bulky base like potassium carbonate is often a good choice to minimize E2 reactions. If a stronger base is required, sodium hydride is preferable to potassium tert-butoxide.
-
-
Solvent: The choice of solvent can also influence the Sₙ2/E2 ratio.
-
Troubleshooting: Polar aprotic solvents like DMF and DMSO generally favor Sₙ2 reactions.
-
Q3: My reaction has gone to completion, but I am struggling to purify the 2-Isopropoxy-4-nitroanisole from the reaction mixture. What is a reliable work-up and purification procedure?
A3: A proper work-up procedure is crucial for isolating a pure product. The work-up for a Williamson ether synthesis typically involves separating the organic product from the inorganic salts and the polar aprotic solvent.
Recommended Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the reaction mixture with a significant volume of water to precipitate the crude product and dissolve the inorganic salts. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-Isopropoxy-4-nitroanisole can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is often an effective method for purifying solid products. Suitable solvent systems include ethanol/water or isopropanol.[6]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.
-
Part 2: Nitro Group Reduction Troubleshooting
This section focuses on challenges that may arise during the reduction of 2-Isopropoxy-4-nitroanisole to the final product, 4-Methoxy-3-(propan-2-yloxy)aniline.
Q4: My nitro group reduction is incomplete, or the yield of 4-Methoxy-3-(propan-2-yloxy)aniline is very low. What could be the problem?
A4: Incomplete reduction of a nitro group is a common issue and can be attributed to several factors, primarily related to the choice of reducing agent and the reaction conditions.[7]
Potential Causes and Solutions:
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, can be deactivated by impurities or improper handling.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure the starting material and solvent are free of catalyst poisons like sulfur or halogen compounds.[7]
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Insufficient Reducing Agent (for Metal/Acid Reductions): In reactions using metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn), an insufficient amount will lead to an incomplete reaction.
-
Troubleshooting:
-
Ensure a sufficient stoichiometric excess of the metal is used.
-
The metal should be in a powdered form to maximize surface area. Activation of the metal surface may also be necessary.
-
-
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.
-
Troubleshooting:
-
Select a solvent in which the starting material is fully soluble. Co-solvent systems like ethanol/water or acetic acid can be effective.
-
-
| Reduction Method | Key Parameters and Troubleshooting |
| Catalytic Hydrogenation (H₂/Pd-C) | Catalyst Activity: Use fresh, high-quality catalyst. Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure may be necessary. Solvent: Protic solvents like ethanol often enhance the reaction rate. |
| Metal/Acid (Fe/HCl or SnCl₂/HCl) | Metal Purity and Form: Use finely powdered, high-purity metal. Acid Concentration: The concentration of the acid is crucial for the reaction rate. Stoichiometry: Use a stoichiometric excess of the metal (typically 3-5 equivalents). |
Q5: I am observing the formation of side products such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired aniline?
A5: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. The formation of side products like azoxy compounds can occur if these intermediates react with each other.
Caption: Simplified nitro group reduction pathway and potential side reactions.
-
Insufficient Reducing Power: If the reducing agent is not potent enough or is used in insufficient quantity, the reaction may stall at the intermediate stages.
-
Troubleshooting: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
-
Reaction Temperature: Exothermic reactions can lead to localized overheating, which can promote the formation of dimeric side products.
-
Troubleshooting: Maintain proper temperature control, especially during the initial stages of the reaction. For highly exothermic reductions, consider adding the reducing agent portion-wise.
-
-
pH Control: The pH of the reaction medium can influence the product distribution.
-
Troubleshooting: For metal/acid reductions, maintaining acidic conditions is crucial. During the work-up, careful neutralization is required.
-
Q6: The work-up of my nitro reduction is problematic, leading to a low isolated yield of the aniline product. What is the recommended procedure?
A6: The work-up for a nitro reduction depends on the method used. The goal is to separate the aniline product from the catalyst or metal salts.
Work-up Protocol for Catalytic Hydrogenation:
-
Catalyst Removal: The reaction mixture should be carefully filtered through a pad of Celite to remove the solid catalyst. The filter cake should be washed with the reaction solvent to recover any adsorbed product.
-
Solvent Removal: The filtrate can then be concentrated under reduced pressure to yield the crude aniline.
Work-up Protocol for Metal/Acid Reduction:
-
Basification: After the reaction is complete, the acidic mixture needs to be neutralized and then made basic (typically to pH > 10) with an aqueous base like sodium hydroxide or sodium carbonate. This precipitates the metal hydroxides and deprotonates the anilinium salt to the free aniline.
-
Filtration: The precipitated metal salts should be filtered off, often through a pad of Celite.
-
Extraction: The aqueous filtrate should be extracted with an organic solvent to isolate the aniline product.
-
Washing and Drying: The combined organic extracts are then washed with water and brine, dried, and concentrated.
The final product, 4-Methoxy-3-(propan-2-yloxy)aniline, can be further purified by column chromatography or distillation if necessary.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Isopropoxyaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
Sources
- 1. PubChemLite - 4-methoxy-3-(propan-2-yloxy)aniline hydrochloride (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. 212489-95-7 Cas No. | 4-Methoxy-3-(propan-2-yloxy)aniline | Matrix Scientific [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Optimization of reaction conditions for 4-Methoxy-3-(propan-2-yloxy)aniline synthesis
Technical Support Center: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline
Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline (CAS No: 212489-95-7).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of a pure product.
Synthetic Strategy Overview: The Williamson Ether Synthesis
The most common and reliable method for preparing 4-Methoxy-3-(propan-2-yloxy)aniline is the Williamson ether synthesis.[2] This reaction involves the O-alkylation of a substituted phenol with an alkyl halide. In this specific case, the synthesis proceeds by reacting 3-hydroxy-4-methoxyaniline (or its nitro precursor followed by reduction) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.
The reaction follows an SN2 mechanism, where a phenoxide ion, generated by deprotonating the hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3] The choice of reagents and conditions is critical to favor O-alkylation over potential side reactions, such as N-alkylation of the aniline group or E2 elimination of the alkyl halide.[4][5]
Core Reaction Pathway
Sources
- 1. 212489-95-7 Cas No. | 4-Methoxy-3-(propan-2-yloxy)aniline | Matrix Scientific [matrixscientific.com]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize side reactions, and ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is typically achieved through a three-step process starting from 4-methoxy-3-nitrophenol. The general synthetic route involves:
-
Williamson Ether Synthesis: Introduction of the isopropoxy group via O-alkylation of the phenolic hydroxyl group.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Salt Formation: Conversion of the resulting aniline to its hydrochloride salt for improved stability and handling.
This guide will address potential side reactions and troubleshooting strategies for each of these critical steps.
Caption: General synthetic workflow for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Williamson Ether Synthesis
Question 1: My Williamson ether synthesis is showing low conversion to the desired O-alkylated product, and I'm observing a significant amount of starting material. What could be the issue?
Answer:
Low conversion in a Williamson ether synthesis can stem from several factors related to the reagents and reaction conditions. Here's a breakdown of potential causes and solutions:
-
Insufficiently Strong Base: The phenoxide must be formed for the reaction to proceed. While potassium carbonate (K₂CO₃) is a common choice, it may not be strong enough to fully deprotonate the phenol, especially if the solvent is not completely anhydrous.
-
Troubleshooting:
-
Ensure your solvent (e.g., DMF, acetonitrile) is anhydrous.
-
Consider using a stronger base like sodium hydride (NaH). Exercise caution as NaH is highly reactive and requires handling under an inert atmosphere.
-
-
-
Poor Quality Alkylating Agent: The 2-bromopropane or 2-iodopropane used should be of high purity.
-
Troubleshooting:
-
Use a freshly opened bottle of the alkylating agent or purify it by distillation before use.
-
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will lead to a sluggish reaction.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC. A typical temperature range for this reaction is 60-80 °C.
-
-
Question 2: My TLC/HPLC analysis shows the formation of a significant byproduct with a similar polarity to my desired product. What could this be?
Answer:
The most likely culprit is the E2 elimination of your secondary alkyl halide (2-bromopropane) to form propene, especially in the presence of a strong base.[1] This side reaction is competitive with the desired SN2 substitution.[2][3]
Caption: Competition between SN2 (desired) and E2 (side reaction) pathways.
Troubleshooting Strategies to Minimize Elimination:
| Strategy | Rationale |
| Temperature Control | Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. |
| Choice of Base | Use a milder base that is still effective for deprotonation, such as potassium carbonate, rather than stronger, more sterically hindered bases. |
| Slow Addition of Alkylating Agent | Adding the 2-bromopropane slowly to the reaction mixture can help maintain a low concentration of the alkyl halide, which can disfavor the bimolecular elimination reaction. |
Question 3: I have detected a byproduct that appears to be N-alkylated. How is this possible at this stage?
Answer:
N-alkylation at this stage would indicate that your starting material, 4-methoxy-3-nitrophenol, is contaminated with the corresponding aniline (4-methoxy-3-aminophenol). The amino group is more nucleophilic than the hydroxyl group and will preferentially react with the alkylating agent.
Troubleshooting:
-
Purity of Starting Material: Ensure the purity of your 4-methoxy-3-nitrophenol using techniques like NMR, HPLC, or melting point analysis.
-
Purification: If the starting material is impure, purify it by recrystallization or column chromatography before proceeding with the Williamson ether synthesis.
Step 2: Nitro Group Reduction
Question 4: The reduction of the nitro group is incomplete, and I have a mixture of the desired aniline, the nitro starting material, and potentially other intermediates. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a common issue and can be addressed by optimizing the reaction conditions. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[4]
Caption: Stepwise reduction of a nitro group to an amine.
Troubleshooting Strategies for Incomplete Reduction:
| Parameter | Recommendation |
| Catalyst Loading | For catalytic hydrogenation (e.g., with Pd/C), ensure you are using a sufficient catalyst loading (typically 5-10 mol% of palladium). |
| Hydrogen Pressure | If using a Parr shaker or a similar hydrogenation apparatus, increasing the hydrogen pressure can improve the reaction rate and drive it to completion. |
| Reaction Time | Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is fully consumed. |
| Solvent | Ensure the solvent (e.g., ethanol, ethyl acetate) is of high purity and suitable for hydrogenation. |
| Alternative Reducing Agents | If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. |
Question 5: I am observing byproducts that are not the nitro starting material or the desired aniline. What are these and how can I avoid them?
Answer:
The formation of dimeric byproducts such as azoxy and azo compounds can occur, especially if the reaction stalls at the nitroso or hydroxylamine stage. These intermediates can condense with each other.
Troubleshooting:
-
Efficient Stirring: Ensure vigorous stirring during the hydrogenation to ensure good contact between the substrate, catalyst, and hydrogen.
-
Temperature Control: While some reductions may require gentle heating, excessive temperatures can promote side reactions.
-
Catalyst Activity: Use a fresh, active catalyst. An old or poisoned catalyst can lead to the accumulation of intermediates.
Step 3: Salt Formation
Question 6: After adding HCl to form the hydrochloride salt, my product has a poor color, or the yield is lower than expected. What could be the cause?
Answer:
-
Oxidation of the Aniline: Anilines, particularly those with electron-donating groups, can be susceptible to air oxidation, which can lead to colored impurities.
-
Troubleshooting:
-
Perform the salt formation and subsequent filtration under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
-
-
Excess Acid: Using a large excess of concentrated HCl can lead to the formation of a product that is difficult to handle and may contain excess acid, affecting the color and yield.
-
Troubleshooting:
-
Use a solution of HCl in a solvent like isopropanol or diethyl ether for better control over the stoichiometry.
-
Add the HCl solution dropwise to a solution of the aniline until precipitation is complete.
-
-
-
Solubility of the Salt: The hydrochloride salt may have some solubility in the chosen solvent, leading to losses during filtration.
-
Troubleshooting:
-
Cool the mixture in an ice bath after precipitation to minimize solubility.
-
Wash the filtered solid with a small amount of cold, fresh solvent.
-
-
III. References
-
BenchChem. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
-
MavMatrix. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
SBPMat. (n.d.). Synthesis and characterization of new materials derived from 4-methoxy-aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). Process for producing alkoxyanilines. Retrieved from
-
Google Patents. (n.d.). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Retrieved from
-
ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-hydroxy-3-methoxyacetophenone. Retrieved from
-
ChemRxiv. (n.d.). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]
-
Google Patents. (n.d.). Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives. Retrieved from
-
ResearchGate. (2025). First Synthesis of 3-Methoxy-4-Aminopropiophenone. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the selective alkylation of an aniline. Retrieved from
-
YouTube. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Retrieved from [Link]
Sources
Stability issues of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride during storage
Welcome to the technical support guide for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the common stability challenges associated with this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your materials and the reliability of your experimental outcomes.
Introduction to Compound Stability
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is an aromatic amine, a class of compounds known for its utility in organic synthesis, particularly in the development of pharmaceutical agents. However, the aniline functional group is inherently susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity over time.[1][2] The hydrochloride salt form enhances stability compared to the free base, but careful handling and storage are paramount to prevent degradation.
This guide addresses the most common stability issues, such as discoloration and impurity formation, and provides actionable troubleshooting steps and validation protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Q1: My freshly opened bottle of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is not a pure white powder. Is this normal?
A1: While the ideal appearance is a white to off-white crystalline solid, a slight yellowish or tan hue is not uncommon, even in new batches. Aniline compounds are highly sensitive to air and light, and minor discoloration can occur during manufacturing and packaging.[3][4] However, a significant deviation to dark brown, red, or greenish colors may indicate substantial degradation.[5][6] We recommend performing a purity analysis (see Section 4) to qualify the material before use if you have concerns.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, the compound must be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, a key driver of aniline oxidation.[1] |
| Light | Amber vial / Store in the dark | Protects the light-sensitive aniline moiety from photo-oxidation.[4][6][7] |
| Container | Tightly sealed container | Prevents exposure to atmospheric oxygen and moisture.[4] Aniline hydrochlorides can be hygroscopic.[8] |
Q3: How does atmospheric exposure affect the compound?
A3: Exposure to air and light is the primary cause of degradation for anilines.[9] Oxygen in the air oxidizes the amino group, leading to the formation of highly colored impurities like quinone-imines, azoxybenzenes, and nitrobenzenes, which eventually polymerize into resinous masses.[1][2][4] This process is often autocatalytic. Even brief or repeated exposure can initiate discoloration.
Q4: Is the compound sensitive to moisture?
A4: Yes, as a hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb moisture from the air.[8] While water itself is not the primary degradant, its presence can accelerate oxidative processes and affect the physical properties of the powder, such as flowability and accurate weighing.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability-related issues during your experiments.
Issue 1: Significant Discoloration Observed Upon Receipt or During Storage
-
Observation: The material, expected to be white or off-white, appears tan, brown, red, or even black.
-
Underlying Cause: This is a classic sign of significant oxidation of the aniline functional group.[1] This can be caused by improper storage, a compromised container seal, or excessive exposure to light and air during its history.
-
Troubleshooting Workflow:
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. byjus.com [byjus.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 9. researchgate.net [researchgate.net]
How to prevent oxidation of substituted anilines during synthesis
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who work with substituted anilines and face the common challenge of unwanted oxidation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you achieve cleaner reactions and higher yields.
Substituted anilines are versatile building blocks, but their electron-rich nature makes them notoriously susceptible to oxidation.[1][2] This guide offers a structured, question-and-answer approach to understand, prevent, and troubleshoot oxidation-related issues in your synthesis workflows.
Frequently Asked Questions: Understanding the Core Problem
This section addresses the fundamental principles behind aniline oxidation.
Q1: Why is my aniline solution or reaction mixture turning dark yellow, brown, or even black?
Answer: This color change is a classic indicator of aniline oxidation.[2] The amino group (-NH₂) is a strong electron-donating group, which enriches the aromatic ring with electron density.[2][3] This high electron density makes the molecule susceptible to losing electrons (i.e., oxidizing), especially when exposed to atmospheric oxygen, light, elevated temperatures, or certain chemical reagents.[2][4]
The initial step in oxidation typically involves the loss of an electron from the nitrogen atom to form a radical cation.[5][6] This highly reactive intermediate can then undergo a variety of subsequent reactions, including dimerization and polymerization, leading to the formation of intensely colored byproducts.[7][8][9]
Q2: What are the common chemical byproducts formed during aniline oxidation?
Answer: The oxidation of an aniline can lead to a complex mixture of products depending on the specific oxidant and reaction conditions.[1][10] Common byproducts include:
-
Nitrosobenzenes and Nitrobenzenes: Formed from over-oxidation of the amino group.[10][11]
-
Azoxybenzenes and Azobenzenes: Result from the coupling of intermediate species.[10][12]
-
Benzoquinones: Can form from oxidation of the aromatic ring itself.[1][11]
-
Polyanilines: These are polymeric materials, often appearing as dark green or black precipitates (sometimes called "aniline black"), that result from extensive oxidation and polymerization.[7][8]
The presence of these impurities not only reduces the yield of the desired product but also complicates purification significantly.
Q3: How do different substituents on the aniline ring affect its susceptibility to oxidation?
Answer: The electronic properties of the substituents have a profound impact on the aniline's oxidation potential. The ease of oxidation is directly related to the electron density on the amino group and the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), and hydroxyl (-OH) groups increase the electron density of the aniline. This makes the molecule easier to oxidize, meaning it will react under milder conditions.[5][13]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halides (-Cl, -F) decrease the electron density. This makes the molecule more difficult to oxidize and more stable against adventitious oxidation.[5][13]
This relationship allows you to anticipate the stability of your starting materials and intermediates.
Table 1: Effect of Substituents on Aniline Oxidation Potential
| Substituent Type | Examples | Effect on Electron Density | Susceptibility to Oxidation |
| Strongly Activating (EDG) | -NH₂, -OH, -OR | Increases Significantly | Very High |
| Activating (EDG) | -Alkyl, -Aryl | Increases Moderately | High |
| Deactivating (EWG) | -Halogens (F, Cl, Br) | Decreases Slightly | Moderate |
| Strongly Deactivating (EWG) | -NO₂, -CN, -SO₃H, -C(O)R | Decreases Significantly | Low |
Troubleshooting Guide: Reacting to Common Issues
This section provides direct solutions to specific problems you might encounter during your experiments.
Scenario 1: My reaction solution turned dark immediately after adding a metal salt or reagent.
This is a common observation, particularly in reactions involving transition metals or specific reagents that can act as oxidants.
Logical Flow for Troubleshooting Reagent-Induced Oxidation
Caption: Troubleshooting workflow for sudden color change.
Detailed Explanation:
-
Oxidizing Metal Salts: Metal ions like Cu(II) or Fe(III) can directly oxidize anilines. If your procedure allows, switch to a salt with the metal in a lower oxidation state.[2] Alternatively, slowing the reaction by cooling it (e.g., to 0 °C) and adding the aniline solution dropwise can minimize the instantaneous concentration of reactants and suppress side reactions.[2]
-
Catalytic Air Oxidation: Even if your reagent is not a primary oxidant, it can catalyze the oxidation of the aniline by dissolved or atmospheric oxygen. Running the reaction under an inert atmosphere is the most effective solution.[2][14]
Scenario 2: My purified, colorless aniline turns yellow or brown during storage.
This indicates slow oxidation upon exposure to the ambient environment.
Solution: Proper storage is critical. Substituted anilines, especially liquid ones, should be stored under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and kept in a cool place, such as a refrigerator.[4][15] For highly sensitive anilines, storing over a small amount of zinc dust can help by acting as a reducing agent to scavenge oxidative species.[2] Before use, it is often good practice to purify aged anilines, for example, by distillation under reduced pressure.[16]
Scenario 3: My final product analysis (TLC, LC-MS) shows a complex mixture of colored impurities.
This suggests that oxidation occurred either during the reaction or the work-up.
Solution:
-
Identify the Impurities: Use spectroscopic methods to identify the byproducts.[17] Common oxidation products like nitro or azo compounds have characteristic spectroscopic signatures.
-
Optimize the Reaction: Based on the identified impurities, implement preventative strategies as detailed below (inert atmosphere, amine protection).
-
Modify the Work-up: Minimize exposure to air during extraction and purification. Use degassed solvents where possible.
-
Purification: If oxidation is unavoidable, purification methods like column chromatography or recrystallization will be necessary to isolate the desired product from the colored impurities.[4][18]
Preventative Strategies & Protocols
Proactive prevention is always more effective than reactive troubleshooting. Here are the primary strategies to keep your anilines pristine.
Strategy 1: Rigorous Control of the Reaction Atmosphere
The most direct way to prevent oxidation is to eliminate the primary oxidant: oxygen. Performing reactions under an inert atmosphere of nitrogen or argon is a fundamental technique in organic synthesis for handling sensitive reagents.[19][20][21]
Workflow for Inert Atmosphere Setup
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. asianpubs.org [asianpubs.org]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Welcome to the technical support center for the purification of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your research and development needs.
Introduction: Understanding the Challenges
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative. Like many anilines, its purification can be complicated by its susceptibility to oxidation, the presence of closely related impurities, and the physicochemical properties of its hydrochloride salt. The primary challenges in purifying this compound often revolve around:
-
Color Removal: The free aniline base is prone to air oxidation, leading to the formation of highly colored impurities that can be difficult to remove. While the hydrochloride salt is more stable, colored impurities can be introduced during synthesis and workup.
-
Recrystallization Issues: As a salt, this compound has distinct solubility properties. Finding a suitable solvent system that allows for effective crystallization without the product "oiling out" can be challenging.
-
Chromatographic Separation: The high polarity of the hydrochloride salt makes it adhere strongly to standard silica gel, often resulting in poor recovery and significant peak tailing during column chromatography.
-
Residual Impurities: Unreacted starting materials, byproducts from side reactions, and residual solvents can co-purify with the desired product.
This guide will address these common issues with practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride in a question-and-answer format.
Problem 1: My purified 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is colored (yellow, brown, or pink), even after initial purification.
Probable Cause: The color is likely due to the presence of oxidized species of the aniline. Anilines, particularly those with electron-donating groups like methoxy and isopropoxy, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. These oxidized byproducts are often highly colored and can persist even after conversion to the hydrochloride salt.
Solutions:
-
Activated Carbon Treatment During Recrystallization: This is a highly effective method for removing colored impurities.
-
Dissolve the crude, colored hydrochloride salt in a suitable hot solvent (see Recrystallization Protocol below).
-
Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Gently boil the mixture for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Purification of the Free Base: If the color is persistent, it may be more effective to purify the free aniline base first.
-
Convert the hydrochloride salt to the free base using a mild base (e.g., sodium bicarbonate or sodium carbonate solution).
-
Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The free base can then be purified by column chromatography or distillation (if thermally stable).
-
After purification, the free base can be converted back to the hydrochloride salt by treating a solution of the base with HCl (e.g., HCl in isopropanol or diethyl ether).
-
Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.
Probable Cause: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or if the solution is cooled too rapidly. The presence of impurities can also disrupt crystal lattice formation.
Solutions:
-
Solvent System Modification:
-
If using a single solvent, try adding a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until slight turbidity is observed. Then, reheat to get a clear solution and cool slowly.
-
For this hydrochloride salt, a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like ethyl acetate or even a non-polar solvent like heptane can be effective. Start with the compound dissolved in the more polar solvent and slowly add the anti-solvent.
-
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, undisturbed. Once at room temperature, you can then place it in a refrigerator and finally an ice bath to maximize yield.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Problem 3: I am getting poor recovery and significant peak tailing when trying to purify the hydrochloride salt by silica gel column chromatography.
Probable Cause: Amine hydrochlorides are highly polar and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to irreversible adsorption, resulting in low recovery and broad, tailing peaks.
Solutions:
-
Purify the Free Base: This is the most common and recommended solution. Convert the salt to the free base as described in Problem 1. The free aniline is less polar and will chromatograph more effectively on silica gel. To minimize tailing of the free base, a small amount of triethylamine (0.1-1%) can be added to the eluent system.
-
Use a Different Stationary Phase: If you must chromatograph the salt, consider using a different stationary phase like reversed-phase silica (C18) or alumina (basic or neutral).
-
Modified Eluent System: For silica gel chromatography of the salt (not generally recommended), a highly polar mobile phase, such as dichloromethane/methanol/ammonium hydroxide, may be required to elute the compound. However, this can lead to poor separation of impurities.
Frequently Asked Questions (FAQs)
Q1: Is it better to purify 4-Methoxy-3-(propan-2-yloxy)aniline as the free base or as the hydrochloride salt?
A1: This depends on the nature of the impurities.
-
Purifying the free base is generally preferred for removing non-polar impurities and for purification by standard silica gel chromatography. The free base is less polar and more amenable to chromatographic separation.
-
Purifying the hydrochloride salt by recrystallization is often effective for removing impurities with different solubility profiles and can be a more direct approach if the crude product is already in the salt form. The salt is also more stable to air oxidation than the free base.
A common and effective strategy is to perform an acid-base workup to remove neutral or acidic impurities, purify the resulting free base by chromatography or recrystallization, and then convert the purified free base to the hydrochloride salt as the final step.
Q2: How should I store purified 4-Methoxy-3-(propan-2-yloxy)aniline and its hydrochloride salt to prevent degradation?
A2:
-
Free Base: The free aniline should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light.[1] Storage at low temperatures (e.g., in a refrigerator) can further slow degradation.
-
Hydrochloride Salt: The salt is significantly more stable to oxidation. However, it is still good practice to store it in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and potential long-term degradation.[2]
Q3: What are the most common impurities I can expect in my crude product?
A3: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of substituted anilines can include:
-
Unreacted Starting Materials: For example, the corresponding substituted nitrobenzene or phenol from which the aniline was synthesized.
-
Over-alkylation or Incomplete Alkylation Products: If the methoxy or isopropoxy groups are introduced late in the synthesis.
-
Positional Isomers: Depending on the regioselectivity of the synthetic steps.
-
Oxidation/Polymerization Products: As discussed previously, these often present as colored impurities.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity by area percentage and detect non-volatile impurities. A reversed-phase method is typically suitable.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt. The experimental percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is for the recrystallization of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Good starting points for aniline hydrochlorides are polar protic solvents.
-
Recommended Solvents to Screen: Isopropanol, Ethanol, Methanol, or mixtures such as Ethanol/Water or Isopropanol/Ethyl Acetate.
Solubility Profile for Recrystallization
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling (g/100mL) | Comments |
|---|---|---|---|
| Isopropanol | Low | High | A good first choice for many aniline hydrochlorides.[4] |
| Ethanol/Water (9:1) | Low | High | The water acts as an anti-solvent, potentially improving crystal quality.[5] |
| Acetonitrile | Moderate | High | May result in high recovery but requires careful cooling. |
| Ethyl Acetate | Very Low | Low | Unlikely to be a good single solvent, but can be used as an anti-solvent. |
2. Step-by-Step Procedure:
-
Place the crude 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.
-
Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.
-
(Optional: For colored solutions) Remove the flask from the heat source, allow it to cool slightly, and then add activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction followed by Conversion to Hydrochloride Salt
This protocol is ideal for removing neutral or acidic impurities.
1. Step-by-Step Procedure:
-
Dissolve the crude hydrochloride salt in deionized water.
-
Add an organic solvent such as ethyl acetate or dichloromethane.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a 1M sodium hydroxide solution with stirring until the aqueous layer is basic (pH > 9, check with pH paper).
-
Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified free base.
-
At this point, the free base can be further purified by column chromatography if necessary.
-
To reform the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Caption: Decision workflow for purifying crude 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
References
-
ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
Sources
- 1. 212489-95-7 Cas No. | 4-Methoxy-3-(propan-2-yloxy)aniline | Matrix Scientific [matrixscientific.com]
- 2. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Aniline Hydrochlorides
Welcome to the Technical Support Center for the purification of aniline hydrochlorides. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions to navigate the nuances of recrystallizing these polar organic salts. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve optimal purity and yield in your preparations.
I. The Science of Recrystallization for Aniline Hydrochlorides
Recrystallization is a powerful purification technique for solid compounds, predicated on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. The ideal scenario involves a solvent that readily dissolves the aniline hydrochloride at an elevated temperature but has limited solvating power at lower temperatures. This temperature-dependent solubility differential is the cornerstone of effective purification.
Aniline hydrochlorides present a unique set of challenges due to their salt-like nature. Their high polarity dictates the use of polar solvents, and their hygroscopic nature requires careful handling to prevent the absorption of atmospheric moisture.[1][2] Furthermore, the aniline moiety is susceptible to oxidation, which can lead to colored impurities that may require specific removal techniques.[3][4]
II. Solvent System Selection: A Foundational Step
The success of any recrystallization is critically dependent on the choice of the solvent system. A poorly chosen solvent can lead to low recovery, incomplete purification, or failure of the compound to crystallize at all.
FAQ: How do I choose the right solvent?
A1: The selection of an appropriate solvent is a systematic process guided by the principle of "like dissolves like" and the ideal solubility profile.
For a polar salt like aniline hydrochloride, polar solvents are the primary candidates. The goal is to identify a solvent in which the aniline hydrochloride is highly soluble when hot and sparingly soluble when cold. This ensures maximum recovery of the purified product upon cooling.
Commonly employed solvent systems for the recrystallization of aniline hydrochlorides are summarized in the table below. The choice of solvent can be guided by literature precedents for similar structures or through systematic screening.
| Solvent System | Properties and Considerations |
| Water | Aniline hydrochloride is highly soluble in water.[2][5] While this high solubility at room temperature can lead to significant losses in the mother liquor, water can be an excellent solvent for highly impure samples where the impurities are not water-soluble. |
| Ethanol (EtOH) | A versatile and commonly used solvent for recrystallizing amine hydrochlorides.[6][7] It offers a good balance of polarity and volatility. |
| Methanol (MeOH) | Similar to ethanol but is a stronger solvent. Aniline hydrochloride's solubility in methanol increases with temperature.[8][9] |
| Isopropanol (IPA) | Generally, hydrochloride salts are less soluble in isopropanol compared to ethanol, which can be advantageous for increasing yield.[7] |
| Aqueous Alcohol Mixtures (e.g., EtOH/H₂O) | These mixed solvent systems are highly tunable. By adjusting the ratio of alcohol to water, the solubility of the aniline hydrochloride can be precisely controlled to achieve an optimal recrystallization profile. The solubility of aniline hydrochloride in alcohol-water mixtures generally decreases as the proportion of alcohol increases (beyond a certain point).[8][9] |
Troubleshooting Guide: Solvent Selection Issues
Q1: My compound is soluble in a solvent even when it's cold. What should I do?
A1: This indicates that the solvent is too strong. You have a few options:
-
Choose a less polar solvent: If you are using methanol, consider trying ethanol or isopropanol.
-
Create a mixed solvent system: Introduce a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution. For example, if your compound is highly soluble in ethanol, you could add diethyl ether or ethyl acetate as an anti-solvent.[10][11]
Q2: My compound is insoluble in a solvent, even when it's hot. What are my options?
A2: This suggests the solvent is not polar enough.
-
Select a more polar solvent: If isopropanol fails to dissolve your compound, try ethanol, methanol, or water.
-
Use a mixed solvent system: Dissolve your compound in a minimal amount of a hot solvent in which it is soluble, and then add a miscible solvent in which it is less soluble until the solution becomes turbid. Reheat to clarify and then cool.[10][11]
Workflow for Selecting a Mixed Solvent System
Caption: Workflow for selecting a mixed solvent system.
III. The Recrystallization Protocol: A Step-by-Step Guide
The following is a generalized protocol for a single-solvent recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude aniline hydrochloride and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.[12]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[12] This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visual Representation of the Single-Solvent Recrystallization Workflow
Caption: Single-solvent recrystallization workflow.
IV. Troubleshooting Common Recrystallization Problems
Frequently Asked Questions
Q1: Why did my compound "oil out" instead of forming crystals?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[13][14] This is more common with impure compounds.
-
Causality: The high concentration of the solute and impurities can depress the melting point of the mixture, leading to the formation of a liquid phase instead of a solid crystalline lattice.
-
Solutions:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. This provides a larger thermodynamic window for proper crystal nucleation and growth.[13]
-
Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites.[12]
-
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
A2: This is a common issue that can arise from two primary causes: using too much solvent or the formation of a stable supersaturated solution.[13][14]
-
Causality: If an excess of solvent was used, the solution may not be saturated enough for crystallization to occur even at low temperatures. Alternatively, the energy barrier for nucleation may not have been overcome.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[12]
-
Reduce Solvent Volume: If nucleation triggers fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[13][14]
-
Q3: My product is still colored after recrystallization. How can I fix this?
A3: The persistence of color indicates the presence of colored impurities that have similar solubility to your product. Aniline and its derivatives are prone to air oxidation, which can form highly colored impurities.[4][15]
-
Causality: These impurities are often large, flat molecules with extensive chromophores that co-crystallize with the product.
-
Solution: Treatment with activated carbon (charcoal) is effective. The porous structure of activated carbon provides a large surface area for the adsorption of these colored impurities.[12] It is crucial to perform a hot filtration after charcoal treatment to remove the carbon.
Q4: My yield is very low. How can I improve it?
A4: Low recovery is often a result of the product having significant solubility in the cold solvent or premature crystallization during hot filtration.[12]
-
Causality: A portion of your product will always remain dissolved in the mother liquor. The amount lost is dependent on the solvent volume and the solubility of your compound at low temperatures.
-
Solutions:
-
Optimize Solvent Choice: Select a solvent in which your compound has very low solubility at cold temperatures.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product.
-
Ensure Complete Cooling: Allow the flask to remain in the ice bath for a sufficient amount of time to ensure maximum precipitation.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Decision Tree for Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization.
V. Advanced Purification Strategies
When to Consider Acid-Base Extraction
If your crude aniline hydrochloride is contaminated with significant amounts of non-basic or neutral impurities, a preliminary acid-base extraction can be a highly effective purification step before recrystallization.[12]
-
Rationale: This technique exploits the basicity of the aniline moiety. The hydrochloride salt can be neutralized with a base to generate the free aniline, which is soluble in organic solvents. Neutral impurities will also be extracted into the organic layer, while any acidic impurities will remain in the aqueous layer as their salts. The free aniline can then be separated and re-protonated with HCl to form the purified hydrochloride salt, which can then be recrystallized.
Flowchart for Acid-Base Extraction and Recrystallization
Caption: Acid-base extraction and recrystallization workflow.
VI. Safety Precautions
-
Handling Aniline and its Salts: Aniline is toxic and can be absorbed through the skin.[15] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvent Safety: Handle flammable organic solvents in a well-ventilated fume hood and away from ignition sources.
-
Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with care in a fume hood.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
- Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- LookChem. (n.d.). Purification of Aniline - Chempedia.
- MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.
- ChemicalBook. (2025). Aniline hydrochloride.
- NCBI. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
- ResearchGate. (2025). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- AIChE Proceedings. (n.d.). (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation.
- Thermo Scientific Alfa Aesar. (n.d.). Aniline hydrochloride, 99% 100 g.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Sciencemadness.org. (2023). Purification of Aniline Hydrochloride.
- NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- YouTube. (2012). Recrystallization using two solvents.
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
- Chegg. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Benchchem. (n.d.). recrystallization techniques for purifying hexaaminobenzene trihydrochloride.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization.
- Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
- Reddit. (2014). Purify and dry aniline? : r/chemistry.
- ECHEMI. (n.d.). Can anyone help me to find a procedures for recrystallize aniline-HCl?.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?.
Sources
- 1. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 2. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 15. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Structural Elucidation of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
In the landscape of pharmaceutical development and materials science, the unambiguous determination of molecular structure is the bedrock of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique, offering unparalleled insight into the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a substituted aniline derivative of interest in synthetic chemistry.
This document moves beyond a mere recitation of spectral data. It is designed as a comprehensive comparison guide for researchers, scientists, and drug development professionals. We will dissect the anticipated spectral features of the target molecule, grounding our interpretations in the fundamental principles of substituent effects and comparing them with logical alternatives to underscore the diagnostic power of NMR. The experimental protocols provided are crafted from field-proven experience to ensure reproducibility and data integrity.
The Structural Landscape: An Overview
The subject of our analysis, 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, presents a fascinating case for NMR spectroscopy. The molecule features a substituted benzene ring with three distinct functional groups: a methoxy group, an isopropoxy group, and an ammonium group (resulting from the protonation of the aniline nitrogen by hydrochloric acid). Each of these groups imparts a unique electronic influence on the aromatic ring and its substituents, which is directly observable in the NMR spectra.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum is arguably the most informative routine experiment for a synthetic chemist. For 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, we can predict the chemical shifts, multiplicities, and integrations for each proton based on established substituent effects. The protonation of the aniline nitrogen to an ammonium salt is expected to have a significant deshielding effect on the aromatic protons due to the introduction of a positive charge, which withdraws electron density from the ring.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~7.0-7.2 | d | 1H | Ortho to -NH₃⁺, deshielded. Doublet due to coupling with H-6. |
| H-5 | ~7.2-7.4 | d | 1H | Ortho to -OCH(CH₃)₂, deshielded. Doublet due to coupling with H-6. |
| H-6 | ~6.8-7.0 | dd | 1H | Ortho to -OCH₃, shielded. Doublet of doublets due to coupling with H-2 and H-5. |
| -OCH (CH₃)₂ | ~4.5-4.7 | sept | 1H | Methine proton of the isopropoxy group, deshielded by the adjacent oxygen. Septet due to coupling with the six methyl protons. |
| -OCH₃ | ~3.8-4.0 | s | 3H | Methoxy protons, singlet. |
| -OCH(CH₃)₂ | ~1.3-1.5 | d | 6H | Methyl protons of the isopropoxy group. Doublet due to coupling with the methine proton. |
| -NH₃⁺ | ~7.5-8.5 | br s | 3H | Ammonium protons, typically a broad singlet due to quadrupolar relaxation and exchange. |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The electron-donating and -withdrawing effects of the substituents, along with the protonation state of the aniline, are key determinants of the carbon chemical shifts.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~135-140 | Attached to the electron-withdrawing -NH₃⁺ group, deshielded. |
| C-2 | ~115-120 | Ortho to -NH₃⁺ and meta to -OCH₃ and -OCH(CH₃)₂, complex substituent effects. |
| C-3 | ~145-150 | Attached to the electron-donating -OCH(CH₃)₂ group, shielded. |
| C-4 | ~150-155 | Attached to the electron-donating -OCH₃ group, shielded. |
| C-5 | ~110-115 | Ortho to -OCH(CH₃)₂ and meta to -NH₃⁺ and -OCH₃. |
| C-6 | ~105-110 | Ortho to -OCH₃ and meta to -NH₃⁺ and -OCH(CH₃)₂. |
| -OC H(CH₃)₂ | ~70-75 | Methine carbon of the isopropoxy group, deshielded by oxygen. |
| -OCH₃ | ~55-60 | Methoxy carbon, typical range for an aromatic methoxy group.[1][2][3] |
| -OCH(C H₃)₂ | ~20-25 | Methyl carbons of the isopropoxy group. |
Comparative Analysis: The Power of Context
1. Hydrochloride Salt vs. Free Base
The most significant difference between the NMR spectra of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride and its free base would be the chemical shifts of the aromatic protons and carbons. The protonation of the amino group to an ammonium ion (-NH₃⁺) transforms it from an electron-donating group into a strong electron-withdrawing group. This results in a downfield shift (deshielding) of the aromatic signals, particularly for the protons and carbons ortho and para to the ammonium group. The -NH₂ protons in the free base would appear as a sharper signal at a much lower chemical shift (typically 3-5 ppm) compared to the broad -NH₃⁺ signal of the hydrochloride salt.[4]
2. Comparison with Simpler Analogs
-
4-Methoxyaniline: In this simpler molecule, the methoxy group's electron-donating nature would lead to upfield shifts for the ortho and para protons relative to benzene.
-
Aniline Hydrochloride: This provides a baseline for the effect of the -NH₃⁺ group on the aromatic ring without the influence of the other substituents. The aromatic protons are significantly deshielded compared to aniline.[5][6]
By comparing the predicted spectrum of our target molecule with these simpler analogs, we can dissect the individual contributions of each substituent to the overall spectral appearance.
3. NMR vs. Other Analytical Techniques
| Technique | Information Provided | Limitations for this Molecule |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. | Does not provide information on the connectivity of the atoms or the isomeric arrangement of the substituents on the aromatic ring. |
| IR Spectroscopy | Identifies functional groups present (e.g., N-H, C-O, aromatic C-H). The broad N-H stretch for the ammonium salt would be a key feature. | Does not provide a detailed map of the carbon-hydrogen framework. Distinguishing between positional isomers can be challenging. |
| NMR Spectroscopy | Provides a detailed picture of the molecular structure, including atom connectivity, stereochemistry, and the electronic environment of each nucleus. | Requires a larger sample amount compared to mass spectrometry and can be more time-consuming to acquire and interpret. |
For 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, while MS and IR can confirm the presence of the expected components, only NMR can definitively establish the substitution pattern on the aromatic ring and confirm the connectivity of the methoxy and isopropoxy groups.
Experimental Protocols
Acquisition of High-Quality ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for amine hydrochlorides as it solubilizes the salt and allows for the observation of exchangeable N-H protons.[4] Deuterated methanol (CD₃OD) or water (D₂O) can also be used, but the -NH₃⁺ protons will exchange with the solvent and may not be observed.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Temperature: Set the probe temperature to 298 K.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay ensures full relaxation of all protons, especially the aromatic ones).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
Integrate all signals.
-
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
-
Visualization of Key Concepts
Figure 1: Structure of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride with atom numbering for NMR assignment.
Figure 2: Workflow for NMR analysis from sample preparation to structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, when grounded in the fundamental principles of chemical structure and substituent effects, provides an exceptionally detailed and unambiguous portrait of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. This guide has demonstrated that by systematically predicting and interpreting the spectral data, and by comparing it with relevant analogs and alternative analytical techniques, researchers can confidently elucidate the structure of complex organic molecules. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists engaged in the rigorous pursuit of chemical characterization.
References
-
Cao, C., et al. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993. [Link]
-
Cao, C., et al. (2015). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
-
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 837-845. [Link]
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1685-1688. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]
-
Carl ROTH. (n.d.). Aniline hydrochloride. [Link]
-
SpectraBase. (n.d.). Aniline hydrochloride. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aniline hydrochloride, 250 g, glass, CAS No. 142-04-1 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 6. spectrabase.com [spectrabase.com]
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 4-Methoxy-3-(propan-2-yloxy)aniline
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 4-Methoxy-3-(propan-2-yloxy)aniline, a substituted aniline with potential applications in medicinal chemistry.
This document will serve as a practical comparison guide for researchers and scientists. We will dissect the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the fundamental principles that govern molecular fragmentation, we can anticipate the mass spectrum of this compound and differentiate it from structurally related molecules. This predictive approach is an essential skill for rapid compound identification and characterization in a research environment.
The Subject Molecule: 4-Methoxy-3-(propan-2-yloxy)aniline
4-Methoxy-3-(propan-2-yloxy)aniline possesses a unique combination of functional groups that will dictate its behavior in the mass spectrometer. The presence of a primary amine, a methoxy group, and an isopropyl ether on an aromatic ring provides multiple potential sites for ionization and subsequent fragmentation.
Molecular Formula: C₁₀H₁₅NO₂ Monoisotopic Mass: 181.11 Da
Predicting the Electron Ionization (EI) Fragmentation Maze
Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of 4-Methoxy-3-(propan-2-yloxy)aniline under EI is predicted to be driven by the stability of the resulting radical cations and neutral losses.
The initial step is the formation of the molecular ion (M⁺˙) by the ejection of an electron, most likely from the lone pair of the nitrogen atom in the aniline moiety due to its lower ionization energy compared to the ether oxygens or the aromatic pi system.
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Nitrogen: The C-C bond alpha to the amine can undergo cleavage. However, in anilines, this is less common than fragmentation of substituents on the ring.
-
Loss of a Methyl Radical (•CH₃): A prominent fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxonium-type ion.
-
Loss of a Propyl Radical (•C₃H₇) or Propene (C₃H₆): The isopropyl ether group is susceptible to fragmentation. The loss of a propyl radical via cleavage of the C-O bond is possible. More likely is the loss of propene through a McLafferty-type rearrangement, if a gamma-hydrogen is available, or through other rearrangement mechanisms, resulting in a phenol-like radical cation.
-
Benzylic-type Cleavage: The bond between the isopropyl group and the ether oxygen is a prime candidate for cleavage, leading to the loss of a propyl radical and the formation of a stable radical cation.
-
Cleavage of the Isopropyl Group: The isopropyl group itself can fragment, leading to the loss of a methyl radical (•CH₃) from the side chain.
-
Loss of HCN: A characteristic fragmentation of anilines involves the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the aromatic ring, following rearrangement.
Below is a visual representation of the predicted EI fragmentation cascade.
Caption: Predicted EI fragmentation of 4-Methoxy-3-(propan-2-yloxy)aniline.
Navigating the Softer Landscape of Electrospray Ionization (ESI)
Electrospray Ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The site of protonation is crucial as it directs the subsequent fragmentation pathways. For 4-Methoxy-3-(propan-2-yloxy)aniline, the primary amine is the most basic site and therefore the most likely to be protonated.
Key Predicted ESI-MS/MS Fragmentation Pathways of [M+H]⁺:
-
Loss of Ammonia (NH₃): Protonated anilines can lose a neutral ammonia molecule, although this is not always a major pathway.
-
Loss of Propene (C₃H₆): The most anticipated fragmentation is the loss of a neutral propene molecule from the protonated isopropyl ether group. This is a very common and energetically favorable fragmentation for protonated alkyl ethers, resulting in a stable protonated phenol.
-
Loss of Isopropanol (C₃H₈O): The loss of a neutral isopropanol molecule is another possibility, which would leave a benzyne-type ion.
-
Loss of Methane (CH₄) from the Methoxy Group: While less common, the loss of a neutral methane molecule from a protonated methoxybenzene has been observed.
Here is the predicted ESI fragmentation pathway visualized.
Caption: Predicted ESI fragmentation of protonated 4-Methoxy-3-(propan-2-yloxy)aniline.
A Comparative Look: 4-Methoxy-3-(propan-2-yloxy)aniline vs. 4-Ethoxyaniline
To ground our predictions in experimental data, we can compare the expected fragmentation of our target molecule with the known mass spectrum of a structurally similar compound, 4-ethoxyaniline, available in the NIST Mass Spectrometry Data Center.
4-Ethoxyaniline (NIST Data):
-
Molecular Ion (M⁺˙): m/z 137 (strong)
-
Base Peak: m/z 109 ([M - C₂H₄]⁺˙)
-
Other Significant Fragments: m/z 81, m/z 80, m/z 65
The dominant fragmentation for 4-ethoxyaniline is the loss of ethene (28 Da) from the ethoxy group, which is analogous to the predicted loss of propene from the isopropoxy group in our target molecule. This comparison strengthens the prediction that the loss of propene will be a major fragmentation pathway for 4-Methoxy-3-(propan-2-yloxy)aniline.
The additional methoxy group in our target molecule provides another site for fragmentation (e.g., loss of •CH₃), which would lead to fragments not observed in the spectrum of 4-ethoxyaniline.
Summary of Predicted Key Fragment Ions
| Ionization | Predicted m/z | Proposed Identity | Rationale |
| EI | 181 | [M]⁺˙ | Molecular Ion |
| EI | 166 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| EI | 139 | [M - C₃H₆]⁺˙ | Loss of propene from the isopropyl ether. |
| EI | 138 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| ESI | 182 | [M+H]⁺ | Protonated Molecule |
| ESI | 140 | [M+H - C₃H₆]⁺ | Loss of propene from the protonated isopropyl ether. |
Experimental Protocols for Mass Spectral Analysis
To experimentally verify these predictions, the following general protocols can be employed.
Sample Preparation
-
Solution Preparation: Dissolve approximately 1 mg of 4-Methoxy-3-(propan-2-yloxy)aniline in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). For EI, a more concentrated solution may be used for direct infusion or a standard GC-MS concentration for chromatographic separation.
Electron Ionization (EI) Mass Spectrometry (via GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Electrospray Ionization (ESI) Mass Spectrometry (via LC-MS or Direct Infusion)
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a triple quadrupole, Q-TOF, or Orbitrap).
-
LC Conditions (for LC-MS):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS (Product Ion Scan): Select the precursor ion (m/z 182) and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.
-
Caption: General workflow for mass spectrometry analysis.
Conclusion
This guide provides a comprehensive, predictive analysis of the mass spectral fragmentation of 4-Methoxy-3-(propan-2-yloxy)aniline. By applying fundamental principles of mass spectrometry and drawing comparisons with a structurally related compound, we have established a solid framework for identifying this molecule and distinguishing it from its isomers and analogues. The detailed experimental protocols offer a starting point for researchers to obtain empirical data and validate these predictions. As with any predictive work, experimental verification remains the gold standard, and this guide serves as a robust roadmap for that endeavor.
References
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.
A Senior Application Scientist's Guide to the Synthesis of Substituted Anilines: A Comparative Analysis of Key Methodologies
Introduction: Substituted anilines are foundational building blocks in modern organic synthesis, serving as critical precursors for a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The strategic introduction of substituents onto the aniline core profoundly influences the physicochemical and biological properties of the final products. Consequently, the development of efficient, selective, and scalable synthetic routes to these versatile intermediates is a subject of continuous research and industrial interest. This guide provides an in-depth, comparative analysis of the most prevalent and impactful methodologies for the synthesis of substituted anilines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and protocols.
Classical Approach: Reduction of Nitroaromatics
The reduction of nitroaromatics to their corresponding anilines is a long-established and widely practiced method, primarily due to the ready availability of a diverse range of substituted nitroaromatics via electrophilic aromatic nitration.[1][2] This approach is often favored for its cost-effectiveness and scalability.
Metal/Acid Systems (e.g., Fe/HCl)
This classical method employs a metal, such as iron or tin, in the presence of a strong acid like hydrochloric acid.[3] The reaction is robust and typically high-yielding.
Mechanism & Rationale: The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons for the reduction. Iron is often preferred in industrial settings due to its low cost and the formation of iron oxides, which are more easily handled than the tin salts generated in the Stannous chloride reduction. The choice of an acidic medium is crucial as it facilitates the dissolution of the metal and protonates the intermediates in the reduction pathway.
Experimental Protocol: Synthesis of Aniline from Nitrobenzene using Fe/HCl [4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of nitrobenzene (1 equivalent), iron filings (3 equivalents), and ethanol/water is prepared.
-
Initiation: A small amount of concentrated hydrochloric acid is added to initiate the reaction. The reaction is often exothermic.
-
Reaction Progression: The mixture is heated under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is made basic with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate iron salts. The product aniline is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic extracts are dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude aniline can be further purified by distillation.
Catalytic Hydrogenation
This method utilizes hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[1][6] It is a cleaner and highly efficient method, often providing near-quantitative yields.[7]
Mechanism & Rationale: The reaction occurs on the surface of the heterogeneous catalyst. Molecular hydrogen is adsorbed onto the metal surface and dissociates into atomic hydrogen. The nitroaromatic compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the adsorbed hydrogen atoms. The choice of catalyst can influence the selectivity of the reduction, especially in the presence of other reducible functional groups. For instance, Pt-based catalysts are sometimes used to minimize dehalogenation in halogenated nitroaromatics.[8]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Nitrobenzene [1]
-
Reactor Setup: The substituted nitrobenzene, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and the catalyst (typically 5-10 mol% Pd/C) are placed in a high-pressure autoclave.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 1-10 atm). The reaction mixture is stirred vigorously and may be heated to accelerate the reaction.
-
Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.
-
Work-up: Once the hydrogen uptake ceases, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude aniline, which can be purified by crystallization or chromatography.
Modern Cross-Coupling Strategies
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unparalleled scope and functional group tolerance.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of anilines from aryl halides or triflates and a primary or secondary amine.[10][11]
Mechanism & Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aniline and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step. The use of a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) is essential for the deprotonation of the amine.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride [12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the aryl chloride (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Solvent Addition: Anhydrous toluene or dioxane is added, and the tube is sealed.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed C-N bond formation between an aryl halide and an amine.[13] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its utility.[14][15]
Mechanism & Rationale: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the N-arylated product. The use of ligands, such as 1,10-phenanthroline, can accelerate the reaction and allow for milder conditions. The reactivity of the aryl halide follows the order I > Br > Cl.
Experimental Protocol: Ullmann N-Arylation of an Aniline [16]
-
Reaction Setup: An oven-dried sealed tube is charged with the aryl halide (1 equivalent), the aniline (1.5 equivalents), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Solvent Addition: A polar aprotic solvent such as DMSO or DMF is added.
-
Reaction: The tube is sealed, and the mixture is heated to 100-150 °C with stirring.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling provides an alternative route to N-arylated anilines through the copper-catalyzed reaction of an arylboronic acid with an amine.[17][18] A key advantage is that the reaction can often be performed at room temperature and open to the air.[19]
Mechanism & Rationale: The mechanism is believed to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine. A subsequent reductive elimination from a transient Cu(III) species is proposed to yield the final product and a Cu(I) species, which is then reoxidized to Cu(II) by oxygen from the air. The presence of a base, such as pyridine, is often beneficial.
Experimental Protocol: Chan-Lam N-Arylation of an Aniline [20]
-
Reaction Setup: To a flask containing a magnetic stir bar is added the arylboronic acid (1 equivalent), the aniline (1.2 equivalents), copper(II) acetate (Cu(OAc)₂, 10 mol%), and a base such as pyridine or triethylamine (2 equivalents).
-
Solvent Addition: A solvent such as dichloromethane or methanol is added.
-
Reaction: The reaction mixture is stirred at room temperature and is open to the atmosphere.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a viable method for the synthesis of certain substituted anilines, particularly when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (typically a halide).[21]
Mechanism & Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing group(s). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of reaction is highly dependent on the nature of the electron-withdrawing groups and the leaving group.
Experimental Protocol: SNAr Reaction with an Activated Aryl Halide [21]
-
Reaction Setup: The activated aryl halide (1 equivalent) and the amine (1.1-2 equivalents) are dissolved in a polar aprotic solvent like DMF, DMSO, or THF.
-
Base Addition: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the HX formed during the reaction.
-
Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Work-up: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Comparative Analysis of Synthesis Routes
| Parameter | Reduction of Nitroaromatics | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Nitroaromatics, Reducing Agent | Aryl Halides/Triflates, Amines | Aryl Halides, Amines | Arylboronic Acids, Amines | Activated Aryl Halides, Amines |
| Catalyst/Reagent | Fe, Sn, Zn, H₂/Pd/C, Pt/C | Palladium complexes with phosphine ligands | Copper salts (often with ligands) | Copper salts | None (or base-catalyzed) |
| Reaction Conditions | Acidic or neutral, often elevated temp/pressure | Inert atmosphere, elevated temperature | High temperatures (traditional), milder with modern catalysts | Room temperature, open to air (often) | Varies from RT to elevated temperatures |
| Substrate Scope | Broad for nitroaromatics | Very broad for aryl halides and amines | Good for aryl iodides/bromides, more limited for chlorides | Broad for arylboronic acids and amines | Limited to activated aryl halides |
| Functional Group Tolerance | Moderate (some groups are reduced) | Excellent | Moderate (high temperatures can be detrimental) | Good to excellent | Good, but sensitive to strong nucleophiles/bases |
| Yields | Generally high to excellent | Good to excellent | Moderate to high | Good to excellent | Generally high for suitable substrates |
| Scalability & Cost | Highly scalable, low cost | Less scalable, high cost of catalyst/ligands | Scalable, moderate cost | Scalable, moderate cost | Scalable, cost-effective for specific substrates |
| Green Chemistry Aspects | Use of stoichiometric metals can be a drawback (except catalytic hydrogenation) | Use of precious metals, organic solvents | Use of a less toxic metal (Cu), but often high energy input | Milder conditions, often uses air as oxidant | Can be atom-economical, but often requires activated substrates |
Visualizing the Workflows
Reduction of Nitroaromatics (Catalytic Hydrogenation) Workflow
Caption: Workflow for catalytic hydrogenation of nitroaromatics.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
The synthesis of substituted anilines is a mature yet continually evolving field. While classical methods like the reduction of nitroarenes remain indispensable for large-scale, cost-effective production, modern catalytic C-N cross-coupling reactions such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling have revolutionized the field by offering unparalleled scope, selectivity, and functional group tolerance.[1] The choice of synthetic route is a multifactorial decision, weighing the desired substitution pattern, the presence of other functional groups, scalability, cost, and environmental impact. As the demand for complex and novel aniline derivatives in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies, such as C-H amination, will undoubtedly remain a key focus of chemical research.[22]
References
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. (2025). Benchchem.
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). Science of Synthesis. Available at: [Link]
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General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). The Journal of Organic Chemistry. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. Available at: [Link]
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). Sciencemadness.org. Available at: [Link]
- Synthetic Methods for Primary Anilines. (2023). Books.
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Available at: [Link]
-
reduction of nitro groups to anilines. (2019). YouTube. Available at: [Link]
-
Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. (2023). ChemistryViews. Available at: [Link]
-
Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. (2015). PubMed. Available at: [Link]
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Chan–Lam coupling. (n.d.). Wikipedia. Available at: [Link]
-
Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. (2025). Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
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Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (2019). Organic Letters. Available at: [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Available at: [Link]
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Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. (2012). Sci-Hub. Available at: [Link]
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2019). RSC Publishing. Available at: [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development. Available at: [Link]
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Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2019). PubMed. Available at: [Link]
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Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]
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Progress in preparation of aniline by catalytic hydrogenation of nitrobenzene in liquid phase. (n.d.). ResearchGate. Available at: [Link]
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Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Available at: [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. Available at: [Link]
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Can anyone offer advice regarding reduction of nitrobenzene to aniline?. (2014). ResearchGate. Available at: [Link]
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Reactions for making widely used aniline compounds break norms of synthesis. (2025). ResearchGate. Available at: [Link]
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Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. (2017). ResearchGate. Available at: [Link]
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Aniline and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]
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Aniline Review Final. (2018). University of Bath. Available at: [Link]
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Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). PMC. Available at: [Link]
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SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. (n.d.). RSC Advances. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
This guide provides an in-depth analysis of the reactivity of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, comparing it with other anilines to offer researchers, scientists, and drug development professionals a clear understanding of its chemical behavior. We will delve into the electronic and steric factors governing its reactivity and provide experimental protocols for its practical application.
I. Introduction to Aniline Reactivity
Anilines are a cornerstone in organic synthesis, serving as precursors to a vast array of pharmaceuticals, dyes, and polymers. Their reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom of the amino group. This lone pair makes the nitrogen atom nucleophilic and the aromatic ring highly susceptible to electrophilic substitution.[1][2] The substituents on the aromatic ring play a crucial role in modulating this reactivity through a combination of electronic and steric effects.[1][3][4]
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom and the aromatic ring, enhancing nucleophilicity and activating the ring towards electrophilic attack.[1][3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing the aniline's reactivity.[1][2]
-
Steric Effects: Bulky substituents, particularly in the ortho position, can physically hinder the approach of reactants to the amino group or the aromatic ring, a phenomenon known as steric hindrance.[5][6][7] This "ortho effect" can significantly decrease the basicity and nucleophilicity of anilines.[5][7][8]
II. Structural Analysis of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
To understand the reactivity of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, a close examination of its structure is essential.
-
Amino Group (-NH2): The primary site of nucleophilic attack and the group that directs incoming electrophiles to the ortho and para positions.[1]
-
Methoxy Group (-OCH3) at C4: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect).[9][10] Its position para to the amino group allows for effective delocalization of the nitrogen's lone pair into the ring, thereby increasing the electron density at the ortho positions.[11]
-
Isopropoxy Group (-OCH(CH3)2) at C3: The isopropoxy group is also an electron-donating group, primarily through its inductive effect (+I effect). However, its bulky nature introduces significant steric hindrance, particularly at the adjacent C2 (ortho) position.
-
Hydrochloride Salt: The aniline is supplied as a hydrochloride salt, meaning the amino group is protonated (-NH3+). To participate in nucleophilic reactions, the free aniline must be liberated, typically by treatment with a base.
The interplay of these substituents determines the overall reactivity profile of the molecule. The electron-donating methoxy and isopropoxy groups are expected to increase the nucleophilicity of the aniline, while the bulky isopropoxy group will likely introduce steric challenges.
III. Comparative Reactivity Analysis
To contextualize the reactivity of 4-Methoxy-3-(propan-2-yloxy)aniline, we will compare it to several other anilines:
-
Aniline: The parent compound, serving as a baseline for comparison.
-
4-Methoxyaniline (p-Anisidine): Aniline with a strong electron-donating group in the para position.
-
3-Isopropoxyaniline: Aniline with a bulky, electron-donating group in the meta position.
| Compound | Key Substituent Effects | Expected Reactivity (Nucleophilicity) |
| Aniline | Baseline | Moderate |
| 4-Methoxyaniline | Strong +R, weak -I from -OCH3 | High |
| 3-Isopropoxyaniline | +I from -OCH(CH3)2 | Moderately High |
| 4-Methoxy-3-(propan-2-yloxy)aniline | Strong +R from -OCH3, +I from -OCH(CH3)2, Steric hindrance from -OCH(CH3)2 | High, but sterically hindered |
The combination of a powerful resonance-donating methoxy group and an inductively donating isopropoxy group suggests that 4-Methoxy-3-(propan-2-yloxy)aniline should be a highly reactive nucleophile. However, the steric bulk of the isopropoxy group, positioned ortho to one of the potential sites of electrophilic attack, will likely influence the regioselectivity of its reactions.
Experimental Data & Protocols
To provide a quantitative comparison, we will consider two common reactions of anilines: acylation and diazotization.
A. Comparative Acylation
Acylation is a fundamental reaction for anilines, often used to protect the amino group or to synthesize amides.[12] The rate of acylation is a direct measure of the nucleophilicity of the aniline.[13]
Hypothetical Experimental Data for Acylation with Acetic Anhydride:
| Aniline Derivative | Relative Rate Constant (k_rel) |
| Aniline | 1.00 |
| 4-Methoxyaniline | 15.8 |
| 3-Isopropoxyaniline | 3.2 |
| 4-Methoxy-3-(propan-2-yloxy)aniline | 8.5 |
These hypothetical data illustrate that while the electronic donation from both the methoxy and isopropoxy groups in our target molecule enhances its reactivity compared to aniline and 3-isopropoxyaniline, the steric hindrance from the isopropoxy group likely attenuates the full activating potential of the methoxy group, resulting in a lower reactivity than 4-methoxyaniline.
This protocol outlines a method for comparing the rates of acylation of different anilines using UV-Vis spectroscopy.
Materials:
-
Aniline, 4-Methoxyaniline, 3-Isopropoxyaniline, and 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
-
Acetic Anhydride
-
Acetonitrile (spectroscopic grade)
-
Triethylamine
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Aniline Solutions: Prepare 0.01 M solutions of each aniline in acetonitrile. For 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, add one equivalent of triethylamine to liberate the free aniline.
-
Preparation of Acetic Anhydride Solution: Prepare a 0.1 M solution of acetic anhydride in acetonitrile.
-
Kinetic Measurement:
-
Equilibrate the aniline solution in a quartz cuvette inside the spectrophotometer at 25°C.
-
Initiate the reaction by adding a small volume of the acetic anhydride solution and mix rapidly.
-
Monitor the decrease in the absorbance of the aniline at its λmax over time.
-
-
Data Analysis: Determine the initial rate of the reaction from the slope of the absorbance vs. time plot. The relative rate constants can be calculated by normalizing the initial rates to that of aniline.
B. Comparative Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[14][15] These salts are versatile intermediates in organic synthesis.[16] The rate of diazotization is influenced by the nucleophilicity of the aniline.[17]
Expected Outcome:
The electron-donating groups on 4-Methoxy-3-(propan-2-yloxy)aniline are expected to facilitate the initial nucleophilic attack on the nitrosonium ion, leading to a faster rate of diazotization compared to aniline. However, the steric hindrance from the isopropoxy group might slightly impede this process.
This protocol provides a method for the qualitative comparison of diazotization rates.
Materials:
-
Aniline, 4-Methoxyaniline, 3-Isopropoxyaniline, and 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride
-
Sodium Nitrite
-
Hydrochloric Acid (concentrated)
-
Potassium Iodide-Starch paper
-
Ice bath
Procedure:
-
Preparation of Aniline Solutions: In separate test tubes, dissolve an equimolar amount of each aniline in dilute hydrochloric acid, cooled in an ice bath.
-
Preparation of Nitrous Acid: Prepare a solution of sodium nitrite in water.
-
Diazotization: Slowly add the sodium nitrite solution to each of the aniline solutions while maintaining the temperature below 5°C.
-
Monitoring the Reaction: Periodically test for the presence of excess nitrous acid by spotting the reaction mixture onto potassium iodide-starch paper. A blue-black color indicates the presence of nitrous acid and the completion of the diazotization. The time taken for the test to become positive can be used as a qualitative measure of the reaction rate.
Visualization of Reactivity Principles
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for comparing aniline reactivity.
IV. Conclusion
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a highly functionalized aniline with a reactivity profile governed by a balance of electronic and steric effects. The strong electron-donating methoxy group at the para position significantly enhances its nucleophilicity, making it more reactive than unsubstituted aniline. However, the bulky isopropoxy group at the meta position introduces steric hindrance, which can modulate its reactivity and influence the regioselectivity of its reactions. For researchers and drug development professionals, understanding this interplay is crucial for designing synthetic routes and predicting the outcomes of chemical transformations involving this versatile building block.
V. References
-
Wikipedia. Ortho effect. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Lilly, R. L., & R. L. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 894. [Link]
-
The Organic Chemistry Tutor. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
-
Srinivasan, C., & G. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(5), 333-340. [Link]
-
Allen. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
-
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]
-
ResearchGate. The diazotization process. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
-
Fomine, S., et al. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 107(49), 10733-10738. [Link]
-
Pearson. Acylation of Aniline Explained. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Link]
-
ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]
-
Pearson. Diazo Replacement Reactions Explained. [Link]
-
ResearchGate. Hammett plot with respect to aniline derivatives. [Link]
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A Comparative Guide to the Biological Activity Screening of 4-Methoxy-3-(propan-2-yloxy)aniline Derivatives
In the landscape of modern drug discovery, the aniline scaffold represents a privileged structure, serving as a cornerstone for the development of a myriad of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, promising scaffold: 4-methoxy-3-(propan-2-yloxy)aniline. The strategic placement of a methoxy and an isopropoxy group on the aniline ring is hypothesized to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets while influencing its metabolic stability.
This document provides a comprehensive framework for the biological activity screening of novel derivatives based on this core structure. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and present a comparative analysis based on existing data for structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.
Anticancer Activity Screening: A Multi-faceted Approach
The potential of aniline derivatives to interfere with cancer cell proliferation is a primary area of investigation.[1][2][3] A comprehensive screening strategy should involve a tiered approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Initial Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[4] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa for cervical cancer, BGC-823 for gastric cancer) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).[5]
-
Incubation: Incubate the plate for 48 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Comparative Performance of Structurally Related Anilinoquinolines
While direct data for 4-methoxy-3-(propan-2-yloxy)aniline derivatives is not yet available in the public domain, we can draw insightful comparisons from structurally similar compounds. For instance, a study on 8-methoxy-4-anilinoquinolines revealed that the presence of a methoxy group on the quinoline ring and an isopropyl group on the aniline ring resulted in significant inhibitory effects on HeLa and BGC-823 cancer cell lines.[5]
| Compound ID | Quinoline Substitution | Aniline Substitution | IC₅₀ HeLa (µM)[5] | IC₅₀ BGC-823 (µM)[5] |
| 2i | 8-Methoxy | 3-isopropyl | 7.15 | 4.65 |
| Gefitinib | - | - | 17.12 | 19.27 |
This table illustrates the potential of methoxy and alkyl substitutions on the aniline scaffold to enhance anticancer activity, providing a benchmark for our target derivatives.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity Screening: Identifying Novel Antibacterials
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[4] Aniline derivatives have shown promise in this area.[6] A standard and effective method to screen for antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
This method involves challenging microorganisms with serial dilutions of the test compound in a liquid broth medium to find the lowest concentration that prevents visible growth.[7][8]
-
Preparation of Inoculum: From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic like Vancomycin or Ciprofloxacin) and a negative control (broth with inoculum only). A sterility control (broth only) is also necessary.[7]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
Comparative Antimicrobial Potential
The antimicrobial activity of aniline derivatives is often influenced by the nature and position of substituents. For instance, the introduction of chloro, methoxy, and methyl groups on related chalcone derivatives has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
| Compound Type | Target Organism | Expected Activity | Reference Compound |
| Methoxy-substituted anilines | S. aureus (Gram-positive) | Potentially moderate to high | Vancomycin |
| Methoxy-substituted anilines | E. coli (Gram-negative) | Potentially low to moderate | Ciprofloxacin |
This table provides a hypothetical comparison to guide the interpretation of screening results for 4-methoxy-3-(propan-2-yloxy)aniline derivatives.
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow for the broth microdilution antimicrobial assay.
Anti-inflammatory Activity Screening: The Carrageenan-Induced Paw Edema Model
Aniline derivatives have been investigated for their potential to mitigate inflammation.[10][11] A classical and reliable in vivo model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[2][3][12] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.
In Vivo Anti-inflammatory Assay
This model assesses the ability of a test compound to reduce the swelling caused by the injection of carrageenan into the paw of a rat.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.[2]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Expected Anti-inflammatory Performance
Derivatives of m-anisidine (a structural isomer of our core) have shown potent anti-inflammatory activity in the carrageenan-induced paw edema model.[10] This suggests that the methoxy-aniline scaffold is a promising starting point for developing new anti-inflammatory agents.
| Compound Class | Dose | Time (hours) | % Inhibition of Edema[10] |
| m-Anisidine derivative (4) | 20 mg/kg | 4 | 54.01 |
| Indomethacin | 10 mg/kg | 4 | ~60-70 |
This comparative data highlights the potential of methoxy-aniline derivatives to exhibit significant anti-inflammatory effects.
Visualizing the Anti-inflammatory Pathway
Caption: Simplified pathway of carrageenan-induced inflammation.
Tyrosinase Inhibitory Activity: Exploring Dermatological Applications
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for skin-lightening agents in cosmetics.[14][15][16] Aniline derivatives have been reported as tyrosinase inhibitors.
In Vitro Mushroom Tyrosinase Inhibition Assay
A common and straightforward method to screen for tyrosinase inhibitors is the mushroom tyrosinase assay using L-DOPA as a substrate.[14][17][18]
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8). Kojic acid is used as a positive control.[14]
-
Assay in 96-well Plate: In each well, add the buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Reaction Initiation: Start the reaction by adding the L-DOPA solution to all wells.
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[19]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Structure-Activity Relationship and Comparative Data
Studies on benzylidene-aniline derivatives have shown that methoxy-anilino groups contribute to potent mushroom tyrosinase inhibition.[15]
| Compound Type | IC₅₀ (µM)[15] |
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 |
| Kojic Acid (Standard) | 51.11 |
This data suggests that aniline derivatives can be more potent tyrosinase inhibitors than the standard, kojic acid, indicating a promising avenue for the 4-methoxy-3-(propan-2-yloxy)aniline scaffold.
Visualizing the Tyrosinase Inhibition Mechanism
Caption: Mechanism of tyrosinase inhibition by a test compound.
Conclusion
The 4-methoxy-3-(propan-2-yloxy)aniline scaffold presents a compelling starting point for the development of novel therapeutic agents. The strategic combination of methoxy and isopropoxy substituents is anticipated to confer favorable pharmacological properties. This guide provides a robust framework for the systematic screening of its derivatives for anticancer, antimicrobial, anti-inflammatory, and tyrosinase inhibitory activities. By employing the detailed protocols and leveraging the comparative data from structurally related compounds, researchers can efficiently evaluate the potential of this promising class of molecules and pave the way for future drug development endeavors.
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Calixto, J. B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 68(4), 833-839. [Link]
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Alzeyadi, M. (2023). Answer to "Tyrosinase inhibitory activity". ResearchGate. [Link]
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Bae, S. J., et al. (2012). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. PubMed. [Link]
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Purity analysis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride by HPLC
An Expert's Comparative Guide to the Purity Analysis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative, a class of compounds frequently utilized as key starting materials or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The molecular integrity and purity of such precursors are paramount; the presence of even trace-level impurities can propagate through a synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, the development and validation of a robust, accurate, and precise analytical method for purity determination is not merely a quality control exercise but a foundational requirement in drug development.
This guide, prepared from a Senior Application Scientist's perspective, provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the gold-standard technique for the purity analysis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of HPLC against other analytical techniques, supported by guiding principles from international regulatory bodies.
The Method of Choice: Why HPLC Prevails for Aromatic Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and broad applicability.[2] For a compound like 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, which is polar and exists as a salt, HPLC offers distinct advantages over other methods.
-
Expert Rationale: The primary reason for selecting HPLC, specifically Reverse-Phase HPLC (RP-HPLC), is its compatibility with polar, non-volatile compounds.[3] Techniques like Gas Chromatography (GC) would struggle with this analyte. Its hydrochloride salt form makes it non-volatile, and the aniline moiety is prone to thermal degradation, making the high temperatures of a GC inlet problematic. While derivatization could make the analyte amenable to GC, this process adds complexity, time, and potential sources of error.[4][5] HPLC analyzes the compound directly in solution at or near ambient temperature, preserving its integrity.
-
Trustworthiness through Specificity: The power of HPLC lies in its chromatographic separation, which allows for the resolution of the main analyte from closely related structural isomers, precursors, and degradation products. This specificity is crucial for a trustworthy purity assessment. Spectrophotometric methods, for instance, lack this specificity and would quantify any co-eluting, UV-active impurity along with the main peak, leading to an overestimation of purity.[6]
The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational principles for the chromatographic techniques discussed, ensuring that the methods employed are standardized and reliable.[2][7][8][9][10]
Developing a Robust RP-HPLC Method: A Step-by-Step Rationale
A successful HPLC method is not a random assortment of parameters but a carefully optimized system designed to achieve the desired separation. The following is a proposed method for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, with explanations for each choice.
Experimental Workflow Overview
The entire process, from sample receipt to final purity report, follows a logical and validated sequence to ensure data integrity.
Caption: Workflow for HPLC Purity Analysis.
Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the shorter 150 mm length and smaller 3.5 µm particles offer a good balance of high efficiency and reasonable backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase (pH ~2.7) ensures the aniline nitrogen is consistently protonated (as an anilinium ion), leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the silica support. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 5% to 95% B over 15 min | A gradient is essential for impurity profiling. It ensures that early-eluting polar impurities are retained and resolved, while late-eluting non-polar impurities are efficiently eluted from the column in a reasonable time, preventing carryover. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure. |
| Detection | UV at 245 nm | The substituted benzene ring of the analyte is expected to have a strong UV absorbance. 245 nm is a common wavelength for such chromophores, offering high sensitivity for both the main peak and potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temp. | 35 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 5 µL | A small injection volume minimizes the potential for peak distortion and column overloading, especially when the sample is dissolved in a solvent stronger than the initial mobile phase. |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This ensures solubility and compatibility with the HPLC system.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. A higher concentration for the test sample is used to improve the detection of trace impurities.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Inject a blank (diluent) followed by the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram, disregarding peaks from the blank and any peaks below a threshold of 0.05% of the total area.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed method is incomplete without validation to prove it is fit for its intended purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14][15]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by showing that known impurities and degradation products do not co-elute with the main peak.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response. This is typically established over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample matrix with known quantities of the reference standard and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended method, it is instructive to compare it with other potential techniques to fully appreciate its advantages.
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC-FID) | Thin-Layer Chromatography (TLC) |
| Principle | Partition between a liquid mobile phase and a solid stationary phase.[7] | Partition between a gas mobile phase and a liquid/solid stationary phase. | Adsorption on a thin layer of adsorbent, separation by a liquid mobile phase.[2] |
| Applicability | Excellent for polar, non-volatile, and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization needed for this analyte.[16] | Primarily for qualitative identification and monitoring reaction progress; poor for quantification. |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity (LOD) | Low ng range | Low ng range (with FID) | µg range |
| Quantification | Excellent (Area % or external standard) | Good (with proper calibration) | Semi-quantitative at best |
| Complexity | Moderate | High (due to required derivatization) | Low |
| Verdict | Optimal Choice: Balances high resolution, sensitivity, and direct analysis without derivatization, making it ideal for QC environments.[3][17] | Not Recommended: The need for derivatization adds complexity and potential for error, making it unsuitable for routine analysis of this compound.[4] | Supplementary Use Only: Useful for quick, inexpensive checks but lacks the resolution and quantitative accuracy for final purity assessment. |
Logical Framework for HPLC Method Success
The success of an HPLC purity analysis hinges on the logical interplay between controllable parameters and desired analytical outcomes.
Caption: Relationship between HPLC parameters and outcomes.
Conclusion
For the purity analysis of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocally superior method. Its ability to directly analyze the compound with high resolution, sensitivity, and specificity provides a trustworthy and robust platform for quality control in a regulated pharmaceutical environment. The method's success is grounded in a logical selection of parameters, from column chemistry to mobile phase composition, and its reliability is confirmed through rigorous validation against internationally recognized standards like the ICH guidelines.[14][15] While other techniques have their place in analytical chemistry, they do not offer the optimal balance of performance and practicality required for the routine purity assessment of this critical pharmaceutical intermediate.
References
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Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
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Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
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Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed URL: [Link]
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Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: EPA URL: [Link]
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A Comparative Study on the Stability of Different Aniline Salts: A Guide for Researchers
Aniline and its salts are foundational materials in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2][3] The stability of these salts is a critical parameter that dictates their storage, handling, and reactivity in various applications.[4][5] This guide provides a comprehensive comparative analysis of the stability of common aniline salts, offering insights into the factors governing their degradation and providing standardized protocols for their evaluation.
Introduction: The Significance of Aniline Salt Stability
Aniline, a primary aromatic amine, is a weak base that readily reacts with acids to form anilinium salts.[1][6] The choice of the counter-ion in these salts significantly influences their physicochemical properties, including solubility, melting point, and, most importantly, stability. For drug development professionals, understanding the stability of an aniline salt is paramount, as it can impact the shelf-life, bioavailability, and safety profile of an active pharmaceutical ingredient (API). In chemical synthesis, the stability of the aniline salt employed can affect reaction kinetics and product purity.[7]
This guide will focus on a comparative analysis of four common aniline salts: hydrochloride, sulfate, nitrate, and phosphate.
Factors Influencing the Stability of Aniline Salts
The stability of an aniline salt is not an intrinsic property but is influenced by a combination of factors:
-
Nature of the Counter-ion: The size, charge, and acidity (pKa) of the counter-ion play a crucial role. Stronger acids generally form more stable salts.
-
Temperature: Elevated temperatures can accelerate decomposition pathways, leading to the liberation of aniline and the corresponding acid.[4][8][9]
-
Humidity (Hygroscopicity): Many aniline salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[10][11] This can lead to hydrolysis and degradation.
-
Light Exposure: Aniline and its salts can be sensitive to light, which can catalyze oxidative degradation, often resulting in discoloration (e.g., turning yellow or brown).[3][5][10][11][12]
-
pH: The pH of the environment can significantly impact the equilibrium between the aniline salt and its free base form. Hydrolysis is a primary degradation pathway, particularly in acidic or alkaline conditions.[5]
Comparative Stability of Common Aniline Salts
The following table summarizes the key stability-related properties of aniline hydrochloride, aniline sulfate, aniline nitrate, and aniline phosphate.
| Salt | Chemical Formula | Melting Point (°C) | Key Stability Characteristics |
| Aniline Hydrochloride | C₆H₅NH₃⁺Cl⁻ | 196 - 198[13][14] | Stable under normal conditions but is hygroscopic and light-sensitive.[15][16] It can decompose upon heating, emitting toxic fumes.[13] |
| Aniline Sulfate | (C₆H₅NH₃⁺)₂SO₄²⁻ | Not available | Stable under normal temperatures and pressures but is light-sensitive and hygroscopic.[10][11] It is incompatible with strong oxidizing agents.[10] |
| Aniline Nitrate | C₆H₅NH₃⁺NO₃⁻ | Not readily available | Can be sensitive to heat and light. It is important to distinguish its formation from the nitration of the aniline ring.[5][17] |
| Aniline Phosphate | C₆H₅NH₃⁺H₂PO₄⁻ | ~200[9] | Thermally stable up to 100°C.[4] Above this temperature, it begins to decompose.[4] Optimal storage is at pH 7 and 4°C.[5] |
Experimental Protocols for Stability Assessment
To objectively compare the stability of different aniline salts, standardized experimental protocols are essential. Here, we outline methodologies for assessing thermal stability and hygroscopicity.
Objective: To determine the onset and pattern of thermal decomposition of different aniline salts.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline salt into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Experimental Conditions:
-
Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min).
-
Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Causality: TGA provides quantitative data on the thermal stability of a compound by precisely measuring its mass as it is heated. The resulting thermogram reveals the temperatures at which decomposition occurs and the extent of mass loss at each stage.
Objective: To quantify the moisture absorption of different aniline salts at a given relative humidity.
Methodology:
-
Sample Preparation: Dry the aniline salt samples in a vacuum oven at a temperature below their decomposition point until a constant weight is achieved.
-
Initial Weighing: Accurately weigh the dried samples.
-
Exposure to Controlled Humidity: Place the samples in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% relative humidity).
-
Periodic Weighing: Remove the samples at regular intervals (e.g., 24, 48, 72 hours) and reweigh them.
-
Data Analysis: Calculate the percentage of weight gain over time to determine the rate and extent of moisture absorption.
Causality: This method provides a direct measure of a salt's tendency to absorb atmospheric moisture, a key factor in its handling and storage requirements.
Discussion and Mechanistic Insights
The stability of anilinium salts is intrinsically linked to the equilibrium between the protonated aniline and its constituent ions.
Anilinium Salt Dissociation:
The position of this equilibrium is influenced by the strength of the acid (HX). Stronger acids will push the equilibrium to the left, favoring the more stable salt form.
Degradation Pathways:
-
Thermal Decomposition: At elevated temperatures, the equilibrium shifts to the right, leading to the volatilization of aniline and the acid. For salts of oxidizing acids like nitric acid, further complex decomposition reactions can occur.
-
Hydrolysis: In the presence of water, the anilinium ion can act as a weak acid, leading to the formation of hydronium ions and free aniline. This is particularly relevant for hygroscopic salts.
-
Oxidation: Exposure to air and light can lead to the oxidation of the aniline moiety, forming colored impurities like nitrobenzene and azobenzene.[6][18] This process is often autocatalytic.[19]
Conclusion and Recommendations
The choice of the counter-ion has a profound impact on the stability of aniline salts. For applications requiring high thermal stability, aniline phosphate appears to be a favorable option.[4][9] However, for all aniline salts, proper storage conditions are crucial to ensure their integrity. It is recommended to store aniline salts in tightly sealed, light-resistant containers in a cool, dry place.[20][21] For sensitive applications, storage under an inert atmosphere may be necessary to prevent oxidation.[5]
The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of aniline salt stability, enabling researchers to make informed decisions in their synthetic and developmental endeavors.
References
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- Benchchem. (n.d.). Stability of aniline phosphate under different reaction conditions.
- Chemsrc. (2025, August 25). Aniline sulfate | CAS#:542-16-5.
- Chakma, P., Digby, Z. A., Shulman, M. P., Kuhn, L. R., Morley, C. N., & Sparks, J. L. (2019). Anilinium Salts in Polymer Networks for Materials with Mechanical Stability and Mild Thermally Induced Dynamic Properties. ACS Macro Letters.
- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives.
- Xie, et al. (2025, August 05). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt.
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- Apollo Scientific. (n.d.). Aniline sulphate.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Methoxy-3-(propan-2-yloxy)aniline and its Hydrochloride Salt
For researchers and professionals in drug development and materials science, understanding the precise form of a chemical compound is paramount. The conversion of a free base, such as an amine, to its salt form can dramatically alter its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth spectroscopic comparison of 4-Methoxy-3-(propan-2-yloxy)aniline and its hydrochloride salt, offering insights into the expected spectral changes upon protonation. The analysis is grounded in fundamental spectroscopic principles and supported by data from analogous compounds.
Molecular Structures and the Effect of Protonation
The key difference between 4-Methoxy-3-(propan-2-yloxy)aniline and its hydrochloride salt is the protonation of the primary amine group. This seemingly simple addition of a proton and a chloride counter-ion induces significant changes in the electronic environment of the entire molecule, which are readily detectable by various spectroscopic methods.
-
4-Methoxy-3-(propan-2-yloxy)aniline (Free Base): The lone pair of electrons on the nitrogen atom is in conjugation with the aromatic ring, influencing its electron density.
-
4-Methoxy-3-(propan-2-yloxy)anilinium Chloride (HCl Salt): The nitrogen lone pair is now engaged in a bond with a proton, forming a positively charged anilinium ion. This removes the conjugation with the ring and introduces a strong electron-withdrawing group (-NH3+), altering the electronic landscape of the molecule.
Experimental Protocols
To obtain high-quality spectroscopic data, meticulous sample preparation is crucial. The following are detailed protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy Sample Preparation
For solid samples, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are commonly employed.[1]
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[1]
-
Acquire the spectrum.
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[1]
-
Place the mixture in a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.[1]
-
Place the pellet in the sample holder of the FTIR instrument for analysis.[1]
Caption: Workflow for IR sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
Proper sample preparation for NMR is essential for obtaining high-resolution spectra.
-
Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the salt) in a small vial.[2]
-
If the solution contains solid particles, filter it through a pipette with a cotton plug into a 5 mm NMR tube.[3][4]
-
Ensure the sample depth in the NMR tube is at least 4.5 cm.[3]
Caption: Workflow for NMR sample preparation.
Mass Spectrometry (MS) Sample Preparation
For Electrospray Ionization (ESI) Mass Spectrometry:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate can be added to the free base solution to promote protonation and enhance ionization.
-
The hydrochloride salt can often be analyzed directly from a solution in methanol or water.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
Spectroscopic Analysis and Comparison
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to changes in bond vibrations and is an excellent tool for distinguishing between the free amine and its salt.
-
4-Methoxy-3-(propan-2-yloxy)aniline (Free Base):
-
N-H Stretching: As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[6][7] These bands are typically sharper and less intense than O-H bands.[6][7] Specifically, an asymmetric stretch is expected around 3450 cm⁻¹ and a symmetric stretch around 3350 cm⁻¹.[6]
-
N-H Bending: A primary amine N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ region.[8][9]
-
C-N Stretching: Aromatic amines show a strong C-N stretching band in the 1250-1335 cm⁻¹ range.[8][9]
-
Other Key Bands: Expect C-O stretching bands for the methoxy and isopropoxy groups, as well as aromatic C-H and C=C stretching vibrations.
-
-
4-Methoxy-3-(propan-2-yloxy)anilinium Chloride (HCl Salt):
-
N-H⁺ Stretching: Upon protonation to form the anilinium ion (-NH₃⁺), the N-H stretching vibrations shift to a lower frequency and become very broad. A strong, broad absorption is expected in the 2500-3000 cm⁻¹ range. This is a hallmark of ammonium salt formation.
-
N-H⁺ Bending: The N-H bending vibrations of the -NH₃⁺ group will appear as a broad band around 1500-1600 cm⁻¹.
-
Disappearance of Free Amine Bands: The characteristic pair of sharp N-H stretching bands of the primary amine will disappear.[10] This absence is a key indicator of salt formation.
-
| Vibrational Mode | Free Base (Predicted, cm⁻¹) | HCl Salt (Predicted, cm⁻¹) | Key Observation |
| N-H Stretch | ~3450, ~3350 (two sharp bands) | 2500-3000 (strong, broad) | Disappearance of sharp bands, appearance of broad ammonium stretch |
| N-H Bend | ~1620 (sharp) | ~1500-1600 (broad) | Broadening and shift of the bending vibration |
| C-N Stretch (Aromatic) | ~1280 (strong) | Shifted | Position will shift due to change in C-N bond character |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of protons in the molecule.
-
4-Methoxy-3-(propan-2-yloxy)aniline (Free Base):
-
-NH₂ Protons: The two protons of the primary amine will appear as a broad singlet, typically in the range of 3.5-4.5 ppm. The signal can be broad due to quadrupole broadening and exchange with trace amounts of water.[7] Its integration will correspond to two protons. This signal will disappear upon shaking the sample with D₂O.[7]
-
Aromatic Protons: The three aromatic protons will be in a relatively upfield region due to the electron-donating nature of the amine and alkoxy groups.
-
Alkoxy Protons: The methoxy group (-OCH₃) will be a sharp singlet around 3.8 ppm. The isopropoxy group will show a septet for the -OCH proton and a doublet for the two -CH₃ groups.
-
-
4-Methoxy-3-(propan-2-yloxy)anilinium Chloride (HCl Salt):
-
-NH₃⁺ Protons: The amine protons will be significantly deshielded due to the positive charge on the nitrogen. They will appear as a broad signal much further downfield, typically in the 7-8 ppm range or even higher, depending on the solvent and concentration. The integration will correspond to three protons.
-
Aromatic Protons: All aromatic protons will shift downfield. The -NH₃⁺ group is strongly electron-withdrawing, which deshields the aromatic ring.
-
Alkoxy Protons: The methoxy and isopropoxy protons will experience a smaller downfield shift compared to the aromatic protons.
-
| Proton Environment | Free Base (Predicted δ, ppm) | HCl Salt (Predicted δ, ppm) | Key Observation |
| -NHₓ Protons | ~3.5-4.5 (broad s, 2H) | ~7.0-8.0+ (broad s, 3H) | Significant downfield shift and change in integration |
| Aromatic Protons | ~6.5-7.0 | ~7.0-7.5 | Downfield shift of all aromatic signals |
| -OCH₃ Protons | ~3.8 | ~3.9 | Minor downfield shift |
| -OCH(CH₃)₂ Proton | ~4.5 (septet) | ~4.6 (septet) | Minor downfield shift |
| -OCH(CH₃)₂ Protons | ~1.3 (doublet) | ~1.4 (doublet) | Minor downfield shift |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is sensitive to the electronic effects of substituents on the carbon skeleton.
-
4-Methoxy-3-(propan-2-yloxy)aniline (Free Base):
-
Aromatic Carbons: The carbon attached to the nitrogen (C-1) will be shifted upfield due to the electron-donating effect of the amine. The carbons ortho and para to the amine group will also be shielded (shifted upfield) compared to benzene.
-
Alkoxy Carbons: The carbons of the methoxy and isopropoxy groups will appear in the typical alkyl ether region.
-
-
4-Methoxy-3-(propan-2-yloxy)anilinium Chloride (HCl Salt):
-
Aromatic Carbons: The C-1 carbon will experience a significant downfield shift upon protonation. The electron-withdrawing -NH₃⁺ group deshields this carbon. The ortho and para carbons will also shift downfield. The influence of electronegative atoms tends to shift signals downfield.[11]
-
Alkoxy Carbons: The carbons of the alkoxy groups will show a much smaller downfield shift.
-
| Carbon Environment | Free Base (Predicted δ, ppm) | HCl Salt (Predicted δ, ppm) | Key Observation |
| C-1 (C-NHₓ) | ~140 | ~128 | Significant upfield shift (Note: Aniline C1 is ~146 ppm, Anilinium is ~128 ppm. The effect is a deshielding of the ring overall but a shielding of the ipso-carbon) |
| C-2, C-6 (ortho to -NHₓ) | ~115 | ~120 | Downfield shift |
| C-4 (para to -NHₓ) | ~118 | ~129 | Significant downfield shift |
| Alkoxy Carbons | No significant change | No significant change | Minimal effect |
Correction: While the -NH₃⁺ group is electron-withdrawing, the effect on the ipso-carbon (C1) is a shielding (upfield shift) compared to the free amine. This is a known phenomenon in anilinium systems. The other ring carbons (ortho, meta, para) are deshielded (downfield shift).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation of the molecule.
-
4-Methoxy-3-(propan-2-yloxy)aniline (Free Base):
-
Molecular Ion: In Electron Ionization (EI) MS, a clear molecular ion peak (M⁺˙) would be expected. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[7]
-
Fragmentation: Alkylamines typically undergo α-cleavage, where the C-C bond nearest to the nitrogen is broken.[7] For aromatic amines, the molecular ion is often quite stable.
-
-
4-Methoxy-3-(propan-2-yloxy)anilinium Chloride (HCl Salt):
-
ESI-MS: When analyzed by ESI, which is a soft ionization technique, the salt will not show the mass of the entire salt complex. Instead, it will detect the cation. The spectrum will show a peak corresponding to the protonated free base [M+H]⁺, where M is the mass of the free base. This means the mass spectrum of the salt will look identical to the mass spectrum of the free base analyzed under acidic conditions.[12] The chloride ion is generally not observed in positive ion mode.
-
Practical Implications for Researchers
The distinct spectroscopic signatures of the free base and its hydrochloride salt have significant practical applications:
-
Form Identification: Researchers can unequivocally determine whether their sample is the free base or the salt. The presence of the broad N-H⁺ stretch in the IR and the downfield-shifted -NH₃⁺ protons in the ¹H NMR are definitive indicators of the salt form.
-
Purity Assessment: The presence of both free base and salt forms in a single sample can be detected. For instance, in the IR spectrum, one might observe both the sharp free N-H stretches and the broad ammonium band.
-
Reaction Monitoring: Spectroscopic techniques can be used to monitor the conversion of the free base to the salt (or vice versa) during a chemical reaction or formulation process.
-
Structural Elucidation: The combination of these spectroscopic techniques allows for the complete structural confirmation of both the free base and its salt.
Conclusion
The protonation of 4-Methoxy-3-(propan-2-yloxy)aniline to its hydrochloride salt induces predictable and significant changes in its IR, ¹H NMR, and ¹³C NMR spectra. The most notable changes include the appearance of a broad ammonium ion stretch in the IR spectrum, a significant downfield shift of the amine and aromatic protons in the ¹H NMR spectrum, and characteristic shifts in the aromatic carbon signals in the ¹³C NMR spectrum. By understanding these spectroscopic differences, researchers can confidently identify, characterize, and assess the purity of these important chemical forms.
References
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- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
- Scribd. (n.d.). IR Sample Preparation Techniques.
- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- University of Calgary. (n.d.). IR: amines.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
- University of Durham. (n.d.). How to make an NMR sample.
- University College London. (n.d.). Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Minnesota. (n.d.). NMR Sample Preparation.
- Reddit. (2023, January 5). Can ammonium chlorhydrates can be analyzed on mass spectrometry?
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Disposal: Hazard Assessment and Regulatory Compliance
4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride, as a substituted aniline, must be treated as a hazardous chemical waste. Aniline and its derivatives are known for their acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] They are also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, these compounds are very toxic to aquatic life.[2] Therefore, under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[3][4]
Disposal must adhere to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact, as aromatic amines can be absorbed through the skin.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[3] |
Step-by-Step Disposal Protocol
The disposal of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride should be a planned and controlled process. The following workflow ensures safe and compliant disposal.
Diagram: Disposal Workflow for 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
Caption: A stepwise workflow for the safe disposal of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Detailed Procedural Steps:
-
Segregation: Keep 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride".
-
Include appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
Note the date when the waste was first added to the container.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids and oxidizing agents.[4]
-
This storage area should be under the control of laboratory personnel.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[4]
-
Provide the waste disposal company with a full characterization of the waste.
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the quantity of waste, the date of disposal, and the name of the disposal company. This is a crucial aspect of regulatory compliance.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[3]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, researchers can ensure a safe laboratory environment and minimize their environmental impact. Our commitment is to provide you with the necessary information to handle our products safely from receipt to disposal, fostering a culture of safety and scientific integrity.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Latif, A., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 9(24). Retrieved from [Link]
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SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet - 4-Methoxyaniline. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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Chem Service. (2015). Safety Data Sheet. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
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Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
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MDPI. (n.d.). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]
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Chemical Dynamics. (2013). Safety Data Sheet - Dyna Flo 0-0-30. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]
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Navigating the Unseen: A Practical Guide to Safely Handling 4-Methoxy-3-(propan-2-yloxy)aniline Hydrochloride
For the diligent researcher, the promise of a novel compound is often tempered by the responsibility of its safe handling. This guide provides essential, immediate safety and logistical information for 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride (CAS No. 1461705-57-6), a compound for which detailed public safety data is not extensively available.[1][2] In the absence of a specific Safety Data Sheet (SDS), this document synthesizes field-proven insights and data from structurally analogous aromatic amines and hydrochloride salts to establish a robust framework for its safe manipulation and disposal. Our approach is grounded in the foundational principle of treating substances of unknown toxicity with the highest degree of caution.[3]
Probable Hazard Profile: An Informed Assessment
Given its chemical structure—an aromatic amine hydrochloride salt—we can infer a probable hazard profile based on related compounds such as aniline hydrochloride, 4-methoxyaniline, and other substituted anilines.[4][5][6]
Aromatic amines are a class of compounds that can exhibit significant toxicity. The primary hazards are likely to include:
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[6]
-
Skin and Eye Irritation: Direct contact may cause serious skin and eye irritation or damage.[7]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[6]
-
Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.[8]
Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride. The following table summarizes the required equipment, which should be donned before entering the designated work area and removed before exiting.[9]
| Protection Level | Equipment | Rationale and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of the solid compound and its solutions must be performed within a functioning chemical fume hood to prevent inhalation of dust or vapors.[10] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield must be worn over the goggles during procedures with a higher risk of splashing or energetic reactions.[11][12] |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves, preferably nitrile or neoprene.[13][14] The outer glove should be removed and disposed of immediately upon contamination. Inspect gloves for any signs of degradation before use.[12] |
| Body Protection | Chemical-Resistant Apron or Coated Lab Coat | A full-length, long-sleeved laboratory coat is the minimum requirement.[9] For larger quantities or splash-prone operations, a chemical-resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited.[9] |
| Respiratory Protection | NIOSH-approved Respirator | While a fume hood is the primary control, if there is a risk of generating significant dust or aerosols that cannot be contained, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used as a secondary precaution.[15][16] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical to ensuring safety throughout the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area. Keep it tightly closed.[5] Segregate it from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[10]
Safe Weighing and Aliquoting Workflow
The handling of the solid form of 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride presents the highest risk of dust generation and subsequent inhalation or contamination. The following workflow must be strictly adhered to.
Caption: Workflow for weighing 4-Methoxy-3-(propan-2-yloxy)aniline hydrochloride.
Dissolution and Reaction
-
Inert Atmosphere: If the reaction is air-sensitive, ensure the receiving vessel is under an inert atmosphere before adding the compound.
-
Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing. If necessary, cool the vessel to manage any exothermic dissolution.
-
Transfer: Use a cannula or a funnel for transferring solutions to prevent drips and spills.[10]
Emergency and Disposal Protocols
Preparation is key to mitigating the impact of an accidental release.[3]
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a labeled hazardous waste container.[17]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15][17] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[15] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste generated from handling this compound is considered hazardous. Adherence to institutional and local regulations is mandatory.
| Waste Stream | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, weigh boats, paper towels, and excess solid compound. |
| Place in a clearly labeled, sealed hazardous waste container.[9][17] | |
| Liquid Waste | Includes reaction residues and contaminated solvents. |
| Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. | |
| Sharps | Includes contaminated needles and glassware. |
| Dispose of immediately in a designated sharps container.[9] |
Never pour chemical waste into sink drains or dispose of it in regular trash.[9] All disposal must be through an approved hazardous waste management program.[18]
Disclaimer: This guide is intended to provide a framework for safe handling based on available data for similar compounds. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this chemical begins. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for all chemicals used in your procedures.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Illustrated Disposal Guide: Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
